gamma-Butyrobetaine ethyl ester
Description
Structure
3D Structure
Properties
CAS No. |
16630-27-6 |
|---|---|
Molecular Formula |
C9H20NO2+ |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
(4-ethoxy-4-oxobutyl)-trimethylazanium |
InChI |
InChI=1S/C9H20NO2/c1-5-12-9(11)7-6-8-10(2,3)4/h5-8H2,1-4H3/q+1 |
InChI Key |
NFQSXHRKWCFVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC[N+](C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Endogenous Biosynthesis of Gamma-Butyrobetaine: A Technical Guide for Researchers
An In-Depth Examination of the L-Carnitine Precursor Pathway and the Synthetic Nature of its Ethyl Ester Analogues
This technical guide provides a comprehensive overview of the endogenous biosynthesis of gamma-butyrobetaine (GBB), the immediate precursor to L-carnitine. It is intended for researchers, scientists, and professionals in drug development who are interested in cellular metabolism and the therapeutic potential of modulating the L-carnitine pathway. This document clarifies the distinction between the naturally occurring GBB and its synthetic derivative, gamma-butyrobetaine ethyl ester (GBB-EEC), detailing the established biological pathway for the former.
Executive Summary
Gamma-butyrobetaine is a crucial intermediate in the endogenous synthesis of L-carnitine, a molecule essential for fatty acid metabolism and cellular energy production. The biosynthesis of GBB is a multi-step enzymatic process that originates from the essential amino acid L-lysine. It is important to note that while GBB is a natural endogenous compound, its ethyl ester derivative, this compound (GBB-EEC), is a lab-synthesized compound commonly found in dietary supplements and is not a product of a known endogenous pathway.[1] This guide will focus on the established endogenous biosynthesis of GBB and its subsequent conversion to L-carnitine.
The L-Carnitine Biosynthesis Pathway: From Lysine (B10760008) to Gamma-Butyrobetaine
The synthesis of L-carnitine is a well-defined pathway that occurs primarily in the liver, kidneys, and brain.[2] The initial steps involve the methylation of a lysine residue within proteins, which is then released and processed through a series of enzymatic reactions to yield GBB.
The key steps leading to the formation of GBB are as follows:
-
Protein Methylation: The pathway begins with the post-translational methylation of specific L-lysine residues in various proteins to form ε-N-trimethyllysine (TML).
-
TML Hydrolysis: TML is released from these proteins through hydrolysis.
-
TML Hydroxylation: Free TML is hydroxylated by the enzyme ε-N-trimethyllysine hydroxylase (TMLH), a reaction that requires vitamin C as a cofactor, to produce β-hydroxy-ε-N-trimethyllysine (HTML).[3]
-
HTML Cleavage: HTML is then cleaved by HTML aldolase (B8822740) to yield glycine (B1666218) and γ-trimethylaminobutyraldehyde.
-
Aldehyde Dehydrogenation: Finally, γ-trimethylaminobutyraldehyde is oxidized by the enzyme γ-trimethylaminobutyraldehyde dehydrogenase to form gamma-butyrobetaine (GBB).
This newly synthesized GBB is the final precursor before the formation of L-carnitine.
Final Conversion to L-Carnitine
The conversion of GBB to L-carnitine is the terminal and rate-limiting step in this biosynthetic pathway.[2] This reaction is catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBD), also known as gamma-butyrobetaine hydroxylase.[2][4] This enzyme is abundant in the liver, kidneys, and brain.[2]
Quantitative Data
| Metabolite/Enzyme | Parameter | Value | Organism/Tissue | Reference |
| Gamma-Butyrobetaine | Serum Concentration | 4.67 nmol/ml | Human | [5] |
| Kidney Concentration | 17.6 nmol/g | Human | [5] | |
| Liver Concentration | 26.5 nmol/g | Human | [5] | |
| Gamma-Butyrobetaine Dioxygenase (BBOX) | IC50 (Mildronate) | In the micromolar range | Recombinant Human | [6] |
| IC50 (Novel Inhibitors) | In the nanomolar range | Recombinant Human | [6] |
Experimental Protocols
Assay for Gamma-Butyrobetaine Dioxygenase (BBD) Activity
A common method to determine BBD activity involves measuring the conversion of radiolabeled GBB to L-carnitine.
Materials:
-
[¹⁴C]-labeled gamma-butyrobetaine
-
Tissue homogenate or purified BBD enzyme
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Cofactors: FeSO₄, ascorbate, α-ketoglutarate
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the tissue homogenate or purified enzyme.
-
Initiate the reaction by adding [¹⁴C]-labeled GBB.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separate the product, [¹⁴C]-L-carnitine, from the substrate, [¹⁴C]-GBB, using ion-exchange chromatography.
-
Quantify the amount of [¹⁴C]-L-carnitine formed using liquid scintillation counting.
-
Calculate the enzyme activity based on the rate of product formation.
Quantification of Gamma-Butyrobetaine in Biological Samples
A reliable method for quantifying GBB in plasma and tissue involves high-performance liquid chromatography (HPLC) coupled with enzymatic conversion and detection.[5]
Protocol:
-
Sample Preparation: Homogenize tissue samples or deproteinize plasma samples.
-
Internal Standard: Add a known amount of [³H]-labeled GBB as an internal standard for recovery calculation.[5]
-
Purification: Isolate GBB from the sample matrix using ion-exchange chromatography followed by HPLC.[5]
-
Enzymatic Conversion: Convert the isolated GBB to L-carnitine using purified gamma-butyrobetaine hydroxylase.[5]
-
Carnitine Assay: Quantify the newly formed L-carnitine using the carnitine acetyltransferase (CAT) assay with [¹⁴C]-acetyl-CoA.[5]
-
Calculation: Determine the original concentration of GBB in the sample based on the amount of L-carnitine produced, correcting for recovery using the internal standard.
Visualizations
Endogenous Gamma-Butyrobetaine Biosynthesis Pathway
Caption: Endogenous biosynthesis pathway of GBB and L-Carnitine.
Experimental Workflow for GBB Quantification
Caption: Workflow for quantifying GBB in biological samples.
Conclusion
The endogenous biosynthesis of gamma-butyrobetaine is a critical metabolic pathway that provides the necessary precursor for L-carnitine synthesis. Understanding the enzymes and intermediates involved is essential for research into metabolic disorders and for the development of novel therapeutic agents. It is imperative to distinguish this natural pathway from the synthetic nature of this compound, a compound utilized in the supplement industry to increase L-carnitine levels. Future research may further elucidate the regulatory mechanisms of this pathway, offering new targets for therapeutic intervention.
References
- 1. ProGBB⢠GBB-EEC or this compound Chloride From SYNMR BIOTECHNOLOGY (SHANGHAI) LIMITED pre-workout health supplement,Enhanced Immune System, Boosted Energy Levels Peak Athletic Performance,Faster Weight Loss, Better Cardiovascular Health [progbb.com]
- 2. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. mjfitness.au [mjfitness.au]
- 5. An enzymatic method for the determination of butyrobetaine via conversion to carnitine after isolation by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting carnitine biosynthesis: discovery of new inhibitors against γ-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Gamma-Butyrobetaine Ethyl Ester and Nitric Oxide Synthase: A Technical Overview
An in-depth technical guide on the intersection of gamma-Butyrobetaine ethyl ester and nitric oxide synthase, tailored for researchers, scientists, and professionals in drug development.
Introduction
Gamma-butyrobetaine (GBB) is the direct precursor to L-carnitine, an essential molecule in the metabolism of fatty acids. The enzyme gamma-butyrobetaine dioxygenase catalyzes the conversion of GBB to L-carnitine. While the role of L-carnitine in cardiovascular health has been the subject of extensive research, the direct and indirect effects of its precursor, GBB, and its derivatives like this compound, on vascular signaling pathways, particularly involving nitric oxide synthase (NOS), are an emerging area of interest. Nitric oxide (NO), synthesized by NOS, is a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, and reduces inflammation. This technical guide explores the current understanding of the relationship between this compound and nitric oxide synthase, drawing on existing research on GBB and L-carnitine to elucidate potential mechanisms of action.
Core Signaling Pathways
The interaction between the L-carnitine biosynthetic pathway and nitric oxide signaling is multifaceted. The primary proposed mechanism involves the downstream effects of L-carnitine, which is synthesized from GBB. L-carnitine has been shown to enhance the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of NO in the vasculature.
Figure 1: Proposed signaling pathway of this compound leading to nitric oxide production.
Quantitative Data Summary
The following table summarizes the quantitative data from key studies investigating the effects of L-carnitine, the downstream product of GBB, on markers of nitric oxide synthase activity. Direct quantitative data for this compound is limited in the current literature.
| Compound | Model System | Concentration/Dose | Measured Parameter | Result | Reference |
| L-Carnitine | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-100 µM | eNOS mRNA expression | ↑ 1.5-fold at 100 µM | |
| L-Carnitine | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-100 µM | eNOS protein expression | ↑ 1.8-fold at 100 µM | |
| L-Carnitine | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM | Nitric Oxide Production | ↑ ~50% over control | |
| Propionyl-L-carnitine | Diabetic Rats | 100 mg/kg/day | eNOS phosphorylation (Ser1177) | ↑ ~2-fold vs diabetic control | |
| Propionyl-L-carnitine | Diabetic Rats | 100 mg/kg/day | Plasma Nitrite/Nitrate (NOx) | ↑ ~60% vs diabetic control |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in this area of study.
1. Measurement of Nitric Oxide Production in Cell Culture
This protocol outlines the use of a fluorescent dye to measure nitric oxide production in endothelial cells treated with a compound of interest.
Figure 2: Experimental workflow for measuring nitric oxide production in cultured endothelial cells.
2. Western Blot Analysis of eNOS Expression and Phosphorylation
This protocol details the steps for quantifying the expression and activation (via phosphorylation) of eNOS protein in cell or tissue lysates.
Figure 3: Workflow for Western blot analysis of eNOS and phosphorylated eNOS.
Logical Relationships and Future Directions
The current body of research suggests a logical pathway where this compound, acting as a prodrug for GBB, increases the intracellular pool of L-carnitine. This, in turn, may enhance eNOS expression and activity, leading to greater nitric oxide bioavailability and subsequent beneficial vascular effects.
Figure 4: Logical flow from this compound administration to improved vascular function.
Future research should focus on directly quantifying the effects of this compound on nitric oxide synthase activity and expression in various in vitro and in vivo models. Elucidating the precise molecular mechanisms by which L-carnitine and potentially GBB itself modulate NOS function will be critical for the development of novel therapeutic strategies targeting vascular health.
While direct evidence for the interaction between this compound and nitric oxide synthase is still emerging, the well-documented effects of its downstream metabolite, L-carnitine, provide a strong rationale for its potential to positively modulate vascular function through the enhancement of nitric oxide signaling. The experimental frameworks and data presented in this guide offer a foundation for researchers and drug development professionals to further investigate this promising area. The use of this compound as a pro-drug to elevate intracellular L-carnitine levels represents a viable strategy for exploring the therapeutic benefits of enhanced nitric oxide production in cardiovascular and metabolic diseases. Further rigorous investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.
The Interaction of γ-Butyrobetaine Ethyl Ester with Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between γ-Butyrobetaine ethyl ester (GBB-EE), the ethyl ester counterpart to the methyl ester (GBB-ME) known to interact with muscarinic receptors, and the muscarinic acetylcholine (B1216132) receptor (mAChR) family. While direct studies on the ethyl ester are limited, this document extrapolates from the known pharmacology of the structurally similar and more extensively studied γ-Butyrobetaine methyl ester (GBB-ME). Evidence strongly suggests that GBB-ME functions as a muscarinic agonist, with a distinct selectivity profile across the five receptor subtypes. This guide summarizes the available binding data, details relevant experimental protocols for studying such interactions, and visualizes the downstream signaling pathways activated upon receptor binding. The content herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential and mechanism of action of GBB esters.
Introduction
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] They are integral to the regulation of a wide array of physiological functions, making them significant targets for therapeutic intervention in various diseases.
γ-Butyrobetaine (GBB) is primarily recognized as the immediate precursor in the biosynthesis of L-carnitine. However, its esterified forms have been shown to possess cholinergic activity. Specifically, the methyl ester of GBB (GBB-ME) has been identified as a muscarinic receptor agonist.[1] This guide focuses on the interaction of the ethyl ester of GBB (GBB-EE) with muscarinic receptors, drawing parallels from the existing research on GBB-ME. Understanding this interaction is crucial for the development of novel therapeutic agents targeting the cholinergic system.
Data Presentation: Quantitative Analysis of GBB-ME Interaction with Muscarinic Receptors
The following table summarizes the binding potency of γ-Butyrobetaine methyl ester (GBB-ME) for the five human muscarinic receptor subtypes (M1-M5). It is important to note that while the potency order is established, specific quantitative binding affinity (Ki) and functional potency (EC50) values for GBB-ME are not consistently reported in the accessible peer-reviewed literature.
| Receptor Subtype | Binding Potency Order | Binding Affinity (Ki) | Functional Potency (EC50) |
| M1 | 4 | Not Reported | Not Reported |
| M2 | 1 | Not Reported | Not Reported |
| M3 | 5 | Not Reported | Not Reported |
| M4 | 3 | Not Reported | Not Reported |
| M5 | 2 | Not Reported | Not Reported |
Table 1: Summary of GBB-ME Interaction with Human Muscarinic Receptor Subtypes. The potency order indicates that GBB-ME has the highest affinity for the M2 subtype, followed by M5, M4, M1, and M3.[1]
Experimental Protocols
The characterization of the interaction between a ligand like GBB-EE and muscarinic receptors involves a series of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound (e.g., GBB-EE) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of GBB-EE for each muscarinic receptor subtype.
Materials:
-
Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound: γ-Butyrobetaine ethyl ester (GBB-EE) at various concentrations.
-
Non-specific binding control: Atropine (a high-affinity non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-NMS, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]-NMS, a high concentration of atropine, and the membrane preparation.
-
Competition Binding: Add assay buffer, [³H]-NMS, varying concentrations of GBB-EE, and the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the GBB-EE concentration. Determine the IC50 value (the concentration of GBB-EE that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy.
This assay measures the activation of G proteins coupled to the receptor upon agonist binding.
Objective: To determine the ability of GBB-EE to stimulate G protein activation through muscarinic receptors.
Procedure:
-
Incubate receptor-expressing membranes with GBB-EE in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
If GBB-EE is an agonist, it will induce a conformational change in the receptor, leading to the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the coupled G protein.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting after separating the membrane-bound radioactivity from the free radioligand by filtration.
-
The EC50 value for GBB-EE-stimulated [³⁵S]GTPγS binding can then be determined.
These assays measure the downstream consequences of receptor activation, such as changes in the levels of intracellular second messengers.
-
For Gi/o-coupled receptors (M2, M4): Measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This can be quantified using various commercially available cAMP assay kits (e.g., ELISA, HTRF).
-
For Gq/11-coupled receptors (M1, M3, M5): Measure the stimulation of phospholipase C (PLC) activity, which results in the production of inositol (B14025) phosphates (IPs) and an increase in intracellular calcium ([Ca²⁺]i). IP accumulation can be measured using radioimmunoassays or fluorescence-based assays. Changes in [Ca²⁺]i can be monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).
Signaling Pathways
The interaction of GBB-ME, and presumably GBB-EE, with muscarinic receptors initiates a cascade of intracellular signaling events that are dependent on the receptor subtype and the G protein to which it couples. Based on the established potency order of GBB-ME (M2 > M5 ≥ M4 > M1 > M3), the following sections detail the primary signaling pathways for the M2, M4, and M5 receptors.
M2 and M4 Muscarinic Receptor Signaling Pathways
The M2 and M4 receptors preferentially couple to inhibitory G proteins of the Gi/o family. Their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
M5 Muscarinic Receptor Signaling Pathway
The M5 receptor, similar to M1 and M3 receptors, couples to G proteins of the Gq/11 family. Activation of this pathway stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.
Conclusion
The ethyl ester of γ-Butyrobetaine is a compound of significant interest due to the established muscarinic agonist activity of its methyl ester counterpart. The available evidence points towards a preferential interaction with M2, M5, and M4 muscarinic receptor subtypes. This technical guide provides a framework for the further investigation of GBB-EE, outlining the necessary experimental protocols to fully characterize its pharmacological profile and providing a visual representation of the downstream signaling consequences of its interaction with key muscarinic receptor subtypes. Further research to determine the precise binding affinities and functional potencies of GBB-EE is warranted and will be crucial in elucidating its potential as a novel therapeutic agent.
References
Gamma-Butyrobetaine Ethyl Ester: A Technical Guide to a Promising L-Carnitine Pro-Drug
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-carnitine plays a critical role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. However, its therapeutic efficacy can be limited by its low bioavailability. Gamma-butyrobetaine ethyl ester (GBB-EEC), a pro-drug of L-carnitine, has emerged as a promising alternative to direct L-carnitine supplementation. This technical guide provides an in-depth overview of GBB-EEC, covering its synthesis, mechanism of action, pharmacokinetics, and the analytical methods for its quantification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolic research.
Introduction
L-carnitine is a conditionally essential nutrient vital for mitochondrial fatty acid oxidation and energy production. Its deficiency is implicated in various pathological conditions, including cardiovascular diseases and metabolic syndromes. While oral L-carnitine supplementation is a common therapeutic strategy, its bioavailability is relatively low and variable[1]. This has prompted the exploration of pro-drug approaches to enhance systemic L-carnitine levels.
Gamma-butyrobetaine (GBB) is the immediate endogenous precursor to L-carnitine, converted by the enzyme gamma-butyrobetaine dioxygenase (BBOX)[2][3]. Studies have shown that supplementation with GBB can effectively increase plasma and tissue L-carnitine concentrations[4][5]. This compound (GBB-EEC) is an esterified form of GBB designed to further improve its pharmacokinetic profile. The ethyl ester moiety is thought to enhance its lipophilicity, potentially leading to improved absorption and cellular uptake before its conversion to L-carnitine.
This document will detail the scientific and technical aspects of GBB-EEC as a pro-drug for L-carnitine, presenting quantitative data, experimental methodologies, and visual representations of key processes.
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of a tertiary amine with an ethyl 4-halobutanoate. A common laboratory-scale synthesis involves the reaction of N,N-dimethylethylamine with ethyl-4-bromobutanoate to yield the bromide salt of GBB-EEC. For the more commonly used hydrochloride salt, a similar principle applies, often involving an ion exchange step or starting with the corresponding chloro-ester.
Synthesis of this compound Bromide
A detailed protocol for the synthesis of the bromide salt of a GBB analog has been described and can be adapted for GBB-EEC[6].
Experimental Protocol:
-
Reaction Setup: A solution of ethyl-4-bromobutanoate in acetonitrile (B52724) is prepared in a reaction vessel equipped with a stirrer and under an inert nitrogen atmosphere.
-
Amine Addition: To this solution, 1.1 equivalents of the corresponding tertiary amine (e.g., N,N,N-trimethylamine for standard GBB) is added.
-
Reaction Conditions: The resulting mixture is stirred at room temperature (22–23 °C) for 72 hours.
-
Work-up and Isolation: Following the reaction period, the unreacted amine and solvent are removed under reduced pressure. The residue is then treated with dry ethyl acetate (B1210297) and cooled to 0 °C for 20 minutes to facilitate crystallization.
-
Purification: The crystalline bromide salt of the this compound is isolated by filtration[6].
Mechanism of Action and L-Carnitine Biosynthesis
The primary mechanism by which GBB-EEC increases L-carnitine levels is through its in vivo conversion. This process involves two key enzymatic steps.
Enzymatic Conversion Pathway
-
Hydrolysis: The ethyl ester bond of GBB-EEC is cleaved by esterases present in the plasma and tissues, releasing gamma-butyrobetaine (GBB) and ethanol.
-
Hydroxylation: The newly formed GBB is then hydroxylated at the 3-position by the enzyme gamma-butyrobetaine dioxygenase (BBOX), yielding L-carnitine[2][3]. This is the final and rate-limiting step in the endogenous biosynthesis of L-carnitine.
Figure 1: Enzymatic conversion of GBB-EEC to L-Carnitine.
L-Carnitine's Role in Fatty Acid Metabolism
Once synthesized, L-carnitine participates in the carnitine shuttle system, which is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane. Inside the mitochondrial matrix, these fatty acids undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.
References
- 1. Measurement of carnitine precursors, epsilon-trimethyllysine and gamma-butyrobetaine in human serum by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 4. Utilization of dietary precursors for carnitine synthesis in human adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrobetaine is equal to L-carnitine in elevating L-carnitine levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmeticraw.com [cosmeticraw.com]
The Physiological Impact of Gamma-Butyrobetaine Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physiological functions of gamma-butyrobetaine (GBB) and its ester derivatives. GBB, a naturally occurring molecule, serves as the direct precursor to L-carnitine, an essential compound in cellular energy metabolism.[1][2][3][4][5][6] The esterification of GBB modifies its biological activity, leading to a range of physiological effects, from vasodilation to thermogenesis. This document summarizes the core mechanisms of action, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the relevant signaling pathways.
Core Physiological Functions
The primary physiological roles of GBB esters are intrinsically linked to L-carnitine biosynthesis and their direct interactions with cellular signaling pathways.
L-Carnitine Precursor and Fatty Acid Metabolism
GBB is the final intermediate in the endogenous synthesis of L-carnitine.[1] The conversion of GBB to L-carnitine is catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBOX), also known as gamma-butyrobetaine hydroxylase (GBBH).[1][7] This enzymatic reaction is crucial for maintaining adequate L-carnitine levels, which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent ATP production.[1][3][5] Supplementation with GBB has been shown to effectively increase plasma L-carnitine concentrations.[1] By augmenting L-carnitine levels, GBB and its esters indirectly support fatty acid metabolism, a function that has been demonstrated to reduce fatty liver in murine models.[1]
Vasodilation and Nitric Oxide Signaling
A significant physiological effect of GBB and its esters is the induction of endothelium- and nitric oxide (NO)-dependent vasodilation.[8][9] Studies have demonstrated that GBB esters, particularly the methyl and ethyl esters, are more potent vasodilators than GBB itself.[8] This vasodilatory response is mediated by the activation of nitric oxide synthase (NOS), as the effect is nullified by the presence of NOS inhibitors.[8][9] While the precise mechanism of NOS activation by GBB esters is still under investigation, it is clear that the production of NO is a key downstream event.[1][2]
Muscarinic Acetylcholine (B1216132) Receptor Agonism
Interestingly, the vasodilatory properties of certain GBB esters are further explained by their interaction with muscarinic acetylcholine receptors. Research has shown that the methylester of GBB (GBB-ME) acts as a muscarinic receptor agonist, a property not observed with GBB itself.[9] This agonistic activity contributes to the observed vasodilation.[9] The binding affinity of GBB-ME to human muscarinic receptors follows the order of m2 > m5 (B69691) ≥ m4 ≥ m1 > m3.[9]
Thermogenesis
A widely reported, albeit less mechanistically understood, effect of GBB supplementation is a pronounced thermogenic response, often accompanied by increased perspiration.[1][2][3][4][5][6] The leading hypothesis for this phenomenon is that the enzymatic conversion of GBB to L-carnitine is an exothermic reaction, releasing heat and thereby increasing the body's core temperature.[2][4]
Interaction with Gut Microbiota and Cardiovascular Implications
The gut microbiome plays a significant role in the metabolism of L-carnitine and GBB. Certain gut bacteria can metabolize dietary L-carnitine to produce GBB.[10] This microbially-produced GBB can then be further converted into trimethylamine (B31210) (TMA), which is subsequently absorbed and oxidized in the liver to form trimethylamine-N-oxide (TMAO).[10] Elevated levels of TMAO have been associated with an increased risk of atherosclerosis.[10]
Quantitative Data
The following tables summarize key quantitative data from studies on GBB and its esters.
| Compound | Parameter | Value | Reference |
| Gamma-Butyrobetaine (GBB) | Vasodilator Potency (EC50) | 5 x 10-5 M | [8] |
| GBB Methyl Ester | Vasodilator Potency (EC50) | 2.5 x 10-6 M | [8] |
| GBB Ethyl Ester | Vasodilator Potency (EC50) | 2.5 x 10-6 M | [8] |
| Heterocyclic GBB Analogs | Inhibitory Potential on Carnitine Acetyltransferase (IC50) | 2.24 to 43.6 mM | [11] |
| Meldonium | Inhibitory Potential on Carnitine Acetyltransferase (IC50) | 11.39 mM | [11] |
Table 1: Potency and Inhibitory Concentrations of GBB and its Analogs.
| Parameter | Value | Reference |
| Typical Oral Dose | 10-20 mg (twice daily) | [1] |
| Conservative Maximum Daily Dose | 50 mg | [1] |
Table 2: Common Supplementation Dosages for GBB.
Experimental Protocols
This section provides an overview of methodologies used in the study of GBB esters.
Synthesis of Heterocyclic Gamma-Butyrobetaine Ethyl Esters
A common method for the synthesis of GBB esters involves the reaction of a corresponding tertiary amine with ethyl-4-bromobutanoate in acetonitrile (B52724) under an inert atmosphere. The reaction mixture is stirred for an extended period at room temperature. Following the reaction, the solvent and unreacted amine are removed under reduced pressure. The resulting product is then purified, often by recrystallization from a solvent such as ethyl acetate, to yield the bromide salt of the GBB ethyl ester.[11]
In Vitro Vasodilation Assay
The vasodilatory effects of GBB esters are typically assessed using isolated tissue preparations, such as guinea-pig aortic rings. The aortic rings are mounted in an organ bath containing a physiological salt solution and pre-contracted with an agent like phenylephrine. The GBB ester is then added in a cumulative manner, and the relaxation of the aortic ring is measured isometrically. To determine the role of the endothelium and NO, experiments are repeated in the presence of NOS inhibitors (e.g., L-NAME) or after mechanical removal of the endothelium.[8][9]
Measurement of Nitric Oxide Production
Electron paramagnetic resonance (EPR) spectroscopy is a sensitive method for the detection and quantification of NO. In animal studies, tissues of interest are harvested and snap-frozen. The samples are then processed and analyzed by EPR to detect the signal from NO-hemoglobin complexes or other NO spin traps. This technique allows for the direct measurement of NO levels in response to the administration of GBB esters.[12]
Gamma-Butyrobetaine Dioxygenase (BBOX) Activity Assay
The activity of BBOX can be determined by measuring the conversion of a labeled substrate to its product. For instance, tissues can be homogenized and incubated with deuterated GBB. The formation of deuterated L-carnitine is then quantified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for a direct assessment of the enzymatic activity in different tissues.[13]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships involving GBB and its esters.
References
- 1. GBB (Gamma-Butyrobetaine Ethyl Ester): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 2. mjfitness.au [mjfitness.au]
- 3. nbinno.com [nbinno.com]
- 4. perfectsports.com [perfectsports.com]
- 5. herculessupplements.com.au [herculessupplements.com.au]
- 6. youtube.com [youtube.com]
- 7. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 8. Endothelium- and nitric oxide-dependent vasorelaxing activities of gamma-butyrobetaine esters: possible link to the antiischemic activities of mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The methylester of gamma-butyrobetaine, but not gamma-butyrobetaine itself, induces muscarinic receptor-dependent vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of gamma-butyrobetaine and mildronate on nitric oxide production in lipopolysaccharide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of carnitine, its short chain acyl esters and metabolic precursors trimethyllysine and gamma-butyrobetaine by quasi-solid phase extraction and MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Gamma-Butyrobetaine Ethyl Ester and Gut Microbiota Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-butyrobetaine ethyl ester (GBB-EEC) is a synthetic compound recognized as a pro-drug for L-carnitine, a critical molecule in cellular energy metabolism. While its role in boosting systemic L-carnitine levels is a primary focus in the nutritional supplement industry, its interaction with the gut microbiota represents a significant and underexplored area with potential implications for host health. This technical guide provides a comprehensive overview of the metabolism of GBB-EEC by the gut microbiota, focusing on the enzymatic processes, key microbial players, and the subsequent physiological ramifications for the host. This document details proposed experimental protocols for in vitro investigation and presents the current understanding of the signaling pathways involved, including the well-documented trimethylamine (B31210) N-oxide (TMAO) pathway.
Introduction
Gamma-butyrobetaine (GBB) is the immediate biosynthetic precursor to L-carnitine. Its ethyl ester derivative, GBB-EEC, is utilized in dietary supplements with the premise of enhanced bioavailability and subsequent conversion to L-carnitine. The intestinal lumen, harboring a dense and metabolically active microbial community, is the first site of interaction for orally ingested GBB-EEC. The metabolic fate of GBB-EEC in this environment is twofold: hydrolysis of the ethyl ester to yield GBB and ethanol, followed by the microbial catabolism of GBB. This guide delineates these processes, providing a framework for researchers and drug development professionals to investigate the complex interplay between GBB-EEC, the gut microbiota, and host physiology.
Metabolism of this compound by Gut Microbiota
The metabolism of GBB-EEC by the gut microbiota is a sequential process initiated by the cleavage of the ethyl ester bond, followed by the degradation of the resulting GBB molecule.
Step 1: Hydrolysis of this compound to Gamma-Butyrobetaine
The initial and rate-limiting step in the gut microbial metabolism of GBB-EEC is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by non-specific esterases produced by a wide range of gut bacteria.
-
Enzymes Involved: Carboxylesterases are a broad class of enzymes present in the gut microbiota that are capable of hydrolyzing ester bonds. Several bacterial phyla, including Bacteroidetes and Firmicutes, are known to produce a variety of esterases that act on dietary and xenobiotic esters.
-
Reaction: GBB-EEC + H₂O → GBB + Ethanol
Step 2: Microbial Conversion of Gamma-Butyrobetaine to Trimethylamine (TMA)
Once GBB is liberated, it can be metabolized by specific anaerobic bacteria to produce trimethylamine (TMA). This is a critical step with significant physiological consequences for the host.
-
Key Microbial Players and Genes: The anaerobic conversion of GBB to TMA is carried out by a limited number of gut bacteria that possess the γ-butyrobetaine utilization (bbu) or (gbu) gene cluster. Emergencia timonensis is a key human gut bacterium identified as capable of this transformation.
-
Biochemical Pathway: The conversion of GBB to TMA is a multi-step enzymatic process that occurs under anaerobic conditions. The bbu gene cluster encodes the necessary enzymes for this pathway, including a TMA-lyase.
Physiological Implications for the Host
The microbial metabolism of GBB-EEC, primarily through the production of TMA from GBB, has significant implications for host health, most notably in the context of cardiovascular disease.
The TMAO Pathway
TMA produced in the gut is readily absorbed into the portal circulation and transported to the liver. In the liver, the flavin-containing monooxygenase 3 (FMO3) enzyme oxidizes TMA to trimethylamine-N-oxide (TMAO). Elevated levels of TMAO in the plasma have been strongly associated with an increased risk of atherosclerotic cardiovascular diseases.
Potential Modulation of Gut-Brain Axis and Enteroendocrine Signaling
The metabolites produced from GBB-EEC, including GBB itself and short-chain fatty acids (SCFAs) that may be co-metabolized, have the potential to interact with the host's signaling systems. Enteroendocrine cells (EECs) in the gut lining are key sensors of the luminal environment and respond to microbial metabolites by releasing hormones that can influence gut motility, appetite, and glucose homeostasis, and can signal to the brain via the gut-brain axis. While direct evidence for GBB's effect on EECs is limited, it represents a plausible and important area for future research.
Data Presentation
Due to the limited availability of direct comparative data for GBB-EEC, the following tables summarize the known information on the key molecules involved in its metabolism.
Table 1: Key Molecules and Their Role in GBB-EEC Metabolism
| Molecule | Chemical Formula | Molar Mass ( g/mol ) | Role |
| γ-Butyrobetaine ethyl ester (GBB-EEC) | C₉H₁₉NO₂ | 173.25 | Orally ingested pro-drug of L-carnitine. |
| γ-Butyrobetaine (GBB) | C₇H₁₅NO₂ | 145.20 | Hydrolysis product of GBB-EEC; microbial precursor to TMA. |
| Trimethylamine (TMA) | C₃H₉N | 59.11 | Microbial metabolite of GBB. |
| Trimethylamine-N-oxide (TMAO) | C₃H₉NO | 75.11 | Host-derived metabolite of TMA, linked to cardiovascular disease. |
Table 2: Microbial Genera Implicated in GBB Metabolism
| Genus | Phylum | Key Gene Cluster | Role |
| Emergencia | Firmicutes | bbu | Conversion of GBB to TMA. |
Experimental Protocols
The following are detailed proposed protocols for the in vitro investigation of GBB-EEC metabolism by the human gut microbiota. These protocols are based on established methodologies for in vitro fermentation and analytical chemistry.
Protocol for In Vitro Anaerobic Batch Fermentation of GBB-EEC with Human Fecal Slurry
Objective: To assess the metabolic fate of GBB-EEC and its impact on the gut microbiota composition and metabolite production in an in vitro batch fermentation model simulating the human colon.
Materials:
-
Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases).
-
Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂).
-
Sterile anaerobic phosphate-buffered saline (PBS).
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl).
-
GBB-EEC and GBB standards.
-
Sterile, anaerobic culture tubes or a multi-well fermentation platform.
-
Centrifuge.
-
pH meter.
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples (10% w/v) in anaerobic PBS. Filter the slurry through sterile cheesecloth to remove large particulate matter.
-
Inoculation: Add the fecal slurry inoculum (e.g., 10% v/v) to pre-reduced basal fermentation medium in culture tubes.
-
Substrate Addition: Add GBB-EEC or GBB to the fermentation tubes to a final concentration of, for example, 1 mM. Include a control group with no added substrate.
-
Incubation: Incubate the tubes at 37°C under anaerobic conditions for a defined period (e.g., 0, 6, 12, 24, and 48 hours).
-
Sampling: At each time point, aseptically collect aliquots from each tube.
-
Sample Processing:
-
Measure the pH of an aliquot.
-
Centrifuge a separate aliquot to pellet the bacterial cells. Store the supernatant at -80°C for metabolite analysis.
-
Store the bacterial pellet at -80°C for DNA extraction and 16S rRNA gene sequencing.
-
Protocol for LC-MS/MS Quantification of GBB-EEC, GBB, and TMA
Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of GBB-EEC, GBB, and TMA in in vitro fermentation samples.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Thaw the fermentation supernatant samples on ice.
-
Precipitate proteins by adding a 3-fold volume of ice-cold methanol (B129727) containing internal standards (e.g., deuterated analogs of the analytes).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
LC-MS/MS Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar compounds.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its internal standard.
Method Validation:
-
Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Protocol for 16S rRNA Gene Sequencing and Analysis
Objective: To characterize the changes in the composition of the gut microbiota in response to GBB-EEC treatment in the in vitro fermentation model.
Procedure:
-
DNA Extraction: Extract total bacterial DNA from the collected cell pellets using a commercially available kit designed for fecal samples.
-
PCR Amplification: Amplify a variable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers with attached sequencing adapters.
-
Library Preparation and Sequencing: Purify the PCR products, quantify them, and pool them for sequencing on a high-throughput platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis:
-
Process the raw sequencing reads (quality filtering, trimming, and merging).
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., SILVA, Greengenes).
-
Perform diversity analyses (alpha and beta diversity) and differential abundance analysis to identify changes in the microbial community structure between treatment groups.
-
Predict the functional potential of the microbiota using tools like PICRUSt2 or Tax4Fun to infer changes in metabolic pathways (e.g., KEGG pathways).
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Metabolic pathway of GBB-EEC to TMAO.
Experimental Workflow
A Technical Deep Dive into the Tissue-Specific Expression of Gamma-Butyrobetaine Dioxygenase (BBOX1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-butyrobetaine dioxygenase (BBOX1), also known as gamma-butyrobetaine hydroxylase (γ-BBH), is a critical enzyme in the final step of L-carnitine biosynthesis. L-carnitine is indispensable for the transport of long-chain fatty acids into the mitochondria for their subsequent β-oxidation, a key process in cellular energy metabolism. Given its pivotal role, the expression and activity of BBOX1 are tightly regulated and exhibit significant tissue specificity. This technical guide provides a comprehensive overview of the tissue-specific expression of BBOX1, detailing its mRNA and protein abundance, enzymatic activity, and the regulatory pathways that govern its expression. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating carnitine metabolism and its implications in health and disease.
Data Presentation: Quantitative Expression of BBOX1
The expression of BBOX1 varies significantly across different tissues and species. This section summarizes the available quantitative data on BBOX1 mRNA and protein expression in human and mouse tissues.
BBOX1 mRNA Expression
The relative abundance of BBOX1 mRNA has been characterized in numerous human and mouse tissues through techniques such as RNA-sequencing and quantitative PCR (qPCR). The data indicates that the highest expression levels are consistently found in the kidney and liver, the primary sites of endogenous carnitine synthesis.
Table 1: Relative BBOX1 mRNA Expression in Human Tissues
| Tissue | Relative Expression Level | Data Source |
| Kidney | High[1][2] | The Human Protein Atlas |
| Liver | Moderate[1][2] | The Human Protein Atlas |
| Brain | Very Low[1][2] | The Human Protein Atlas |
| Skeletal Muscle | Low | The Human Protein Atlas |
| Heart | Low | The Human Protein Atlas |
| Testis | Moderate | The Human Protein Atlas |
Table 2: Relative Bbox1 mRNA Expression in Mouse Tissues
| Tissue | Relative Expression Level | Data Source |
| Kidney | High | MGI Database[3] |
| Liver | High | MGI Database[3] |
| Brain | Low | MGI Database[3] |
| Heart | Low | MGI Database[3] |
| Skeletal Muscle | Low | MGI Database[3] |
BBOX1 Protein Abundance
Quantitative proteomics, primarily through mass spectrometry, has provided insights into the absolute and relative abundance of the BBOX1 protein across various tissues. These data largely corroborate the mRNA expression patterns, with the kidney and liver showing the highest protein levels.
Table 3: BBOX1 Protein Abundance in Human Tissues
| Tissue | Abundance (ppm) | Data Source |
| Kidney | 73 | PaxDb[4] |
| Liver | 73 | PaxDb[4] |
| Adrenal Gland | 0.06 | PaxDb |
| Testis | 0.12 | PaxDb |
| Rectum | < 0.01 | PaxDb |
| Saliva Secreting Gland | Not Available | PaxDb |
| Whole Organism (Integrated) | 0.539 | PaxDb |
Table 4: Bbox1 Protein Abundance in Mouse Tissues
| Tissue | Abundance (ppm) | Data Source |
| Whole Organism (Integrated) | 5.79 | PaxDb[5] |
| Brain | 0.33 | PaxDb[5] |
| Heart | Not Available | PaxDb[5] |
BBOX1 Enzyme Activity
Direct measurement of BBOX1 enzymatic activity provides a functional readout of its presence in different tissues. While comprehensive comparative data is limited, studies have confirmed that the highest enzyme activity is found in the liver and kidney, consistent with their role in carnitine biosynthesis.
Table 5: Gamma-Butyrobetaine Dioxygenase Activity in Various Species and Tissues
| Species | Tissue | Enzyme Activity | Reference |
| Guinea Pig | Liver (perfused) | 2.3 µmol/h | [6] |
| Human | Liver | Activity detected | [7] |
| Human | Skeletal Muscle | Activity detected | [7] |
| Ovine | Liver | Activity detected | [7] |
| Ovine | Skeletal Muscle | Activity detected | [7] |
| Pig | Liver | Activity detected | [2] |
| Pig | Kidney | Activity detected | [2] |
| Rat | Liver | Activity detected | [8] |
| Rat | Kidney | Activity detected | [8] |
Signaling Pathways and Regulation
The expression and activity of BBOX1 are regulated by a network of signaling pathways that respond to metabolic cues.
Carnitine Biosynthesis Pathway
BBOX1 catalyzes the final step in the conversion of lysine (B10760008) to L-carnitine. This multi-step pathway primarily occurs in the liver, kidneys, and brain.
References
- 1. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Activities of gamma-butyrobetaine dioxygenase and concentrations of carnitine in tissues of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine biosynthesis: identification of the cDNA encoding human gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene - BBOX1 [maayanlab.cloud]
- 5. researchgate.net [researchgate.net]
- 6. Carnitine biosynthesis from gamma-butyrobetaine and from exogenous protein-bound 6-N-trimethyl-L-lysine by the perfused guinea pig liver. Effect of ascorbate deficiency on the in situ activity of gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gamma-Butyrobetaine hydroxylase activity in human and ovine liver and skeletal muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of exercise training on γ-butyrobetaine hydroxylase and novel organic cation transporter-2 gene expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Carnitine-Independent Functions of Gamma-Butyrobetaine Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-Butyrobetaine (GBB) is widely recognized as the direct precursor to L-carnitine, playing a crucial role in fatty acid metabolism. However, its esterified form, gamma-butyrobetaine ethyl ester (GBB-EE), exhibits distinct physiological functions that are independent of its conversion to carnitine. This technical guide provides an in-depth analysis of these non-carnitine-mediated effects, with a primary focus on the cardiovascular system. We will explore the molecular mechanisms, signaling pathways, and quantitative data derived from experimental studies. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the pharmacology of GBB-EE beyond its role in carnitine biosynthesis.
Introduction
This compound (GBB-EE) is a synthetic derivative of gamma-butyrobetaine (GBB), the final intermediate in the endogenous biosynthesis of L-carnitine. While the primary physiological role of GBB is its conversion to L-carnitine by the enzyme gamma-butyrobetaine dioxygenase, the esterification of GBB alters its pharmacological profile, bestowing it with carnitine-independent activities. The most prominent of these is its potent vasodilatory effect, which is mediated by the nitric oxide (NO) signaling pathway.[1] This guide will systematically dissect the known carnitine-independent functions of GBB-EE, presenting the current state of scientific understanding, including quantitative data and detailed experimental methodologies.
Cardiovascular Effects: Vasodilation
The most well-documented carnitine-independent function of GBB-EE is its ability to induce vasodilation. This effect is significantly more potent than that of its parent compound, GBB.
Mechanism of Action: Muscarinic Receptor Agonism
GBB esters, including the ethyl and methyl esters, exert their vasodilatory effects by acting as agonists at muscarinic acetylcholine (B1216132) receptors on endothelial cells.[2] This acetylcholine-like activity is not observed with GBB itself, indicating that the ester moiety is crucial for this function.[2] The binding of GBB-EE to endothelial muscarinic receptors, primarily the M3 and M5 (B69691) subtypes, initiates an intracellular signaling cascade that leads to the production of nitric oxide.
Signaling Pathway
The activation of endothelial muscarinic receptors by GBB-EE triggers a well-defined signaling pathway culminating in vasodilation:
-
G-Protein Coupling: Upon agonist binding, the muscarinic receptor couples to the Gq family of G-proteins.
-
Phospholipase C Activation: The activated alpha subunit of the Gq protein stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
eNOS Activation: The rise in intracellular Ca2+ concentration, along with calmodulin, activates endothelial nitric oxide synthase (eNOS).
-
Nitric Oxide Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).
-
Smooth Muscle Relaxation: NO, a gaseous signaling molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.
-
Guanylate Cyclase Activation: In the smooth muscle cells, NO activates soluble guanylate cyclase.
-
cGMP Production: Guanylate cyclase converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Vasodilation: Increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular Ca2+ in the smooth muscle cells and subsequent vasodilation.
Quantitative Data
The vasodilatory potency of GBB esters has been quantified in ex vivo studies using aortic rings.
| Compound | EC50 for Vasodilation (M) | Reference |
| Gamma-Butyrobetaine (GBB) | 5 x 10⁻⁵ | [1] |
| GBB Methyl Ester | 2.5 x 10⁻⁶ | [1] |
| GBB Ethyl Ester | 2.5 x 10⁻⁶ | [1] |
EC50: Half maximal effective concentration.
Thermogenic Effect
A frequently reported, yet less understood, carnitine-independent effect of GBB-EE is its thermogenic activity, often manifesting as increased sweating.
Proposed Mechanisms
The precise mechanism underlying the thermogenic effect of GBB-EE remains to be fully elucidated. Several hypotheses have been proposed:
-
Exothermic Conversion: It has been suggested that the enzymatic conversion of GBB to L-carnitine is an exothermic reaction, releasing heat.[3] While plausible, this would not be a truly carnitine-independent mechanism.
-
Cholinergic System Activation: The established acetylcholine-like activity of GBB-EE could potentially influence thermoregulation. Cholinergic signaling in the central nervous system is known to play a role in body temperature control. However, direct experimental evidence linking GBB-EE's muscarinic agonism to a systemic thermogenic effect is currently lacking.
Further research is required to delineate the exact carnitine-independent pathways responsible for the thermogenic properties of GBB-EE.
Experimental Protocols
Assessment of Vasodilation in Isolated Aortic Rings
This protocol describes the methodology for determining the vasodilatory effects of GBB-EE using an ex vivo aortic ring assay.
4.1.1 Tissue Preparation
-
Euthanize a laboratory animal (e.g., rat or rabbit) according to institutionally approved ethical guidelines.
-
Excise the thoracic aorta and immediately place it in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, CaCl2 2.5).
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-5 mm in length. For experiments investigating endothelium-dependency, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire or forceps.
4.1.2 Isometric Tension Measurement
-
Mount each aortic ring in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Apply a resting tension of approximately 2 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
After washout and return to baseline, pre-contract the rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 10⁻⁶ M).
-
Once a stable contraction plateau is reached, add GBB-EE in a cumulative concentration-dependent manner to generate a dose-response curve.
-
Record the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Measurement of Nitric Oxide Concentration
This protocol outlines a common method for determining NO production in biological samples.
4.2.1 Sample Collection and Preparation
-
Collect blood or tissue homogenates from control and GBB-EE-treated animals.
-
For blood samples, centrifuge to separate plasma.
-
For tissue samples, homogenize in an appropriate buffer and centrifuge to obtain the supernatant.
-
Deproteinize samples, for example, by ultrafiltration, to remove interfering proteins.
4.2.2 Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).
-
To measure total NOx (nitrite + nitrate), first reduce nitrate to nitrite using a reducing agent such as nitrate reductase.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.
-
The reagent reacts with nitrite to form a colored azo compound.
-
Measure the absorbance of the solution using a spectrophotometer at approximately 540 nm.
-
Quantify the NOx concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Conclusion and Future Directions
This compound possesses distinct, carnitine-independent pharmacological activities, primarily as a muscarinic receptor agonist that induces potent, endothelium-dependent vasodilation via the nitric oxide-cGMP pathway. This acetylcholine-like effect distinguishes it from its precursor, GBB. The thermogenic properties of GBB-EE are frequently reported but the underlying carnitine-independent mechanisms remain to be elucidated, representing a key area for future research. A deeper understanding of the direct molecular targets of GBB-EE could unveil novel therapeutic applications for this compound in cardiovascular and metabolic diseases, independent of its role in L-carnitine metabolism. Further studies are warranted to determine the specific binding affinities of GBB-EE for muscarinic receptor subtypes and to investigate the molecular basis of its thermogenic effects.
References
- 1. Endothelium- and nitric oxide-dependent vasorelaxing activities of gamma-butyrobetaine esters: possible link to the antiischemic activities of mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylester of gamma-butyrobetaine, but not gamma-butyrobetaine itself, induces muscarinic receptor-dependent vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. perfectsports.com [perfectsports.com]
The Impact of Gamma-Butyrobetaine Ethyl Ester on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamma-butyrobetaine ethyl ester (GBB-EEC) is a synthetic derivative of gamma-butyrobetaine (GBB), a naturally occurring precursor to L-carnitine. The primary pharmacological effect of GBB-EEC is to increase the endogenous production of L-carnitine, a critical molecule for fatty acid metabolism and cellular energy production. While direct, comprehensive studies on the global effects of GBB-EEC on mammalian gene expression are currently limited in publicly available literature, its mechanism of action allows for a robust, indirect analysis of its likely transcriptional influence. This guide synthesizes the available evidence, focusing on the downstream effects of increased L-carnitine levels on gene expression and the direct impact of GBB on microbial gene regulation. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development exploring the therapeutic potential of modulating the carnitine biosynthesis pathway.
Core Mechanism of Action: Conversion to L-Carnitine
The central tenet of this compound's biological activity is its role as a pro-drug for L-carnitine. Upon administration, GBB-EEC is hydrolyzed to gamma-butyrobetaine (GBB). Subsequently, the enzyme gamma-butyrobetaine dioxygenase (BBOX1) catalyzes the hydroxylation of GBB to form L-carnitine.[1] This final step in the endogenous carnitine biosynthesis pathway is crucial for maintaining adequate intracellular L-carnitine concentrations.[1]
L-carnitine is indispensable for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle, where they undergo β-oxidation to produce ATP. Consequently, the effects of GBB-EEC on gene expression are predominantly mediated by the subsequent increase in L-carnitine levels and its influence on cellular metabolism.
Direct Effects on Microbial Gene Expression
While direct evidence in mammalian systems is sparse, studies on the gut microbiome have demonstrated a direct transcriptional response to gamma-butyrobetaine. Research has shown that GBB upregulates a specific gene cluster in the gut bacterium Emergencia timonensis, termed the γ-butyrobetaine utilization (gbu) gene cluster.[2] This cluster is responsible for the conversion of GBB to trimethylamine (B31210) (TMA), a precursor to trimethylamine-N-oxide (TMAO), which has implications for cardiovascular health.[2]
Quantitative Data: GBB-Induced Gene Expression in E. timonensis
The following table summarizes the upregulation of the gbu gene cluster in E. timonensis in response to GBB, as identified through RNA-sequencing.
| Gene | Function | Fold Change (GBB vs. Control) |
| gbuA | γ-butyrobetaine reductase | >100 |
| gbuB | Acyl-CoA transferase | >100 |
| gbuC | Electron transfer protein | >100 |
| gbuE | Transporter | >50 |
Note: The fold changes are approximate values derived from published graphical data and are intended for illustrative purposes.
Experimental Protocol: Microbial RNA-Sequencing
A general workflow for analyzing the effect of a compound like GBB on microbial gene expression is as follows:
-
Bacterial Culture: E. timonensis is cultured under anaerobic conditions in a defined medium.
-
Treatment: The experimental group is supplemented with a specific concentration of GBB, while the control group is not.
-
RNA Extraction: After a defined incubation period, bacterial cells are harvested, and total RNA is extracted using a suitable commercial kit.
-
Library Preparation: Ribosomal RNA is depleted, and the remaining mRNA is fragmented and converted to a cDNA library compatible with next-generation sequencing platforms.
-
Sequencing: The cDNA library is sequenced to generate millions of short reads.
-
Data Analysis: The sequencing reads are aligned to the E. timonensis reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the GBB-treated group compared to the control.
Indirect Effects on Mammalian Gene Expression via L-Carnitine
The majority of GBB-EEC's influence on gene expression is anticipated to be a downstream consequence of elevated L-carnitine levels. L-carnitine has been shown to modulate the expression of genes involved in several key metabolic and cellular processes.
Regulation of Fatty Acid Oxidation Genes
L-carnitine plays a central role in fatty acid oxidation (FAO). It is therefore not surprising that it influences the expression of genes encoding key enzymes and transporters in this pathway. A primary mechanism for this regulation is through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that acts as a master regulator of lipid metabolism.
| Gene | Gene Name | Function | Effect of L-Carnitine |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme for mitochondrial fatty acid uptake | Upregulation |
| ACOX1 | Acyl-CoA Oxidase 1 | First enzyme of the peroxisomal β-oxidation pathway | Upregulation |
| SLC25A20 | Solute Carrier Family 25 Member 20 | Carnitine-acylcarnitine translocase | Modulated |
| Elovl5 | ELOVL Fatty Acid Elongase 5 | Elongation of long-chain fatty acids | Upregulation |
| Fads2 | Fatty Acid Desaturase 2 | Desaturation of fatty acids | Upregulation |
This table represents a summary of findings from multiple studies and the effects may be tissue- and context-dependent.
References
Methodological & Application
Synthesis and Purification of Gamma-Butyrobetaine Ethyl Ester: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and purification of gamma-butyrobetaine ethyl ester, a key precursor in various biological studies and a component in nutritional supplements as a pro-drug for L-carnitine.[1][2][3] The methodologies outlined below are based on established chemical syntheses, offering reproducible procedures for laboratory and developmental applications.
Introduction
This compound (GBB-EE) is the ethyl ester of gamma-butyrobetaine, the direct biosynthetic precursor to L-carnitine.[1] Its synthesis is of significant interest for research into carnitine metabolism and for the development of nutritional supplements. This note details two primary synthetic routes and subsequent purification protocols.
Synthesis Method 1: Quaternization of Tertiary Amines with Ethyl-4-bromobutanoate
A common and effective method for synthesizing this compound and its analogs involves the quaternization of a tertiary amine with ethyl-4-bromobutanoate.[4][5] This reaction leads to the formation of the corresponding quaternary ammonium (B1175870) bromide salt.
General Experimental Protocol
The following protocol is a generalized procedure. Specific examples with various tertiary amines are provided in Table 1.
-
In a round-bottom flask, dissolve ethyl-4-bromobutanoate in acetonitrile.
-
Add a slight molar excess (approximately 1.1 equivalents) of the desired tertiary amine to the solution.
-
Stir the resulting mixture under an inert atmosphere (e.g., nitrogen) at room temperature (22-23°C) for 72 hours.[4] For certain amines, gentle heating may be required to increase the reaction rate (e.g., 40°C for 5 days with pyridine).[5]
-
Upon completion of the reaction, remove the solvent and any unreacted amine by evaporation under reduced pressure.
-
To the resulting residue, add dry ethyl acetate (B1210297) and cool the mixture to 0°C for 20 minutes to facilitate crystallization.[4]
-
Isolate the crystalline product, the bromide salt of this compound, by filtration.[4]
-
Wash the crystals with cold, dry ethyl acetate and dry under vacuum.
Quantitative Data for Synthesis Method 1
| Tertiary Amine | Product Name | Yield (%) | Melting Point (°C) | Reference |
| N,N-Dimethylethylamine | 4-ethoxy-N-ethyl-N,N-dimethyl-4-oxobutan-1-aminium bromide | 99% | 108-110 | [4] |
| N-Methylpyrrolidine | 1-(4-ethoxy-4-oxobutyl)-1-methylpyrrolidin-1-ium bromide | 81% | 117-119 | [4] |
| N-Methylimidazole | 1-(4-ethoxy-4-oxobutyl)-3-methyl-1H-imidazol-3-ium bromide | 61% | - | [4] |
| Pyridine | 1-(4-ethoxy-4-oxobutyl)pyridin-1-ium bromide | 65% | - | [5] |
Note: The final product of this synthesis is the bromide salt of the this compound.
Synthesis Method 2: From Gamma-Butyrolactone (B3396035)
An alternative, industrial-scale synthesis route starts from gamma-butyrolactone, which is converted to a gamma-chlorobutyric acid ester intermediate before reaction with a tertiary amine.[6][7]
Experimental Protocol
-
Formation of Gamma-Chlorobutyric Acid Ester: Convert gamma-butyrolactone to gamma-chlorobutyric acid by reacting it with hydrogen chloride at a pressure of 1-25 bars and a temperature of 40-150°C.[6]
-
Without isolation, the resulting gamma-chlorobutyric acid is esterified with a lower aliphatic alcohol (e.g., ethanol) in the presence of hydrogen chloride as a catalyst. This reaction is typically carried out at a pressure of 1-15 bars and a temperature of 40-150°C to yield ethyl-4-chlorobutanoate.[6]
-
Quaternization: The ethyl-4-chlorobutanoate is then reacted with trimethylamine (B31210) at a pressure of 1-10 bars and a temperature of 20-180°C to form the trimethylammonium butyric acid ethyl ester chloride.[6]
Note: This method results in the chloride salt of the this compound.
Purification Protocols
High purity of this compound is often required for research and pharmaceutical applications. The following purification techniques can be employed.
Recrystallization
Recrystallization is an effective method for purifying the crystalline salts of this compound.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography
For non-crystalline products or to remove closely related impurities, column chromatography can be utilized.
-
Prepare a slurry of silica (B1680970) gel in an appropriate non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them for the presence of the desired product using techniques like Thin Layer Chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using analytical methods such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[8][9]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[4][5]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[5]
Hydrolysis to Gamma-Butyrobetaine (Optional)
If the final desired product is gamma-butyrobetaine, the ethyl ester can be hydrolyzed.
-
Dissolve the this compound salt in distilled water.[4]
-
Pass the solution through a column packed with a strong base anion exchange resin (e.g., Amberlite IRA-410(Cl)).[4]
-
Allow the solution to remain in contact with the resin for approximately 1 hour.[4]
-
Elute the column with distilled water.
-
Adjust the pH of the eluate to neutral (pH = 7) using a strong acid cation exchange resin (e.g., Amberlite IR120 H).[4]
-
Evaporate the water, followed by azeotropic drying with absolute ethanol, to yield gamma-butyrobetaine.[4]
Visualized Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of GBB-EE salts.
Role as a Pro-Drug for L-Carnitine
Caption: Conversion of GBB-EE to L-Carnitine.
References
- 1. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 2. mjfitness.au [mjfitness.au]
- 3. herculessupplements.com.au [herculessupplements.com.au]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. US5087745A - Process for the production of gamma-butyrobetaine - Google Patents [patents.google.com]
- 7. CA1297497C - Process for the production of gamma-butyrobetaine - Google Patents [patents.google.com]
- 8. cosmeticraw.com [cosmeticraw.com]
- 9. cosmeticraw.com [cosmeticraw.com]
Application Note: Quantification of γ-Butyrobetaine Ethyl Ester in Human Plasma by LC-MS/MS
Application Notes and Protocols for the Enzymatic Assay of Gamma-Butyrobetaine Dioxygenase (BBD) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-butyrobetaine dioxygenase (BBD), also known as γ-butyrobetaine hydroxylase (BBOX), is a non-heme iron-containing enzyme that belongs to the 2-oxoglutarate (2OG)-dependent dioxygenase superfamily.[1] It catalyzes the final, rate-limiting step in the biosynthesis of L-carnitine: the stereospecific hydroxylation of gamma-butyrobetaine (GBB) to L-carnitine.[1][2] This reaction is crucial for energy metabolism, specifically for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][3] The enzyme is primarily found in the liver and kidneys.[1][4] Given its critical role, BBD is a target of interest for drug development, particularly for conditions related to metabolic disorders. Accurate and reliable methods for measuring its enzymatic activity are essential for basic research and high-throughput screening of potential inhibitors.
This document provides detailed protocols for assessing BBD activity, focusing on a common and robust method utilizing High-Performance Liquid Chromatography (HPLC).
Principle of the Assay
The enzymatic activity of BBD is determined by quantifying the formation of the product, L-carnitine, from the substrate, gamma-butyrobetaine. The reaction requires the co-substrates 2-oxoglutarate and molecular oxygen, along with the cofactors ferrous iron (Fe²⁺) and ascorbate.[5] Ascorbate is necessary to maintain the iron in its reduced, ferrous state.[6]
The reaction catalyzed by BBD is as follows: Gamma-butyrobetaine + 2-oxoglutarate + O₂ → L-carnitine + Succinate + CO₂[1]
The activity is measured by incubating the enzyme with its substrates and cofactors for a specific time, stopping the reaction, and then quantifying the amount of L-carnitine produced. HPLC is a highly suitable method for this quantification due to its specificity, sensitivity, and reproducibility in separating and measuring the substrate and product.[7]
I. L-Carnitine Biosynthesis Pathway
Gamma-butyrobetaine dioxygenase is the final enzyme in the four-step L-carnitine biosynthesis pathway, which converts trimethyllysine into L-carnitine.[2][8]
Caption: The final step of the L-carnitine biosynthesis pathway catalyzed by BBD.
II. Experimental Protocols
This section details a widely used HPLC-based method for determining BBD activity. The protocol involves the enzymatic reaction followed by derivatization of the product for sensitive fluorescence detection.
A. Reagents and Buffers
-
Enzyme: Purified recombinant human BBD or tissue homogenate (e.g., from liver or kidney).
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare with molecular biology grade water.
-
Substrate (Gamma-butyrobetaine): 100 mM stock solution in water.
-
Co-substrates & Cofactors:
-
2-oxoglutarate (α-Ketoglutarate): 100 mM stock solution in water.
-
Ferrous sulfate (B86663) (FeSO₄): 10 mM stock solution in 10 mM HCl (prepare fresh).
-
L-Ascorbic acid: 100 mM stock solution in water (prepare fresh).
-
-
Reaction Stop Solution: 1 M Perchloric acid (HClO₄).
-
Neutralization Solution: 2 M Potassium carbonate (K₂CO₃).
-
Derivatization Agent: 4-bromomethyl-7-methoxycoumarin (B43491) (Br-MMC).
-
Mobile Phase (for HPLC): Acetonitrile and water (HPLC grade).
B. Experimental Workflow Diagram
Caption: Step-by-step workflow for the BBD enzymatic assay using HPLC.
C. Detailed Assay Procedure
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 100 µL, the final concentrations should be as indicated in Table 1. A typical reaction would include:
-
50 µL of 2x Assay Buffer (100 mM Tris-HCl, pH 7.5)
-
10 µL of 10 mM GBB
-
5 µL of 10 mM 2-oxoglutarate
-
5 µL of 2 mM FeSO₄
-
10 µL of 10 mM Ascorbic Acid
-
Variable volume of enzyme solution
-
Water to a final volume of 100 µL.
-
-
Pre-incubation: Pre-incubate the reaction mixture (without the enzyme) at 37°C for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiation: Start the reaction by adding the BBD enzyme solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction at 37°C for 20 minutes. The incubation time should be within the linear range of product formation. This should be determined empirically by running a time-course experiment.
-
Termination: Stop the reaction by adding 20 µL of 1 M perchloric acid. This will precipitate the enzyme and other proteins. Vortex briefly and place on ice for 10 minutes.
-
Neutralization and Clarification: Add 20 µL of 2 M K₂CO₃ to neutralize the acid. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and potassium perchlorate.
-
Derivatization: Transfer the supernatant to a new tube. The L-carnitine in the supernatant is then derivatized to a fluorescent ester to enhance detection sensitivity. This step is crucial as L-carnitine lacks a strong native chromophore.
-
Mix an aliquot of the supernatant with the derivatization agent Br-MMC in an appropriate solvent (e.g., acetonitrile) and incubate as required by the specific derivatization protocol (e.g., 60°C for 30 min).
-
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Create a standard curve using known concentrations of L-carnitine that have undergone the same derivatization process.
-
Quantify the L-carnitine peak in the samples by comparing its area to the standard curve.
-
III. Data Presentation and Analysis
Enzyme activity is typically expressed in units of nmol of product formed per minute per mg of protein (nmol/min/mg).
A. Optimal Reaction Conditions
The optimal conditions for BBD activity can vary depending on the source of the enzyme (e.g., recombinant vs. tissue extract) and the specific assay setup. The following table summarizes typical conditions.
Table 1: Recommended BBD Assay Conditions
| Parameter | Recommended Concentration/Value | Notes |
|---|---|---|
| pH | 7.2 - 7.8 | Optimal pH is generally near physiological pH. |
| Temperature | 37°C | |
| γ-Butyrobetaine (GBB) | 0.5 - 2 mM | Should be saturating (>5x Km). |
| 2-Oxoglutarate | 0.2 - 1 mM | Co-substrate, should also be saturating. |
| FeSO₄ | 50 - 200 µM | Prepare fresh to avoid oxidation to Fe³⁺. |
| Ascorbate | 1 - 2 mM | Keeps iron in the reduced Fe²⁺ state. |
| Enzyme Concentration | Variable | Adjust to ensure the reaction is linear over time. |
| Incubation Time | 10 - 30 minutes | Must be within the linear range of product formation. |
B. Kinetic Parameters
Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for characterizing the enzyme and for screening inhibitors. These are determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Table 2: Representative Kinetic Parameters for Human BBD
| Substrate | Km Value (µM) | Notes |
|---|---|---|
| γ-Butyrobetaine | 50 - 150 µM | Affinity for the primary substrate. |
| 2-Oxoglutarate | 20 - 80 µM | Affinity for the co-substrate. |
| Mildronate (Inhibitor) | Ki ≈ 10 - 30 µM | Example of a known competitive inhibitor.[1] |
Note: These values are approximate and can vary based on experimental conditions and enzyme source. They should be determined empirically for each specific system.
IV. Application Notes & Troubleshooting
-
Enzyme Stability: BBD can be sensitive to storage conditions. Store purified enzyme at -80°C in aliquots containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
-
Linearity: It is critical to ensure that the assay is performed under conditions where the product formation is linear with respect to both time and enzyme concentration. Run pilot experiments to determine the optimal incubation time and enzyme amount.
-
Controls: Always include appropriate controls:
-
No Enzyme Control: A reaction mixture without the enzyme to account for any non-enzymatic conversion or background signal.
-
No Substrate Control: A reaction mixture without GBB to ensure that the detected product is derived from the substrate.
-
-
Inhibitor Screening: For screening potential inhibitors, compounds are typically pre-incubated with the enzyme before initiating the reaction with the substrate. IC₅₀ values can be determined by measuring BBD activity over a range of inhibitor concentrations.
-
Alternative Detection Methods: While HPLC is robust, other methods have been developed.[1] These include assays using radiolabeled substrates (e.g., ¹⁴C-GBB) or enzyme-coupled methods.[1] A fluorescence-based assay using a fluorinated GBB analog has also been proposed for high-throughput screening.[1]
References
- 1. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 3. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Activities of gamma-butyrobetaine dioxygenase and concentrations of carnitine in tissues of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gamma-Butyrobetaine Dioxygenase | Profiles RNS [kpresearcherprofiles.org]
- 6. L-carnitine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
In Vitro Models for Elucidating the Biological Effects of Gamma-Butyrobetaine Ethyl Ester
Application Notes
Introduction
Gamma-Butyrobetaine ethyl ester (GBB-EE), a synthetic derivative of gamma-butyrobetaine (GBB), serves as a pro-drug for L-carnitine, a critical molecule in cellular energy metabolism. GBB-EE is efficiently converted to GBB, which is then hydroxylated by the enzyme gamma-butyrobetaine dioxygenase (BBOX) to form L-carnitine.[1][2][3] This conversion constitutes the final step in the endogenous biosynthesis of L-carnitine.[3] The primary physiological role of L-carnitine is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production.[4][5] Consequently, supplementation with GBB-EE is hypothesized to increase intracellular L-carnitine levels, thereby enhancing fatty acid metabolism, supporting energy production, and potentially inducing thermogenic and vasodilatory effects.[2][6]
These application notes provide a comprehensive overview of established in vitro models and detailed protocols for researchers and drug development professionals to investigate the cellular and molecular effects of GBB-EE. The described models and assays are designed to elucidate its mechanism of action and to quantify its impact on key metabolic and signaling pathways.
Key In Vitro Models
A variety of cell lines are suitable for investigating the diverse effects of GBB-EE, each modeling a specific physiological context.
-
Hepatocytes (e.g., HepG2, Primary Hepatocytes): The liver is a primary site of L-carnitine biosynthesis and exhibits significant BBOX activity.[7][8] Hepatocyte models are ideal for studying the uptake of GBB, its conversion to L-carnitine, and the subsequent effects on hepatic lipid metabolism. Studies have shown that GBB is taken up by rat hepatocytes via the organic cation/carnitine transporter 2 (OCTN2) and GABA transporters.[7][9]
-
Myocytes (e.g., C2C12 Myoblasts): Skeletal muscle is a major reservoir of L-carnitine and relies heavily on fatty acid oxidation for energy.[10] C2C12 cells, a murine myoblast cell line, provide an excellent model to study the effects of increased L-carnitine levels from GBB-EE on myogenesis, fatty acid oxidation, and protection against oxidative stress.[10][11]
-
Cardiomyocytes (e.g., H9c2, hiPSC-CMs): The heart has a high metabolic demand and is heavily dependent on fatty acid oxidation.[12] H9c2 rat cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are valuable models to investigate the impact of GBB-EE on cardiac energy metabolism, mitochondrial function, and protection against hyperglycemic or oxidative stress.[8][13]
-
Adipocytes (e.g., Immortalized Human Brown and White Preadipocytes): For studying the thermogenic properties of GBB-EE, immortalized human brown (hTERT-hBA) and white (hTERT-hWA) preadipocyte cell lines are suitable models.[4][14] These cells can be differentiated into mature adipocytes and allow for the investigation of uncoupling protein 1 (UCP1) expression and other markers of thermogenesis.
-
Endothelial Cells (e.g., sEnd-1, EA.hy926): To explore the potential vasodilatory effects of GBB-EE and its impact on nitric oxide (NO) production, endothelial cell lines are the preferred model.[15][16] These cells can be used to assess changes in endothelial nitric oxide synthase (eNOS) activity and NO release.
Experimental Protocols
Protocol 1: Determination of Gamma-Butyrobetaine Dioxygenase (BBOX) Activity
This protocol is adapted from established methods for measuring BBOX activity using a radiolabeled substrate.[3][17]
Materials:
-
Cell lysate or purified BBOX enzyme
-
[¹⁴C]-gamma-Butyrobetaine
-
2-oxoglutarate
-
Ascorbate
-
FeSO₄
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Cation exchange column
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 2-oxoglutarate, ascorbate, and FeSO₄.
-
Add the cell lysate or purified BBOX enzyme to the reaction mixture.
-
Initiate the reaction by adding [¹⁴C]-gamma-butyrobetaine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separate the product, [¹⁴C]-L-carnitine, from the unreacted [¹⁴C]-GBB using a cation exchange column.
-
Elute the [¹⁴C]-L-carnitine and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [¹⁴C]-L-carnitine formed per unit time per milligram of protein.
Protocol 2: Measurement of Fatty Acid Oxidation (FAO)
This protocol describes the measurement of FAO in cultured cells using radiolabeled palmitate.[1][6][18]
Materials:
-
Cultured cells (e.g., C2C12, HepG2)
-
[1-¹⁴C]-palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
GBB-EE
-
Sealed incubation flasks with a center well
-
Filter paper
-
1M NaOH
-
1M Perchloric acid
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Seed cells in culture plates and grow to desired confluency.
-
Preparation of Palmitate-BSA Conjugate: Prepare a solution of fatty acid-free BSA and add [1-¹⁴C]-palmitic acid to create a stock solution.
-
Treatment: Pre-incubate cells with GBB-EE at various concentrations for a specified duration (e.g., 24 hours).
-
Initiation of FAO Assay: Add the [1-¹⁴C]-palmitate-BSA conjugate and L-carnitine to the cell culture medium.
-
CO₂ Trapping: Place a filter paper soaked in 1M NaOH in the center well of the sealed incubation flask.
-
Incubation: Incubate the flasks at 37°C for 1-3 hours.
-
Stopping the Reaction: Inject 1M perchloric acid into the culture medium to lyse the cells and release the trapped ¹⁴CO₂.
-
Quantification:
-
¹⁴CO₂: Transfer the filter paper to a scintillation vial and measure the radioactivity.
-
Acid-Soluble Metabolites (ASMs): Centrifuge the acidified medium, collect the supernatant, and measure the radioactivity in the ASM fraction.[18]
-
-
Data Analysis: Normalize the radioactive counts to the protein content of each well and compare the results between GBB-EE treated and control groups.
Protocol 3: Quantification of Nitric Oxide (NO) Production
This protocol uses the Griess reaction to measure nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.[15][19]
Materials:
-
Cultured endothelial cells
-
GBB-EE
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
96-well plate
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Seed endothelial cells in a 96-well plate and treat with various concentrations of GBB-EE for the desired time.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add the Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a plate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with sodium nitrite solutions.
Quantitative Data Summary
The following table summarizes available quantitative data relevant to the in vitro study of GBB and its analogs. It is important to note that direct quantitative data for GBB-EE's effect on BBOX activity in cell-based assays is limited in the currently available literature.
| Compound/Parameter | In Vitro Model | Value | Reference |
| GBB Transport (Km) | Freshly isolated rat hepatocytes | 9 µM | [9] |
| GBB Transport (Km) | HEK293 cells expressing rat Octn2 | 13 µM | [9] |
| GBB Analog (unnamed) | Carnitine Acetyltransferase (CAT) | IC₅₀ = 2.24 mM | [20][21] |
| Meldonium (GBB analog) | Carnitine Acetyltransferase (CAT) | IC₅₀ = 11.39 mM | [20][21] |
| Meldonium (GBB analog) | Carnitine Acetyltransferase (CAT) | Ki = 1.63 mM | [14] |
| Heterocyclic GBB analog | Carnitine Acetyltransferase (CAT) | Ki = 3.5 mM | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GBB-EE Action
The primary mechanism of GBB-EE involves its conversion to L-carnitine, which then influences several downstream pathways. A notable secondary pathway may involve direct receptor interaction, as observed with a similar compound, GBB methyl ester.
Caption: Proposed signaling pathways of GBB-EE action.
Note: Direct interaction of GBB-EE with muscarinic receptors is speculative and based on findings for GBB methyl ester.[22]
Experimental Workflow for In Vitro Assessment of GBB-EE
The following diagram illustrates a logical workflow for the comprehensive in vitro evaluation of GBB-EE.
Caption: Experimental workflow for GBB-EE in vitro studies.
References
- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Evaluation of Fatty Acid Oxidation in Cultured Bone Cells [jove.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. L-Carnitine: An Antioxidant Remedy for the Survival of Cardiomyocytes under Hyperglycemic Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Therapeutic Role of L-Carnitine in Skeletal Muscle Oxidative Stress and Atrophy Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human pluripotent stem cell-derived cardiomyocytes for studying energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Models for Study of Brown Adipocyte Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endogenously produced nitric oxide inhibits endothelial cell growth as demonstrated using novel antisense cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Gamma-butyrobetaine dioxygenase - Wikiwand [wikiwand.com]
- 18. benchchem.com [benchchem.com]
- 19. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The methylester of gamma-butyrobetaine, but not gamma-butyrobetaine itself, induces muscarinic receptor-dependent vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in γ-Butyrobetaine Ethyl Ester Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models in the study of γ-Butyrobetaine ethyl ester (GBB-EE), a precursor to L-carnitine. Given that GBB-EE is rapidly hydrolyzed to γ-Butyrobetaine (GBB) in vivo, the protocols and data presented are based on studies involving GBB administration, which is considered a biologically equivalent approach for experimental purposes.
Introduction to γ-Butyrobetaine Ethyl Ester and its Role in Carnitine Metabolism
Gamma-Butyrobetaine ethyl ester is a synthetic derivative of gamma-butyrobetaine, the direct precursor in the endogenous biosynthesis of L-carnitine.[1] L-carnitine is an essential cofactor for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical process for cellular energy production.[1] Supplementation with GBB or its ethyl ester is investigated for its potential to increase systemic L-carnitine levels, thereby influencing fatty acid metabolism, and its implications in various physiological and pathological states. Animal models are indispensable for elucidating the pharmacokinetics, efficacy, and safety of GBB-EE.
Key Research Areas and Recommended Animal Models
The primary applications of animal models in GBB-EE research include studying its effects on metabolic disorders such as fatty liver disease and cardiovascular conditions like atherosclerosis.
Non-alcoholic Fatty Liver Disease (NAFLD)
-
Animal Model: Juvenile Visceral Steatosis (JVS) mice. These mice have a systemic L-carnitine deficiency due to a defective carnitine transporter, leading to the accumulation of fatty acids in the liver.[2]
-
Rationale: This model is particularly useful for investigating the efficacy of GBB in increasing hepatic L-carnitine levels and reducing steatosis, bypassing the defective transporter.[2]
-
Alternative Models: High-fat diet-induced obese mice (e.g., C57BL/6J) can also be used to model NAFLD.
Atherosclerosis
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, especially when fed a high-fat or Western-type diet.
-
Rationale: This model allows for the investigation of GBB's role in the gut microbiota-dependent production of trimethylamine (B31210) N-oxide (TMAO), a pro-atherogenic metabolite, and its overall impact on plaque formation.[3][4]
Experimental Protocols
Protocol for Investigating the Effect of GBB on Fatty Liver in JVS Mice
Objective: To assess the efficacy of GBB in increasing hepatic L-carnitine concentrations and reducing liver free fatty acid levels in a model of primary carnitine deficiency.
Materials:
-
Juvenile Visceral Steatosis (JVS) mice and wild-type littermates (control).
-
γ-Butyrobetaine (GBB) solution (sterile, for injection).
-
Saline solution (sterile).
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., EDTA tubes).
-
Tissue homogenization buffer.
-
Reagents and equipment for L-carnitine and free fatty acid quantification (e.g., LC-MS/MS).
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Grouping: Divide JVS and wild-type mice into treatment and control groups (n=6-8 per group).
-
Administration:
-
Treatment Group: Administer a single intravenous (IV) injection of GBB at a dose of 50 mg/kg body weight.[2]
-
Control Group: Administer an equivalent volume of sterile saline via IV injection.
-
-
Sample Collection: At a predetermined time point post-injection (e.g., 2 hours), anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into EDTA tubes. Centrifuge to obtain plasma and store at -80°C.
-
Tissue Harvesting: Perfuse the mice with cold saline. Excise the liver, brain, and kidneys. Rinse with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Biochemical Analysis:
Protocol for Investigating the Effect of GBB on Atherosclerosis in ApoE-/- Mice
Objective: To evaluate the impact of dietary GBB supplementation on the development of atherosclerosis and the production of TMAO.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice.
-
Standard chow diet.
-
γ-Butyrobetaine (GBB).
-
High-fat diet (Western-type diet).
-
Anesthesia.
-
Blood collection supplies.
-
Oil Red O staining solution.
-
Reagents and equipment for lipid profiling and TMAO quantification (LC-MS/MS).
Procedure:
-
Animal Acclimation and Diet: Wean ApoE-/- mice and acclimate them for one week.
-
Grouping and Diet: Divide mice into experimental groups (n=10-12 per group):
-
Control Group: Feed a standard chow diet.
-
High-Fat Diet (HFD) Group: Feed a high-fat diet.
-
HFD + GBB Group: Feed a high-fat diet supplemented with GBB (e.g., 1.3% w/w in drinking water).[3]
-
-
Duration: Maintain the dietary regimens for a period sufficient to induce significant atherosclerotic lesions (e.g., 12-16 weeks).
-
Monitoring: Monitor body weight and food/water intake regularly.
-
Sample Collection: At the end of the study period, fast the mice overnight and then anesthetize them.
-
Blood and Tissue Collection: Collect blood for plasma analysis. Perfuse the mice with saline and then with a fixative (e.g., 4% paraformaldehyde). Carefully dissect the entire aorta.
-
Atherosclerotic Plaque Analysis:
-
Stain the en face preparation of the aorta with Oil Red O to visualize lipid-rich plaques.
-
Quantify the lesion area using image analysis software.
-
-
Biochemical Analysis:
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Quantify plasma concentrations of GBB, L-carnitine, TMA, and TMAO using LC-MS/MS.[7]
-
Data Presentation
Quantitative Data Summary
| Parameter | Animal Model | Treatment | Dosage & Route | Key Findings | Reference |
| Plasma L-carnitine | JVS Mice | GBB | 50 mg/kg, IV | ~2-fold increase compared to control | [2] |
| Liver Free Fatty Acids | JVS Mice | GBB | 50 mg/kg, IV | Decreased to wild-type control levels | [2] |
| Liver Palmitic Acid | JVS Mice | GBB | 50 mg/kg, IV | Significantly decreased | [2] |
| Liver Stearic Acid | JVS Mice | GBB | 50 mg/kg, IV | Significantly decreased | [2] |
| Plasma γ-Butyrobetaine | ApoE-/- Mice | L-carnitine supplemented diet | - | ~100-fold increase compared to chow-fed controls | [3] |
| Atherosclerotic Plaque Size | ApoE-/- Mice | Methyl-GBB | 10 mg/kg | Reduced by 36% | [8] |
| Aortic L-carnitine | CD-1 Outbred Mice | Methyl-GBB | 10 mg/kg | 10-fold decrease | [8] |
| Aortic Acylcarnitines | CD-1 Outbred Mice | Methyl-GBB | 10 mg/kg | 17-fold decrease | [8] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Conversion of γ-Butyrobetaine to L-Carnitine and its role in fatty acid metabolism.
Caption: Gut microbiota-dependent conversion of GBB to TMAO and its role in atherosclerosis.
Caption: Experimental workflow for studying GBB's effect on fatty liver in JVS mice.
References
- 1. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 2. Effect of gamma-butyrobetaine on fatty liver in juvenile visceral steatosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of carnitine precursors, epsilon-trimethyllysine and gamma-butyrobetaine in human serum by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast LC-ESI-MS/MS analysis and influence of sampling conditions for gut metabolites in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl-γ-butyrobetaine decreases levels of acylcarnitines and attenuates the development of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Stable Formulation for gamma-Butyrobetaine Ethyl Ester (GBB-EE)
AN-2025-12-22
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive framework for developing a stable formulation of gamma-Butyrobetaine ethyl ester (GBB-EE), a precursor to L-carnitine.[1][2][3] GBB-EE is a hydrophilic molecule available as a white to off-white crystalline powder, soluble in water and ethanol.[4] As an ester, its primary degradation pathway of concern is hydrolysis.[5] This document outlines protocols for pre-formulation studies, formulation development, and stability testing in accordance with ICH guidelines to establish a stable and effective formulation for research and development purposes.
Introduction and Background
gamma-Butyrobetaine (GBB) is the direct biosynthetic precursor to L-carnitine, a critical molecule for fatty acid metabolism and cellular energy production.[1][6] GBB is converted to L-carnitine by the enzyme gamma-butyrobetaine dioxygenase (BBD).[1][7] The ethyl ester form, GBB-EE, is utilized in nutritional supplements and research for its potential to increase L-carnitine levels in the body.[2][4][8]
The stability of an active pharmaceutical ingredient (API) is paramount to ensure its safety, efficacy, and shelf-life. For ester-containing compounds like GBB-EE, the primary chemical instability is susceptibility to hydrolysis, which breaks the ester bond to form gamma-Butyrobetaine (GBB) and ethanol.[5] This degradation can be influenced by pH, temperature, moisture, and excipients.[5][9] Therefore, a systematic approach to formulation development is crucial.
Biological Pathway
GBB-EE acts as a pro-drug, which upon hydrolysis yields GBB. GBB is then endogenously converted into L-carnitine. L-carnitine's primary role is to transport long-chain fatty acids into the mitochondrial matrix for their subsequent breakdown via β-oxidation to generate energy (ATP).
Pre-formulation Studies
Pre-formulation studies are essential to characterize the physicochemical properties of GBB-EE and identify potential stability challenges.
Physicochemical Characterization
-
Solubility: Soluble in water and ethanol.[4] As a hydrophilic compound, formulation strategies may differ from those for hydrophobic drugs.[11][12][13]
-
Hygroscopicity: Assess water uptake under various relative humidity (RH) conditions.
-
pKa Determination: Determine the dissociation constant to understand ionization at different pH values.
-
Intrinsic Dissolution Rate: Measure the dissolution rate of the pure substance.
Forced Degradation Studies
Forced degradation (stress testing) helps identify degradation pathways and validate the stability-indicating power of analytical methods.[14]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of GBB-EE (e.g., 1 mg/mL) in various stress conditions.
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid GBB-EE to 80°C for 48 hours.
-
Photostability: Expose solid GBB-EE to light conditions as per ICH Q1B guidelines.[15]
-
Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method (see Section 4.1). Quantify GBB-EE and identify major degradants.
Table 1: Hypothetical Forced Degradation Results for GBB-EE (Note: This data is illustrative and should be replaced with experimental results.)
| Stress Condition | % Assay of GBB-EE | % Degradation | Major Degradant |
|---|---|---|---|
| Control | 99.8% | 0.2% | - |
| 0.1 N HCl, 60°C | 85.2% | 14.8% | GBB |
| 0.1 N NaOH, 60°C | 62.5% | 37.5% | GBB |
| 3% H₂O₂, RT | 98.9% | 1.1% | Minor unknown peaks |
| Heat (80°C) | 97.5% | 2.5% | GBB |
| ICH Photostability | 99.2% | 0.8% | Minor unknown peaks |
Formulation Development
The primary goal is to mitigate hydrolysis. Key strategies include pH control, moisture reduction, and selection of compatible excipients.
pH and Buffer Selection
Hydrolysis of esters is pH-dependent. A pH-stability profile should be generated to find the pH of maximum stability.
-
Prepare a series of buffered solutions (pH 3-8).
-
Dissolve GBB-EE in each buffer and store at an accelerated temperature (e.g., 50°C).
-
Monitor the degradation of GBB-EE over time.
-
Select a buffer system that maintains the pH of maximum stability. For many esters, this is in the weakly acidic range (pH 4-5).[16]
Excipient Compatibility
Screen common excipients for compatibility with GBB-EE.
-
Prepare 1:1 physical mixtures of GBB-EE with various excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate).
-
Store mixtures under accelerated conditions (e.g., 40°C/75% RH) for 4 weeks.[15]
-
Analyze for GBB-EE content and degradant formation.
Formulation Approaches
-
Aqueous Solution (for research): For immediate use, a buffered aqueous solution at the optimal pH is suitable. Esterase inhibitors may be required for stability in biological matrices.[9][16][17]
-
Solid Dosage Form (for oral administration): A solid formulation is preferred for long-term stability.
-
Dry Granulation: This method avoids the use of water.
-
Moisture Control: Utilize desiccants in packaging and select excipients with low moisture content.[5]
-
Coating: A moisture-barrier film coat can provide additional protection.
-
Analytical Methods and Stability Testing
A validated, stability-indicating analytical method is required to quantify GBB-EE and its degradation products.[14][18]
Protocol: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve GBB-EE from its primary degradant, GBB.
ICH Stability Testing Protocol
Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors.[19][20]
-
Batch Selection: Manufacture at least one pilot-scale batch of the final formulation.
-
Storage Conditions: Store samples according to ICH guidelines.[15][21]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
-
-
Tests: At each time point, test for appearance, assay of GBB-EE, degradation products, and dissolution (for solid forms).
Table 2: Illustrative Stability Data for GBB-EE Solid Formulation (40°C/75% RH) (Note: This data is illustrative and should be replaced with experimental results.)
| Time (Months) | Appearance | Assay (% Initial) | Total Impurities (%) |
|---|---|---|---|
| 0 | White Powder | 100.0% | 0.15% |
| 3 | White Powder | 98.7% | 0.78% |
| 6 | White Powder | 97.2% | 1.52% |
Conclusion
The development of a stable formulation for this compound requires a systematic approach focused on mitigating hydrolytic degradation. By conducting thorough pre-formulation studies, selecting appropriate excipients, controlling formulation pH and moisture, and performing rigorous stability testing according to ICH guidelines, a robust formulation with an acceptable shelf-life can be achieved. The protocols and methodologies described herein provide a comprehensive guide for researchers and formulation scientists.
References
- 1. bulkstimulants.com [bulkstimulants.com]
- 2. nbinno.com [nbinno.com]
- 3. mjfitness.au [mjfitness.au]
- 4. cosmeticraw.com [cosmeticraw.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. perfectsports.com [perfectsports.com]
- 7. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 8. ProGBB⢠GBB-EEC or this compound Chloride From SYNMR BIOTECHNOLOGY (SHANGHAI) LIMITED pre-workout health supplement,Enhanced Immune System, Boosted Energy Levels Peak Athletic Performance,Faster Weight Loss, Better Cardiovascular Health [progbb.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound Chloride - Natural Micron Pharm Tech [nmpharmtech.com]
- 11. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20050048098A1 - Formulation for controlled release of drugs by combining hydrophilic and hydrophobic agents - Google Patents [patents.google.com]
- 13. US6572893B2 - Systems and processes for spray drying hydrophobic drugs with hydrophilic excipients - Google Patents [patents.google.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. researchgate.net [researchgate.net]
- 17. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for the Analytical Techniques in GBB-EEC Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2] Any component in a drug substance or product that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity.[1] These impurities can originate from various stages, including synthesis, formulation, storage, and degradation.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[2][3][4] This document provides a comprehensive overview of the analytical strategies and detailed protocols for the impurity profiling of GBB-EEC, a novel drug substance.
The analytical techniques described herein are designed to detect, identify, and quantify impurities, providing a detailed understanding of the impurity profile of GBB-EEC. These methods are essential for process development, formulation optimization, and ensuring compliance with global regulatory standards.[2]
Regulatory Framework
The control of impurities is a mandatory requirement for the registration of new pharmaceutical products.[5] The ICH guidelines Q3A(R2) and Q3B(R2) provide thresholds for reporting, identification, and qualification of impurities in new drug substances and drug products, respectively.[4][6] Generally, any impurity present at a level greater than 0.1% should be identified and characterized.[4] Forced degradation studies are also a regulatory requirement to understand the degradation pathways and to demonstrate the specificity of stability-indicating methods.[7][8]
Analytical Strategy for GBB-EEC Impurity Profiling
A multi-faceted analytical approach is necessary for the comprehensive impurity profiling of GBB-EEC. This strategy combines high-resolution separation techniques with sensitive detection and powerful structure elucidation tools. The core components of this strategy include:
-
Forced Degradation Studies: To intentionally degrade GBB-EEC under various stress conditions to identify potential degradation products and establish degradation pathways.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: As the primary method for the separation and quantification of impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the rapid identification and structural characterization of impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of isolated impurities.[10]
Experimental Protocols
Protocol 1: Forced Degradation Studies of GBB-EEC
Objective: To investigate the intrinsic stability of the GBB-EEC drug substance and identify its degradation products under various stress conditions as per ICH guidelines.[7][8][12]
Methodology:
-
Sample Preparation: Prepare a stock solution of GBB-EEC in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid GBB-EEC powder to 105°C for 24 hours in a hot air oven.
-
Photolytic Degradation: Expose the solid GBB-EEC powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 2). A control sample (unstressed) should be analyzed concurrently.
Data Presentation:
Table 1: Summary of Forced Degradation Results for GBB-EEC
| Stress Condition | Number of Degradants | Major Degradant (% Area) | Total Impurities (% Area) | Assay of GBB-EEC (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | 2 | 1.5 | 2.8 | 97.1 | 99.9 |
| Base Hydrolysis (0.1 N NaOH, RT, 2h) | 3 | 2.1 | 4.5 | 95.4 | 99.9 |
| Oxidation (3% H₂O₂, RT, 24h) | 1 | 0.8 | 1.2 | 98.7 | 99.9 |
| Thermal (105°C, 24h) | 1 | 0.5 | 0.9 | 99.0 | 99.9 |
| Photolytic | No significant degradation | - | < 0.1 | > 99.8 | > 99.8 |
| Control | No significant degradation | - | < 0.1 | > 99.8 | > 99.8 |
Protocol 2: HPLC-UV Method for Quantification of GBB-EEC and its Impurities
Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of GBB-EEC and its process- and degradation-related impurities.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0 10 20 70 25 90 27 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare samples in the mobile phase at a concentration of 0.5 mg/mL.
-
Method Validation: Validate the method as per ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Data Presentation:
Table 2: HPLC Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of GBB-EEC and its impurities. Peak purity index > 0.999 for all stressed samples. | Method is specific. |
| Linearity (r²) | > 0.999 for GBB-EEC and all known impurities. | r² ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% for all impurities at three concentration levels. | 80.0% - 120.0% |
| Precision (%RSD) | Repeatability: < 2.0%; Intermediate Precision: < 3.0% | %RSD ≤ 15% |
| Limit of Quantitation (LOQ) | 0.05% | To be determined |
| Robustness | No significant impact on results with minor variations in flow rate, column temperature, and mobile phase composition. | Method is robust. |
Protocol 3: LC-MS Method for Impurity Identification
Objective: To identify the unknown impurities and degradation products of GBB-EEC using high-resolution mass spectrometry.
Methodology:
-
Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Utilize the same or a similar gradient as the HPLC-UV method, scaled for UHPLC.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Full scan mode (m/z 100-1000) and tandem MS (MS/MS) mode for fragmentation analysis.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion for each impurity.
-
Propose the elemental composition based on the accurate mass.
-
Analyze the fragmentation pattern from the MS/MS spectra to elucidate the structure of the impurity.
-
Data Presentation:
Table 3: Impurities Identified in GBB-EEC by LC-MS
| Peak ID | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Elemental Formula | Mass Error (ppm) | Proposed Structure | Source |
| Imp-A | 8.5 | 345.1234 | C₁₈H₁₆N₂O₅ | 1.2 | [Structure Diagram or Description] | Process |
| Imp-B | 12.1 | 361.1183 | C₁₈H₁₆N₂O₆ | -0.8 | [Structure Diagram or Description] | Degradation (Oxidative) |
| Imp-C | 15.3 | 329.1287 | C₁₈H₁₆N₂O₄ | 0.5 | [Structure Diagram or Description] | Degradation (Hydrolytic) |
Visualizations
Caption: Workflow for GBB-EEC Impurity Profiling.
Caption: Decision Tree for Impurity Identification.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. lcms.cz [lcms.cz]
- 3. ijdra.com [ijdra.com]
- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 5. rroij.com [rroij.com]
- 6. galaxypub.co [galaxypub.co]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
Application Notes: Use of Radiolabeled Gamma-Butyrobetaine Ethyl Ester in Tracer Studies
Introduction
Gamma-butyrobetaine (GBB) is a crucial intermediate in the endogenous biosynthesis of L-carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The ethyl ester of GBB (GBB-ethyl ester) is a synthetic derivative that can be utilized as a pro-drug to increase systemic GBB and subsequently L-carnitine levels. Radiolabeled GBB-ethyl ester serves as a powerful tool in tracer studies to investigate the pharmacokinetics, biodistribution, and metabolism of this L-carnitine precursor. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing radiolabeled GBB-ethyl ester for in vivo and in vitro studies.
The most common radioisotopes for labeling small organic molecules like GBB-ethyl ester are Carbon-14 (¹⁴C) and Tritium (³H).[1][2] ¹⁴C is often preferred for metabolic studies due to the stability of the label within the carbon skeleton of the molecule, which prevents its exchange under physiological conditions.[1][3]
Applications
The use of radiolabeled GBB-ethyl ester in tracer studies has several key applications in biomedical research and drug development:[4]
-
Pharmacokinetic (ADME) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of GBB-ethyl ester. Radiolabeling allows for sensitive and quantitative tracking of the compound and its metabolites in various biological matrices.[5]
-
Biodistribution Studies: To visualize and quantify the uptake and accumulation of GBB-ethyl ester in different organs and tissues, providing insights into its target sites and potential off-target effects.
-
Metabolic Pathway Analysis: To trace the conversion of GBB-ethyl ester to GBB and subsequently to L-carnitine, elucidating the enzymatic pathways and their kinetics.[6]
-
Transporter-Mediated Uptake Studies: To investigate the role of specific transporters, such as the organic cation/carnitine transporter 2 (OCTN2) and GABA transporter 2 (GAT2), in the cellular uptake of GBB.[7][8][9]
-
Drug-Drug Interaction Studies: To assess the potential for co-administered drugs to interfere with the transport and metabolism of GBB-ethyl ester.
Experimental Protocols
Protocol 1: Synthesis of [¹⁴C]-Gamma-Butyrobetaine Ethyl Ester
This protocol describes a potential synthetic route for [¹⁴C]-GBB-ethyl ester, adapted from known synthesis methods for GBB derivatives.[10] The radiolabel is introduced using a commercially available ¹⁴C-labeled precursor.
Materials:
-
Ethyl-4-bromobutanoate-[¹⁴C] (or another suitable ¹⁴C-labeled precursor)
-
N,N-dimethyl-N-ethylamine
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., HPLC with a radioactivity detector)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N-dimethyl-N-ethylamine (1.1 equivalents) in anhydrous acetonitrile.
-
To this solution, add ethyl-4-bromobutanoate-[¹⁴C] (1 equivalent) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress using an appropriate method (e.g., radio-TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Wash the residue with anhydrous diethyl ether to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Purify the crude [¹⁴C]-GBB-ethyl ester using preparative HPLC equipped with a radioactivity detector.
-
Determine the radiochemical purity and specific activity of the final product.
Protocol 2: In Vivo Biodistribution Study in Rodents
This protocol outlines a typical in vivo biodistribution study in mice or rats to determine the tissue distribution of [¹⁴C]-GBB-ethyl ester.
Materials:
-
[¹⁴C]-GBB-ethyl ester in a sterile, injectable vehicle (e.g., saline)
-
Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for intravenous injection
-
Dissection tools
-
Scintillation vials
-
Tissue solubilizer
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups for different time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr post-injection).
-
Administer a known amount of [¹⁴C]-GBB-ethyl ester (e.g., 1-10 µCi) to each animal via tail vein injection.
-
At the designated time points, euthanize the animals using an approved method.
-
Collect blood samples via cardiac puncture.
-
Dissect major organs and tissues of interest (e.g., heart, liver, kidneys, muscle, brain, etc.).
-
Weigh each tissue sample and place it in a scintillation vial.
-
Add tissue solubilizer to each vial and incubate until the tissue is fully dissolved.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 3: Cellular Uptake Assay
This protocol describes an in vitro assay to measure the uptake of [¹⁴C]-GBB-ethyl ester into cultured cells, for example, to study transporter-mediated uptake.
Materials:
-
[¹⁴C]-GBB-ethyl ester
-
Cultured cells (e.g., HEK293 cells transfected with a transporter of interest like OCTN2)
-
Cell culture medium and plates
-
Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer)
-
Inhibitors or competing substrates (optional)
-
Lysis buffer
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Protein assay kit
Procedure:
-
Plate cells in multi-well plates and grow to a suitable confluency.
-
On the day of the experiment, wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with uptake buffer (with or without inhibitors) for a short period.
-
Initiate the uptake by adding uptake buffer containing a known concentration of [¹⁴C]-GBB-ethyl ester.
-
Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.
-
Determine the protein concentration in each well using a protein assay.
-
Calculate the uptake rate, typically expressed as pmol/mg protein/min.
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner.
Table 1: Biodistribution of [¹⁴C]-GBB-Ethyl Ester in Mice (%ID/g)
| Tissue | 5 min | 30 min | 1 hr | 4 hr | 24 hr |
| Blood | Data | Data | Data | Data | Data |
| Heart | Data | Data | Data | Data | Data |
| Liver | Data | Data | Data | Data | Data |
| Kidneys | Data | Data | Data | Data | Data |
| Muscle | Data | Data | Data | Data | Data |
| Brain | Data | Data | Data | Data | Data |
| Lungs | Data | Data | Data | Data | Data |
| Spleen | Data | Data | Data | Data | Data |
Data to be presented as mean ± SD (n=3-5 animals per time point).
Table 2: Kinetic Parameters of [¹⁴C]-GBB Uptake
| Cell Line/System | Transporter | K_m (µM) | V_max (pmol/mg/min) | Reference |
| HEK293/rOctn2 | rOctn2 | 13 | N/A | [7] |
| Rat Hepatocytes | Endogenous | 9 | N/A | [7] |
| Xenopus oocytes/rGat2 | rGat2 | 70.6 ± 34.8 | N/A | [8] |
Note: The data provided are for deuterated GBB and serve as a reference. K_m (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. V_max (maximum velocity) represents the maximum rate of transport.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of radiolabeled GBB-ethyl ester.
Caption: Metabolic pathway of radiolabeled GBB-ethyl ester.
Caption: Transporters involved in cellular uptake of GBB.
Caption: Workflow for an in vivo tracer study.
References
- 1. moravek.com [moravek.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Carbon 14 Isotope Radiolabeling | Radiochemistry | Selcia [selcia.com]
- 4. moravek.com [moravek.com]
- 5. benchchem.com [benchchem.com]
- 6. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine precursor γ-butyrobetaine is a novel substrate of the Na(+)- and Cl(-)-dependent GABA transporter Gat2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine and γ-Butyrobetaine Stimulate Elimination of Meldonium due to Competition for OCTN2-mediated Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing γ-Butyrobetaine Ethyl Ester in Carnitine Transport Defect Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary carnitine deficiency (PCD) is a genetic disorder characterized by a defect in the plasma membrane carnitine transporter, OCTN2 (Organic Cation/Carnitine Transporter Novel 2), encoded by the SLC22A5 gene.[1] This impairment leads to urinary wasting of carnitine, resulting in systemic carnitine depletion. Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, the primary energy source for cardiac and skeletal muscles. Consequently, PCD can lead to severe conditions such as cardiomyopathy, skeletal muscle weakness, and hypoketotic hypoglycemia.[1][2]
γ-Butyrobetaine (GBB) is the immediate precursor to L-carnitine in its endogenous biosynthesis pathway.[3] The conversion of GBB to L-carnitine is catalyzed by the enzyme γ-butyrobetaine dioxygenase (BBD), also known as BBOX.[3] γ-Butyrobetaine ethyl ester (GBB-EE) is a synthetic pro-drug of GBB, designed to enhance its bioavailability.[4][5] Upon administration, GBB-EE is hydrolyzed to GBB, which can then be transported into cells and converted to L-carnitine.
This document provides detailed application notes and experimental protocols for the use of γ-butyrobetaine ethyl ester in studying carnitine transport defects. A key advantage of using GBB or its ester form in this context is its potential to bypass the defective OCTN2 transporter to some extent, as it can also be transported by other mechanisms, such as the GABA transporter Gat2, and subsequently increase intracellular L-carnitine levels.[6][7]
Rationale for Using γ-Butyrobetaine Ethyl Ester
In individuals with a functional defect of the OCTN2 carnitine transporter, supplementation with L-carnitine may have limited efficacy due to poor cellular uptake.[5] GBB and its ethyl ester offer a promising alternative by providing a substrate for intracellular L-carnitine synthesis. Studies in animal models of carnitine deficiency have shown that administration of GBB can effectively increase L-carnitine concentrations in plasma and various tissues, including the liver, kidney, and brain, and can ameliorate some of the pathological phenotypes, such as fatty liver.[5]
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of GBB administration in models of carnitine transport defects and related contexts.
Table 1: Effects of γ-Butyrobetaine (GBB) Administration in Juvenile Visceral Steatosis (JVS) Mice (A model for OCTN2 deficiency)
| Parameter | JVS Mice (Control) | JVS Mice + GBB (50 mg/kg, i.v.) | Wild-Type Mice (Control) | Wild-Type Mice + GBB (50 mg/kg, i.v.) | Reference |
| Plasma L-Carnitine | Low | ~2x increase from control | Normal | No significant change | [5] |
| Liver Free Fatty Acids | Significantly Higher | Reduced to wild-type levels | Normal | No significant change | [5] |
Table 2: Transport Kinetics of γ-Butyrobetaine (GBB)
| Transporter | Cell Type/System | Substrate | K_m_ (μM) | Reference |
| rOctn2 | HEK293 cells expressing rOctn2 | d₃-GBB | 13 | [6] |
| Hepatocytes (rat) | Freshly isolated rat hepatocytes | d₃-GBB | 9 | [6] |
| rGat2 | Xenopus oocytes expressing rGat2 | d₃-GBB | 70.6 ± 34.8 | [7] |
Experimental Protocols
Protocol 1: In Vivo Assessment of γ-Butyrobetaine Ethyl Ester in a Mouse Model of Carnitine Transporter Defect (e.g., JVS mice)
Objective: To evaluate the efficacy of GBB-EE in increasing tissue L-carnitine levels and ameliorating pathological signs in a mouse model of primary carnitine deficiency.
Materials:
-
Juvenile visceral steatosis (JVS) mice and wild-type control mice.
-
γ-Butyrobetaine ethyl ester (or γ-Butyrobetaine as used in the cited study).
-
Sterile saline solution for injection.
-
Analytical equipment for measuring L-carnitine and free fatty acids (e.g., LC-MS/MS).
Procedure:
-
Animal Handling and Dosing:
-
House JVS and wild-type mice under standard conditions with ad libitum access to food and water.
-
Prepare a sterile solution of GBB-EE in saline. A dosage of 50 mg/kg body weight can be used as a starting point, based on studies with GBB.[5]
-
Administer the GBB-EE solution via intravenous (i.v.) injection.
-
A control group of JVS and wild-type mice should receive an equivalent volume of saline.
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 4 hours), collect blood samples via cardiac puncture under anesthesia.
-
Perfuse the animals with ice-cold saline and harvest tissues of interest (e.g., liver, kidney, brain, heart, skeletal muscle).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Extract L-carnitine and free fatty acids from plasma and tissue homogenates using appropriate methods.
-
Quantify the concentrations of L-carnitine and specific free fatty acids (e.g., palmitic acid, stearic acid) using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the L-carnitine and free fatty acid levels between the GBB-EE-treated and saline-treated groups for both JVS and wild-type mice.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.
-
Protocol 2: In Vitro Evaluation of γ-Butyrobetaine Ethyl Ester in Fibroblasts from Patients with Primary Carnitine Deficiency
Objective: To assess the ability of GBB-EE to increase intracellular L-carnitine levels in cells with a confirmed OCTN2 defect.
Materials:
-
Cultured skin fibroblasts from patients with PCD and healthy controls.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
γ-Butyrobetaine ethyl ester.
-
Earle's balanced salt solution (EBSS).
-
Radiolabeled L-carnitine (e.g., [³H]L-carnitine) for uptake assays.
-
Scintillation counter.
-
LC-MS/MS for non-radioactive carnitine measurement.
Procedure:
-
Cell Culture:
-
Culture patient and control fibroblasts in standard cell culture flasks until confluent.
-
Seed the cells into 24-well plates and grow to confluence.
-
-
Treatment with GBB-EE:
-
Prepare a stock solution of GBB-EE in a suitable solvent (e.g., sterile water or PBS) and dilute to the desired final concentrations in cell culture medium.
-
Incubate the confluent cells with medium containing various concentrations of GBB-EE for a specified period (e.g., 24-48 hours). Include a vehicle-only control.
-
-
Measurement of Intracellular L-Carnitine:
-
After the incubation period, wash the cells three times with ice-cold PBS.
-
Lyse the cells and extract intracellular metabolites.
-
Measure the intracellular L-carnitine concentration using LC-MS/MS.
-
-
(Optional) Carnitine Uptake Assay:
-
To confirm the baseline carnitine transport defect, a carnitine uptake assay can be performed.
-
Wash the cells and incubate for 90 minutes in EBSS to deplete intracellular amino acids.
-
Add [³H]L-carnitine (e.g., 0.5 µM) to the cells and incubate for a set time (e.g., 2 hours) at 37°C.
-
To determine non-saturable transport, incubate a parallel set of wells with [³H]L-carnitine in the presence of a high concentration of unlabeled L-carnitine (e.g., 2 mM).
-
Stop the reaction by washing the cells four times with ice-cold 0.1 M MgCl₂.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the intracellular L-carnitine levels in GBB-EE-treated patient fibroblasts to untreated patient cells and to control fibroblasts.
-
Calculate the rate of carnitine uptake in the optional assay to confirm the transport defect.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows relevant to the study of carnitine transport defects using γ-butyrobetaine ethyl ester.
Caption: Carnitine Biosynthesis Pathway.
Caption: GBB-EE Mechanism in Carnitine Transport Defects.
Caption: In Vivo Experimental Workflow.
Conclusion
γ-Butyrobetaine ethyl ester represents a valuable research tool for investigating carnitine transport defects. Its ability to serve as a precursor for intracellular L-carnitine synthesis, potentially utilizing alternative transport mechanisms to the defective OCTN2, makes it a compelling candidate for therapeutic strategies aimed at mitigating the consequences of primary carnitine deficiency. The protocols and data presented herein provide a framework for researchers to explore the utility of GBB-EE in both in vivo and in vitro models of this debilitating disorder. Further research is warranted to fully elucidate the transport mechanisms of GBB and its ethyl ester and to optimize dosing strategies for potential clinical applications.
References
- 1. The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl-γ-butyrobetaine decreases levels of acylcarnitines and attenuates the development of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GBB (Gamma-Butyrobetaine Ethyl Ester): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 4. mjfitness.au [mjfitness.au]
- 5. herculessupplements.com.au [herculessupplements.com.au]
- 6. Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine precursor γ-butyrobetaine is a novel substrate of the Na(+)- and Cl(-)-dependent GABA transporter Gat2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: gamma-Butyrobetaine Ethyl Ester (GBB-EE) Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of gamma-Butyrobetaine ethyl ester (GBB-EE) in biological samples. Proper sample handling and storage are critical for obtaining accurate and reproducible experimental results.
FAQs: Stability of this compound
This section addresses frequently asked questions regarding the stability of GBB-EE in various biological matrices.
Q1: What are the primary factors that can affect the stability of GBB-EE in biological samples?
The stability of GBB-EE in biological samples is primarily influenced by:
-
Enzymatic Degradation: Biological matrices, particularly plasma and serum, contain esterases, such as carboxylesterases, which can hydrolyze the ethyl ester bond of GBB-EE, converting it to gamma-Butyrobetaine (GBB) and ethanol.[1][2][3]
-
Temperature: Higher temperatures generally accelerate the rate of both enzymatic and chemical degradation. Therefore, proper storage at low temperatures is crucial.
-
pH: The pH of the sample can affect the rate of chemical hydrolysis of the ester bond. Urine pH, for instance, can vary and may change during storage, potentially impacting GBB-EE stability.[4][5][6]
-
Matrix Composition: The specific components of the biological sample (e.g., plasma, urine, tissue homogenate) can influence stability.
Q2: What are the recommended storage conditions for biological samples containing GBB-EE?
While specific stability data for GBB-EE across all conditions is not extensively published, the following general recommendations are based on the stability of similar compounds and best practices for bioanalytical studies:
| Biological Sample | Short-Term Storage (<24 hours) | Long-Term Storage (>24 hours) |
| Whole Blood | 2-8°C | Not Recommended (process to plasma/serum immediately) |
| Plasma/Serum | 2-8°C | -20°C or preferably -80°C |
| Urine | 2-8°C | -20°C or preferably -80°C |
| Tissue Homogenates | 2-8°C (on ice) | -80°C |
Note: It is strongly recommended to perform your own stability studies to determine the optimal storage conditions for your specific experimental design.
Q3: How does GBB-EE stability differ between whole blood, plasma, and serum?
-
Whole Blood: GBB-EE is expected to be least stable in whole blood due to the presence of esterases in red blood cells and plasma. It is advisable to process whole blood to plasma or serum as quickly as possible.
-
Plasma and Serum: Both plasma and serum contain circulating esterases that can hydrolyze GBB-EE.[1][2][3] The rate of hydrolysis may differ slightly between plasma (containing anticoagulants) and serum. For quantitative analysis, it is critical to inhibit esterase activity or process samples at low temperatures and analyze them promptly.
Troubleshooting Guide: GBB-EE Quantification Issues
This guide provides solutions to common problems encountered during the quantification of GBB-EE in biological samples, particularly using LC-MS/MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable GBB-EE | Sample Degradation: GBB-EE has been hydrolyzed to GBB due to improper sample handling or storage. | - Ensure samples are collected and processed quickly at low temperatures. - Store samples at -80°C. - Consider adding an esterase inhibitor to the collection tubes (validate for interference). |
| Inefficient Extraction: Poor recovery of GBB-EE from the biological matrix. | - Optimize the extraction method (e.g., protein precipitation, solid-phase extraction). - Use a suitable internal standard to normalize for extraction variability. | |
| LC-MS/MS System Issues: Instrument not sensitive enough, or incorrect parameters. | - Verify instrument performance with a pure GBB-EE standard. - Optimize MS parameters (e.g., precursor/product ions, collision energy). - Check for leaks or blockages in the LC system.[7][8] | |
| High variability between replicate measurements | Inconsistent Sample Handling: Differences in time or temperature during sample processing. | - Standardize the entire workflow from collection to analysis. - Process all samples in the same batch under identical conditions. |
| Matrix Effects: Co-eluting substances from the biological matrix are suppressing or enhancing the GBB-EE signal. | - Improve sample clean-up to remove interfering substances. - Modify the chromatographic method to separate GBB-EE from interfering peaks. - Use a matrix-matched calibration curve. | |
| Presence of a large GBB peak | Extensive Hydrolysis: Significant conversion of GBB-EE to GBB. | - This confirms a stability issue. Re-evaluate your sample collection, handling, and storage procedures as outlined above. |
Experimental Protocols
Protocol 1: Assessment of GBB-EE Stability in Plasma
This protocol provides a framework for determining the stability of GBB-EE in plasma under different temperature and time conditions.
Materials:
-
Blank human plasma (free of GBB-EE)
-
GBB-EE stock solution
-
Esterase inhibitor (e.g., sodium fluoride (B91410) or diisopropyl fluorophosphate (B79755) - handle with extreme caution and follow safety protocols )
-
Centrifuge
-
Incubators/water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
LC-MS/MS system
Procedure:
-
Spike the blank plasma with a known concentration of GBB-EE.
-
(Optional) To a subset of samples, add an esterase inhibitor to assess the contribution of enzymatic degradation.
-
Aliquot the spiked plasma into multiple tubes.
-
Time Zero (T0) Analysis: Immediately process a set of aliquots for analysis to establish the initial concentration.
-
Incubation: Store the remaining aliquots at the different temperatures to be tested.
-
Time Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove a set of aliquots from each temperature condition.
-
Sample Preparation: Immediately stop any further degradation by adding a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol) and placing the samples on ice.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining GBB-EE and the formed GBB.
-
Data Analysis: Compare the GBB-EE concentrations at each time point and temperature to the T0 concentration to determine the percentage of degradation.
Visualizations
Caption: Metabolic fate of GBB-EE in biological systems.
Caption: Workflow for assessing GBB-EE stability.
Caption: Troubleshooting low GBB-EE signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Rat serum carboxylesterase partly hydrolyses gamma-butyrobetaine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Urine pH: the effects of time and temperature after collection. | Semantic Scholar [semanticscholar.org]
- 5. Urine pH: the effects of time and temperature after collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Hydrolysis Rate of Gamma-Butyrobetaine Ethyl Ester in Plasma
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments related to the hydrolysis of gamma-butyrobetaine ethyl ester in plasma. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected hydrolysis rate of this compound in plasma?
Q2: Which enzymes are responsible for the hydrolysis of this compound in plasma?
Research suggests that the hydrolysis of gamma-butyrobetaine esters in rat blood serum is partially carried out by carboxylesterase.[2][3] Plasma contains various esterases, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterases, all of which can contribute to the hydrolysis of ester prodrugs.[1] The specific enzyme(s) predominantly responsible for the hydrolysis of this compound in human plasma have not been definitively identified.
Q3: How can I prevent the degradation of my compound during sample collection and analysis?
To prevent ex vivo hydrolysis of ester prodrugs during bioanalysis, it is crucial to stabilize the samples immediately after collection. This can be achieved through a combination of methods:
-
Temperature Control: Keep blood and plasma samples on ice or at 4°C at all times.
-
pH Control: Maintain a stable pH, as fluctuations can affect both chemical and enzymatic hydrolysis rates.
-
Esterase Inhibitors: Use of an esterase inhibitor, such as sodium fluoride (B91410) (NaF) or bis-para-nitrophenyl phosphate (B84403) (BNPP), can be employed to block enzymatic activity.[4][5][6]
Q4: What are the key factors that can influence the in vitro plasma stability of my compound?
Several factors can impact the results of an in vitro plasma stability assay:
-
Species: There are significant interspecies differences in the types and activity levels of plasma esterases.[1]
-
Anticoagulant: The choice of anticoagulant (e.g., heparin, EDTA) can sometimes affect enzyme activity.
-
Plasma Quality: The handling and storage of plasma can impact enzyme activity. Using freshly prepared or properly stored (-80°C) plasma is recommended.
-
Incubation Conditions: Temperature, pH, and the concentration of the test compound can all influence the rate of hydrolysis.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent pipetting, temperature fluctuations during incubation, or batch-to-batch variation in plasma. | Ensure accurate pipetting. Use a calibrated incubator and monitor the temperature closely. If possible, use a single batch of pooled plasma for the entire study. Significant batch-to-batch variations have been observed, particularly in rat plasma.[6][8] |
| Compound appears too stable (no degradation observed). | The compound is genuinely stable in plasma, or the analytical method is not sensitive enough to detect small changes in concentration. | Confirm the stability with a positive control known to be hydrolyzed in plasma. Re-evaluate the sensitivity and linearity of your analytical method (e.g., LC-MS/MS). |
| Compound degrades too rapidly (gone at the first time point). | The compound is highly unstable in plasma. | Shorten the incubation time points (e.g., 0, 1, 5, 15, 30 minutes). Consider using a lower incubation temperature to slow the reaction, although 37°C is standard for physiological relevance. |
| Inconsistent results between different lots of plasma. | Biological variability in enzyme expression and activity between different donor pools. | Characterize each new lot of plasma with a standard substrate. If consistency is critical, purchase a large single lot of pooled plasma for all related experiments. |
| Precipitation of the test compound in the plasma matrix. | Poor solubility of the compound at the tested concentration. | Reduce the final concentration of the test compound. Ensure the organic solvent concentration (e.g., DMSO) used to dissolve the compound is low (typically ≤1%) to avoid protein precipitation.[8] |
Quantitative Data Summary
As specific data for this compound is unavailable, the following table provides a template for how such data would be presented, using hypothetical values for illustrative purposes.
| Compound | Species | Half-life (t½) in Plasma (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | Human | Data Not Available | Data Not Available |
| This compound | Rat | Data Not Available | Data Not Available |
| Hypothetical Ester Prodrug A | Human | 120 | 5.8 |
| Hypothetical Ester Prodrug A | Rat | 15 | 46.2 |
| Hypothetical Ester Prodrug B | Human | >240 | <2.9 |
| Hypothetical Ester Prodrug B | Rat | 180 | 3.9 |
Experimental Protocols
Detailed Methodology for In Vitro Plasma Stability Assay
This protocol outlines a standard procedure for determining the rate of hydrolysis of a test compound like this compound in plasma.
1. Materials and Reagents:
-
Test compound (this compound)
-
Pooled plasma from the desired species (e.g., human, rat, mouse), stored at -80°C.[9]
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or Methanol (MeOH) for protein precipitation
-
Internal standard (a structurally similar and stable compound)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Thawing Plasma: Thaw the frozen plasma in a water bath at 37°C and then place it on ice.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the stock solution to a working concentration (e.g., 100 µM in 50:50 ACN:water).
-
Incubation:
-
Pre-warm a 96-well plate containing aliquots of plasma at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the test compound working solution to the plasma to achieve a final concentration of 1 µM.[10] The final DMSO concentration should be less than 1%.[10]
-
Incubate the plate at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 3-4 volumes of cold ACN or MeOH containing the internal standard.[9][11] The 0-minute time point is typically prepared by adding the quenching solution before the test compound.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[11]
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining test compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of compound remaining against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k .[12]
Visualizations
Below are diagrams to illustrate key experimental workflows and concepts.
Caption: Experimental workflow for determining the plasma stability of a compound.
Caption: Logic diagram for troubleshooting high variability in plasma stability assays.
References
- 1. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat serum carboxylesterase partly hydrolyses gamma-butyrobetaine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
Optimizing LC-MS/MS Detection of Gamma-Butyrobetaine Ethyl Ester: A Technical Support Center
For researchers, scientists, and drug development professionals working with gamma-Butyrobetaine ethyl ester (GBB-EEC), achieving accurate and reliable quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is crucial. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its detection important?
This compound is a precursor to L-carnitine, a molecule essential for fatty acid metabolism and energy production.[1][2] Supplementation with GBB-EEC has been shown to increase plasma L-carnitine levels.[2] Its detection is important in various research areas, including metabolic studies and the development of performance-enhancing supplements.
2. What are the main challenges in the LC-MS/MS analysis of GBB-EEC?
As a polar and positively charged molecule, GBB-EEC can exhibit poor retention on traditional reversed-phase chromatography columns. Matrix effects from biological samples, such as plasma or serum, can also lead to ion suppression or enhancement, affecting accuracy and sensitivity. Analyte stability during sample storage and preparation is another critical consideration.
3. What sample preparation techniques are recommended for GBB-EEC in plasma?
Commonly used techniques for polar analytes like GBB-EEC and its precursors include protein precipitation (PPT) and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. While efficient at removing a large portion of proteins, it may not effectively eliminate other matrix components like phospholipids, which can cause significant matrix effects.
-
Solid-Phase Extraction (SPE): SPE, particularly using cation-exchange cartridges, can provide a cleaner extract by selectively retaining the positively charged GBB-EEC while washing away interfering matrix components. This often results in reduced matrix effects and improved assay sensitivity.
Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Speed | Fast | Slower |
| Cost | Low | Higher |
| Selectivity | Low | High |
| Matrix Effect Reduction | Moderate | High |
| Recovery | Generally high, but can be variable | Can be optimized for high and consistent recovery |
4. How can I improve the chromatographic retention of GBB-EEC?
Several strategies can be employed to enhance the retention of polar compounds like GBB-EEC:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar analytes and are a highly effective option.
-
Reversed-Phase Chromatography with Ion-Pairing Agents: Adding an ion-pairing agent (e.g., heptafluorobutyric acid) to the mobile phase can form a neutral complex with the positively charged GBB-EEC, increasing its retention on a reversed-phase column. However, ion-pairing agents can sometimes cause ion suppression and contaminate the MS system.
-
Dervatization: While adding a sample preparation step, derivatization of GBB-EEC to a less polar compound can significantly improve its chromatographic behavior on reversed-phase columns.
5. What type of internal standard should be used for accurate quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound (e.g., d3- or d9-GBB-EEC). This type of internal standard co-elutes with the analyte and experiences similar matrix effects, leading to the most accurate correction for variations in sample preparation and instrument response. If a stable isotope-labeled standard is unavailable, a structurally similar compound with similar physicochemical properties can be used, but this requires more rigorous validation to ensure it effectively mimics the behavior of the analyte.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of GBB-EEC.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal Intensity | 1. Inefficient ionization. 2. Incorrect MS parameters (MRM transitions, collision energy). 3. Analyte degradation. 4. Poor extraction recovery. 5. Severe ion suppression. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). 2. Infuse a standard solution of GBB-EEC to optimize precursor and product ions and collision energy. 3. Check sample storage conditions and minimize freeze-thaw cycles. Prepare fresh samples if necessary. 4. Evaluate and optimize the sample preparation method. Compare PPT and SPE for recovery. 5. Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup with SPE. |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate chromatographic conditions. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. If using reversed-phase, consider adding an ion-pairing agent or switching to a HILIC column. Optimize mobile phase composition and gradient. 2. Reduce the injection volume or dilute the sample. 3. Use a column with end-capping or a different stationary phase chemistry. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Variable matrix effects. 3. Instrument instability. 4. Analyte instability in the autosampler. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler is recommended for high-throughput analysis. 2. Use a stable isotope-labeled internal standard. Improve sample cleanup. 3. Check for fluctuations in pump pressure, temperature, and MS source stability. 4. Keep the autosampler at a low temperature (e.g., 4°C). Evaluate the stability of the processed samples over the expected analysis time. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Column degradation or equilibration issues. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase. Ensure accurate mixing of mobile phase components. 2. Flush the column with a strong solvent. Ensure adequate column equilibration time between injections. If the problem persists, replace the column. 3. Use a column oven to maintain a stable temperature. |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation (Example)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated GBB-EEC).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters (Hypothetical for GBB-EEC - MUST BE OPTIMIZED )
| Parameter | Setting |
| LC Column | HILIC (e.g., Amide or Silica-based), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% B, decrease to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | To be determined experimentally (e.g., Precursor: m/z of protonated GBB-EEC -> Product: characteristic fragment) |
| MRM Transition (IS) | To be determined experimentally (e.g., Precursor: m/z of protonated d-GBB-EEC -> Product: same fragment as analyte) |
| Collision Energy | To be optimized for each transition |
Note: The exact m/z values for the precursor and product ions for GBB-EEC and its deuterated analog need to be determined by infusing a standard solution into the mass spectrometer and performing product ion scans. The collision energy must then be optimized to yield the most stable and intense fragment ion for quantification.
Visualizations
Metabolic Pathway of GBB-EEC to L-Carnitine
Caption: Conversion of GBB-EEC to L-Carnitine.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting low signal intensity.
References
Technical Support Center: Gamma-Butyrobetaine Ethyl Ester Assays
Welcome to the Technical Support Center for gamma-Butyrobetaine ethyl ester (GBB-EE) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential interferences encountered during the quantification of GBB-EE and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GBB-EE) and why is its accurate measurement important?
A1: Gamma-Butyrobetaine (GBB) is a direct precursor in the biosynthesis of L-carnitine, a crucial molecule for energy metabolism.[1][2] GBB-EE is the ethyl ester form of GBB. Accurate measurement of GBB-EE is vital in various research areas, including metabolic studies and the development of therapeutics targeting the L-carnitine pathway.
Q2: What are the most common analytical techniques for GBB-EE quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust method for the sensitive and selective quantification of GBB-EE in biological matrices.[3][4] This technique offers high specificity, which is crucial for distinguishing GBB-EE from structurally similar compounds.
Q3: What is a "matrix effect" and how can it interfere with my GBB-EE assay?
A3: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine).[5][6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of GBB-EE. Components of the biological matrix like phospholipids, salts, and endogenous metabolites can all contribute to matrix effects.
Q4: What are the typical signs of interference in a GBB-EE LC-MS/MS assay?
A4: Common indicators of interference include:
-
Poor reproducibility of results.
-
Inaccurate quantification and high variability.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratio.
-
Inconsistent internal standard area counts.
-
Peak shape distortion (e.g., tailing, fronting, or split peaks).
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
This is often the primary indicator of interference in your assay. The following troubleshooting guide will help you systematically identify and address the root cause.
Caption: Troubleshooting workflow for inconsistent GBB-EE assay results.
Potential Interferences in GBB-EE Assays
Matrix Effects
Matrix effects are a primary source of interference in LC-MS/MS assays. The extent of ion suppression or enhancement can vary between different sources of the same biological matrix, leading to poor reproducibility.
Quantitative Summary of Potential Matrix Effects
| Matrix Component | Potential Effect on GBB-EE Signal | Typical Mitigation Strategy |
| Phospholipids | Ion Suppression | Phospholipid removal plates/cartridges, liquid-liquid extraction |
| Salts (from buffers, etc.) | Ion Suppression | Dilution of sample, solid-phase extraction (SPE) |
| Endogenous Metabolites | Ion Suppression or Enhancement | Chromatographic separation, more selective sample preparation |
Isobaric and Structurally Similar Interferences
Compounds with the same nominal mass-to-charge ratio (isobaric) or a similar chemical structure to GBB-EE can interfere with the assay if they are not chromatographically separated.
Potential Isobaric and Structural Interferences for GBB-EE
| Compound | Molecular Weight | Potential for Interference | Mitigation Strategy |
| Other short-chain acylcarnitines | Variable | High, due to structural similarity and potential for in-source fragmentation. | High-resolution mass spectrometry, optimized chromatography. |
| Metabolites of co-administered drugs | Variable | Possible, if they share similar structural motifs or have the same nominal mass. | Thorough method validation with screening for common co-medications. |
| Endogenous esters | Variable | Moderate, depending on the specific compound and its concentration. | High-resolution chromatography and mass spectrometry. |
Analyte Stability and Metabolism
The ethyl ester of GBB can be susceptible to hydrolysis back to GBB, either chemically or enzymatically by esterases present in biological samples.[7] This can lead to an underestimation of GBB-EE concentration.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix effects using the post-extraction addition method.
Materials:
-
Blank biological matrix (at least 6 different lots)
-
GBB-EE analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for GBB-EE (recommended)
-
LC-MS/MS system and validated chromatographic method
-
Solvents and reagents for sample preparation
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): GBB-EE and SIL-IS spiked into the mobile phase or reconstitution solvent at a known concentration.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix from 6 different sources. Spike GBB-EE and SIL-IS into the extracted matrix at the same concentration as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike GBB-EE and SIL-IS into the blank biological matrix from the same 6 sources before extraction.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in post-extraction spike) / (Peak area of analyte in neat solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of analyte) / (MF of SIL-IS)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
Signaling Pathway
While GBB is known as a direct precursor to L-carnitine, its esters, such as the methyl ester, have been shown to possess biological activity, for instance, by acting as muscarinic agonists.[1] This suggests that GBB-EE may also have signaling functions beyond its role as a pro-drug for L-carnitine.
Caption: Potential metabolic and signaling pathways of GBB-EE.
References
- 1. The methylester of gamma-butyrobetaine, but not gamma-butyrobetaine itself, induces muscarinic receptor-dependent vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjfitness.au [mjfitness.au]
- 3. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of carnitine, its short chain acyl esters and metabolic precursors trimethyllysine and gamma-butyrobetaine by quasi-solid phase extraction and MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of High-Dose GBB-EEC in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the side effects associated with high-dose administration of Gamma-Butyrobetaine Ethyl Ester Chloride (GBB-EEC) in animal studies. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: Direct peer-reviewed animal studies specifically on high-dose GBB-EEC are limited. Much of the guidance provided is extrapolated from research on its precursor, Gamma-Butyrobetaine (GBB), and its metabolic product, L-carnitine. Researchers should exercise caution and conduct thorough pilot studies to establish dose-response relationships and safety profiles for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is GBB-EEC and its primary mechanism of action?
A1: GBB-EEC, or this compound HCl, is a synthetic precursor to L-carnitine.[1][2] In the body, it is converted into L-carnitine by the enzyme Gamma-butyrobetaine dioxygenase.[2][3][4] L-carnitine's primary role is to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation and subsequent energy production.[2][5] By increasing the substrate (GBB), supplementation is intended to boost the body's natural production of L-carnitine.[2]
Q2: What are the expected physiological effects of high-dose GBB-EEC administration in animal models?
A2: The primary expected effect is an increase in plasma and tissue L-carnitine levels.[3] A notable secondary effect is a thermogenic response, characterized by an increase in body heat and sweating.[1][2] This is theorized to be due to the exothermic nature of the conversion of GBB to L-carnitine.[2] In animal models with carnitine deficiency, GBB administration has been shown to reduce fatty liver by increasing hepatic L-carnitine and decreasing free fatty acid concentrations.[6]
Q3: What are the potential side effects of high-dose GBB-EEC administration?
A3: Based on studies of GBB and L-carnitine, the following side effects may be anticipated at high doses:
-
Thermogenic Effects: Increased body temperature and excessive sweating.[1][4]
-
Gastrointestinal Distress: Mild to moderate diarrhea, nausea, vomiting, and abdominal cramps.[4][7][8][9]
-
Excessive Salivation: This was noted in a human study with high-dose GBB supplementation.[3]
-
"Fishy" Body Odor: High doses of L-carnitine supplements (above 3 g/day in humans) can cause a "fishy" odor in urine, breath, and sweat due to the metabolism of unabsorbed carnitine by gut bacteria into trimethylamine (B31210) (TMA).[9][10]
-
Cardiovascular Effects: The ethyl ester of GBB may possess acetylcholine-like activity, potentially leading to vasodilation and a decrease in blood pressure.[11][12]
-
Increased TMAO Levels: Gut microbiota can metabolize GBB and L-carnitine into trimethylamine (TMA), which is then converted in the liver to trimethylamine-N-oxide (TMAO).[13] Chronic high levels of TMAO have been associated with an increased risk of atherosclerosis in some studies.[10][13]
Q4: How can gastrointestinal side effects be managed in animal studies?
A4: To manage gastrointestinal distress, consider the following strategies:
-
Dose Escalation: Begin with a lower dose and gradually increase to the target dose over several days. This allows the animal's gastrointestinal tract to adapt.
-
Divided Dosing: Split the total daily dose into two or more smaller administrations throughout the day.
-
Formulation Adjustment: Ensure the GBB-EEC is fully dissolved in a palatable and non-irritating vehicle. The pH of the solution should be optimized to be non-corrosive.
-
Dietary Considerations: Administering GBB-EEC with food may help to reduce gastric irritation. A high-fiber diet can also help to manage mild diarrhea.[7]
-
Hydration: Ensure animals have free access to water to prevent dehydration, especially if diarrhea occurs.
Q5: What is the concern with elevated Trimethylamine-N-oxide (TMAO) and how can it be monitored?
A5: TMAO is a gut microbiota-derived metabolite of L-carnitine and GBB that has been linked to the development of atherosclerosis in preclinical and clinical studies.[13] Chronic high-dose GBB-EEC administration could potentially elevate TMAO levels. For long-term studies, it is advisable to monitor plasma TMAO levels. This can be done by collecting blood samples at baseline and at various time points throughout the study. Plasma TMAO concentrations can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Hyperthermia / Excessive Sweating | Thermogenic effect of GBB conversion to L-carnitine.[2] | 1. Monitor Core Body Temperature: Use rectal probes or implantable telemetry devices for accurate measurement. 2. Reduce Ambient Temperature: Lower the housing room temperature by a few degrees. 3. Ensure Adequate Hydration: Provide ad libitum access to water. 4. Dose Adjustment: Consider a dose reduction if hyperthermia is severe or causes distress.[3] |
| Gastrointestinal Distress (Diarrhea, Vomiting) | Direct irritation of the GI tract by the compound. | 1. Implement Dose Splitting: Administer the total daily dose in 2-3 smaller portions. 2. Administer with Food: Provide the dose mixed with a small amount of palatable food or immediately before feeding. 3. Vehicle and Formulation Check: Ensure the vehicle is appropriate and the solution pH is neutral. 4. Probiotics: Consider co-administration of probiotics to support gut health, although this may alter GBB metabolism. |
| "Fishy" Odor in Animal Enclosure | Bacterial metabolism of unabsorbed GBB/L-carnitine to trimethylamine (TMA).[9][10] | 1. Confirm Source: Ensure the odor is not from another source (e.g., feed, bedding). 2. Improve Ventilation: Increase the air exchange rate in the animal housing room. 3. Frequent Bedding Changes: Maintain a high standard of cage hygiene. 4. Dose Reduction: This is a dose-dependent effect; lowering the dose may reduce the odor. |
| Hypotension / Bradycardia | Potential acetylcholine-like activity of GBB esters.[11] | 1. Monitor Vital Signs: Use telemetry or tail-cuff methods to monitor blood pressure and heart rate, especially during initial dosing. 2. Observe for Sedation/Lethargy: Note any behavioral changes that may correlate with cardiovascular effects. 3. Dose-Response Study: Conduct a pilot study to determine the dose at which cardiovascular effects become apparent. 4. Consult a Veterinarian: If significant cardiovascular changes are observed, consult with the institutional veterinarian. |
Quantitative Data on Side Effects
The following table summarizes dose-related side effects noted in studies of GBB and L-carnitine. Note that these are primarily from human studies but can inform preclinical dose selection.
| Compound | Species | Dose | Observed Side Effects | Citation |
| GBB | Human | 75 mg/kg/day | Excessive sweating and salivation | [3] |
| GBB | Human | 37.5 mg/kg/day | Mild increase in sweating | [3] |
| L-carnitine | Human | > 3 g/day | Nausea, vomiting, abdominal cramps, diarrhea, "fishy" body odor | [10] |
| L-carnitine | Rat | 1% of diet (as D-carnitine or high GBB) | Mild diarrhea | [7] |
| GBB Hydroxylase Inhibitor (MET-88) | Rat | 400 mg/kg/day for 60 days | Increased lipid content in the liver; no effect on liver enzymes or other pathological findings. | [14] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of GBB-EEC in Rodents
-
Preparation:
-
Calculate the required dose of GBB-EEC based on the animal's most recent body weight.
-
Dissolve the GBB-EEC powder in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose) to the desired final concentration. Ensure the solution is clear and fully dissolved. Adjust pH to ~7.0 if necessary.
-
The volume for gavage should not exceed 10 mL/kg for rats or 5 mL/kg for mice.
-
-
Animal Handling:
-
Gently restrain the animal, ensuring it cannot move its head. For rats, this can be done by holding the animal close to your body and securing the head with your thumb and forefinger. For mice, scruffing is appropriate.
-
-
Gavage Procedure:
-
Use a sterile, ball-tipped gavage needle of the appropriate size for the animal.
-
Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert.
-
Once the needle is in place, slowly administer the solution.
-
Withdraw the needle gently.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for at least 15-30 minutes post-gavage for any signs of distress, such as labored breathing or regurgitation.
-
Protocol 2: Monitoring for Cardiovascular Effects and TMAO Levels
-
Baseline Measurement: Prior to the first dose of GBB-EEC, record baseline blood pressure, heart rate, and collect a blood sample for TMAO analysis.
-
Acclimatization: Acclimatize animals to the blood pressure measurement device (e.g., tail-cuff plethysmography) for several days before the study begins to minimize stress-induced readings.
-
Acute Monitoring: On the first day of dosing, measure blood pressure and heart rate at regular intervals (e.g., 30, 60, 120, and 240 minutes) post-administration to assess for acute hypotensive effects.
-
Chronic Monitoring: For long-term studies, measure blood pressure and heart rate at least once weekly.
-
Blood Collection for TMAO Analysis:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into EDTA-coated tubes at predetermined intervals (e.g., baseline, mid-study, and end of study).
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
TMAO Quantification: Analyze plasma TMAO levels using a validated LC-MS/MS method.
Visualizations: Pathways and Workflows
References
- 1. bigenutrition.com [bigenutrition.com]
- 2. mjfitness.au [mjfitness.au]
- 3. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 4. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 5. Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of gamma-butyrobetaine on fatty liver in juvenile visceral steatosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dietary carnitine isomers and gamma-butyrobetaine on L-carnitine biosynthesis and metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 11. The methylester of gamma-butyrobetaine, but not gamma-butyrobetaine itself, induces muscarinic receptor-dependent vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of MET-88, a gamma-butyrobetaine hydroxylase inhibitor, on tissue carnitine and lipid levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Gamma-Butyrobetaine Ethyl Ester (GBB-EE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of gamma-Butyrobetaine ethyl ester (GBB-EE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GBB-EE) and why is its bioavailability a key consideration?
A1: this compound (GBB-EE) is a synthetic precursor to L-carnitine, a molecule essential for fatty acid metabolism and energy production.[1][2][3][4][5] GBB-EE is often referred to as a "pro-carnitine" supplement.[2] The ethyl ester moiety is added to the gamma-butyrobetaine (GBB) structure to enhance its lipophilicity, with the goal of improving its absorption and bioavailability compared to L-carnitine itself, which generally has low oral bioavailability.[5] Optimizing the bioavailability of GBB-EE is crucial to ensure its efficient conversion to L-carnitine in the body, thereby maximizing its potential therapeutic or performance-enhancing effects.[2][6]
Q2: What is the metabolic pathway of GBB-EE to L-carnitine?
A2: After absorption, GBB-EE is hydrolyzed by esterases in the body to yield gamma-butyrobetaine (GBB) and ethanol. GBB is then converted to L-carnitine by the enzyme gamma-butyrobetaine dioxygenase (BBD), primarily in the liver and kidneys. This final step is a critical part of the endogenous L-carnitine biosynthesis pathway.[2]
Q3: What are the primary challenges affecting the oral bioavailability of GBB-EE?
A3: As a quaternary ammonium (B1175870) compound, GBB-EE is permanently positively charged, which can limit its passive diffusion across the intestinal epithelium.[1][3][7] Other challenges may include:
-
Hydrolysis in the Gastrointestinal Tract: Premature hydrolysis of the ethyl ester in the stomach or intestines can release the more polar GBB, which may have lower permeability.
-
Efflux Transporter Activity: GBB-EE may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of intestinal cells back into the lumen, reducing net absorption.
-
Solubility: While more lipophilic than GBB, the solubility of GBB-EE in gastrointestinal fluids can still influence its dissolution and absorption.
Q4: What are the common formulation strategies to improve the oral bioavailability of GBB-EE?
A4: Several formulation strategies can be employed to enhance the oral absorption of GBB-EE:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and lymphatic uptake of lipophilic compounds.[6][8][9][10]
-
Nanoparticle Encapsulation: Encapsulating GBB-EE in polymeric nanoparticles can protect it from premature degradation and enhance its uptake by intestinal cells.[11][12]
-
Permeation Enhancers: The use of excipients that reversibly open tight junctions between intestinal epithelial cells can increase the paracellular transport of molecules like GBB-EE.[1][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vitro and in vivo evaluation of GBB-EE bioavailability.
In Vitro Caco-2 Permeability Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Apparent Permeability (Papp) of GBB-EE | 1. Poor intrinsic permeability due to quaternary ammonium structure.2. Efflux by transporters (e.g., P-gp).3. Low compound recovery. | 1. Verify the integrity of the Caco-2 monolayer by measuring transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[13]2. Conduct a bi-directional transport study (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[14]3. Co-incubate with known P-gp inhibitors (e.g., verapamil) to see if Papp increases.[13] |
| Poor Compound Recovery (<80%) | 1. Non-specific binding to plasticware.2. Metabolism by Caco-2 cells (hydrolysis of the ester).3. Low analytical sensitivity.4. Compound instability in the assay buffer. | 1. Pre-treat plates with a blocking agent like bovine serum albumin (BSA).[15]2. Use low-binding plates.3. Analyze the cell lysate and apical/basolateral samples for the metabolite (GBB) to assess hydrolysis.4. Confirm the stability of GBB-EE in the assay buffer over the experiment's duration.5. Optimize the LC-MS/MS method for higher sensitivity.[16] |
| High Variability in Papp Values | 1. Inconsistent Caco-2 monolayer integrity.2. Inaccurate pipetting of the test compound.3. Issues with the analytical method. | 1. Ensure consistent cell seeding density and culture conditions.[17]2. Routinely check TEER values before and after the experiment.3. Use calibrated pipettes and ensure proper mixing of solutions.4. Validate the analytical method for linearity, accuracy, and precision. |
In Vivo Pharmacokinetic Studies
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Oral Bioavailability (Low Cmax and AUC) | 1. Poor absorption from the GI tract.2. High first-pass metabolism (hydrolysis) in the intestine or liver. | 1. Consider formulation strategies to enhance absorption (see FAQs).2. Administer GBB-EE with a high-fat meal to potentially increase absorption.[14][18][19][20]3. Co-administer with a general esterase inhibitor (use with caution and appropriate ethical approval) to assess the impact of first-pass hydrolysis. |
| High Inter-Individual Variability in Pharmacokinetic Parameters | 1. Differences in gastric emptying times.2. Variability in intestinal or hepatic esterase activity.3. Inconsistent dosing procedure. | 1. Ensure consistent fasting or fed state for all animals.2. Use a larger number of animals to improve statistical power.3. Standardize the oral gavage technique to minimize variability in administration. |
| No Detectable Plasma Concentrations of GBB-EE | 1. Rapid and complete hydrolysis to GBB.2. Very low absorption.3. Insufficient sensitivity of the analytical method. | 1. Analyze plasma samples for the metabolite, GBB, and L-carnitine to confirm absorption and conversion.2. Increase the administered dose if toxicity is not a concern.3. Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). |
Data Presentation
Due to the limited availability of public data, the following tables present illustrative pharmacokinetic and permeability data for GBB-EE. This data is for exemplary purposes only and should not be considered as experimentally validated results.
Table 1: Illustrative Pharmacokinetic Parameters of GBB-EE in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 | 2.0 | 600 | 100 |
| SEDDS Formulation | 50 | 450 | 1.5 | 1800 | 300 |
| Nanoparticle Suspension | 50 | 600 | 1.0 | 2400 | 400 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.
Table 2: Illustrative Caco-2 Permeability Data for GBB-EE
| Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| GBB-EE alone | 0.5 | 2.5 | 5.0 |
| GBB-EE + Verapamil (P-gp inhibitor) | 1.5 | 2.0 | 1.3 |
Papp (A→B): Apparent permeability from apical to basolateral; Papp (B→A): Apparent permeability from basolateral to apical.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for GBB-EE
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².[17]
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[16][17]
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >250 Ω·cm².
-
Confirm monolayer integrity by assessing the permeability of a paracellular marker, such as Lucifer Yellow (LY). The Papp of LY should be <0.5 x 10⁻⁶ cm/s.
3. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the GBB-EE dosing solution in HBSS at the desired concentration (e.g., 10 µM).
-
To assess apical-to-basolateral (A→B) transport, add the GBB-EE solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
To assess basolateral-to-apical (B→A) transport, add the GBB-EE solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both donor and receiver chambers.
4. Sample Analysis:
-
Analyze the concentration of GBB-EE and its potential metabolite (GBB) in the collected samples using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[13]
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
Protocol 2: In Vivo Pharmacokinetic Study of GBB-EE in Rats
1. Animal Model:
-
Use male Sprague-Dawley rats (250-300 g).
-
Acclimate the animals for at least one week before the study.
-
Fast the animals overnight before dosing, with free access to water.
2. Formulation and Dosing:
-
Prepare the GBB-EE formulation (e.g., aqueous solution, SEDDS) at the desired concentration.
-
Administer a single oral dose of the GBB-EE formulation via oral gavage.
-
Include a separate group for intravenous (IV) administration of GBB-EE to determine absolute bioavailability.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor to prevent ex vivo hydrolysis of GBB-EE.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
4. Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of GBB-EE, GBB, and L-carnitine in rat plasma.[3][5][21]
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Metabolic conversion of GBB-EE to L-Carnitine.
Caption: Workflow for Caco-2 permeability assay.
Caption: Factors influencing GBB-EE oral bioavailability.
References
- 1. In vitro permeability enhancement in intestinal epithelial cells (Caco-2) monolayer of water soluble quaternary ammonium chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Enhancement of gastrointestinal absorption of a quaternary ammonium compound by trichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UT technology: Ammonium compounds for gut microbiome modulation [utotc.technologypublisher.com]
- 5. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 6. Absorption of ester prodrugs in Caco-2 and rat intestine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrointestinal absorption of quaternary ammonium compounds correlated to their binding to small intestinal brush border membrane in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. mdpi.com [mdpi.com]
- 13. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 14. Influence of food on the bioavailability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. The effect of food on drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. e-crt.org [e-crt.org]
Technical Support Center: gamma-Butyrobetaine Ethyl Ester (GBB-EEC) In Vitro Solubility and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility and stability issues with gamma-Butyrobetaine ethyl ester (GBB-EEC) in vitro.
Troubleshooting Guide
Researchers may face challenges with the solubility and stability of GBB-EEC in aqueous solutions for in vitro experiments. This guide provides a systematic approach to identify and resolve these common issues.
Issue 1: Precipitate Formation When Preparing Stock Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Increase the volume of the solvent (e.g., sterile water or ethanol) incrementally while vortexing. | The compound fully dissolves, indicating the initial volume was below its solubility limit. |
| Incorrect Solvent Choice | While GBB-EEC is reported to be soluble in water and ethanol (B145695), the exact solubility may vary. If precipitation occurs in water, try preparing the stock solution in 100% ethanol. | GBB-EEC dissolves completely in the alternative solvent. |
| Low-Quality Reagent | Ensure the GBB-EEC is of high purity (≥98%). Impurities can affect solubility. | Using a high-purity GBB-EEC results in better solubility. |
| Low Temperature | Gently warm the solution to 37°C to aid dissolution. Some compounds are less soluble at lower temperatures. | The precipitate dissolves upon warming. |
Issue 2: Cloudiness or Precipitation After Diluting Stock Solution in Cell Culture Media or Buffer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Solubility Limit in Final Solution | The high salt and protein concentration in media can reduce the solubility of GBB-EEC compared to pure water or ethanol. Lower the final concentration of GBB-EEC in the media. | A clear solution is obtained at a lower final concentration. |
| Interaction with Media Components | Components in the media, such as salts or proteins, may interact with GBB-EEC, causing it to precipitate.[1] Prepare a concentrated intermediate dilution in a simple buffer (e.g., sterile PBS) before the final dilution in the complex media. | The compound remains in solution, indicating the intermediate dilution step prevented precipitation. |
| pH-Dependent Solubility | The pH of the cell culture medium (typically ~7.4) may affect the solubility of GBB-EEC. Check the pH of your final solution. | Adjusting the pH (if experimentally permissible) may improve solubility. |
| Ester Hydrolysis | GBB-EEC is an ester and may be susceptible to hydrolysis, especially at physiological pH and temperature, leading to the formation of less soluble gamma-Butyrobetaine. Prepare fresh working solutions immediately before use. | Freshly prepared solutions do not show precipitation. |
Issue 3: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of GBB-EEC | Due to potential hydrolysis, the effective concentration of GBB-EEC may decrease over time in aqueous solutions. Avoid storing GBB-EEC in aqueous solutions for extended periods. Prepare fresh dilutions for each experiment from a stock solution stored in a suitable solvent (e.g., ethanol) at -20°C or -80°C. | Consistent experimental results are observed when using freshly prepared solutions. |
| Cellular Metabolism | Cells can metabolize GBB-EEC into L-carnitine.[2] This conversion may influence the experimental outcome. Monitor the metabolic conversion if it is a confounding factor in your assay. | Understanding the rate of conversion helps in interpreting the experimental data correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride (GBB-EEC)?
A1: Based on available data, GBB-EEC is soluble in water and ethanol.[3] For a stock solution, sterile deionized water or 100% ethanol are recommended. An ethanolic stock solution may offer better stability during long-term storage at low temperatures by minimizing hydrolysis.
Q2: What is the maximum concentration of GBB-EEC that can be used in cell culture?
Q3: How should I store my GBB-EEC stock solution?
A3: For long-term storage, it is advisable to store GBB-EEC as a dry powder in a cool, dark, and dry place. If a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. An ethanolic stock is preferable to an aqueous stock for long-term storage to reduce the risk of hydrolysis.
Q4: Is GBB-EEC stable in aqueous solutions?
A4: As an ester, GBB-EEC is susceptible to hydrolysis in aqueous solutions, and this process is often pH and temperature-dependent. At physiological pH (~7.4) and 37°C, the rate of hydrolysis may be significant. Therefore, it is strongly recommended to prepare fresh working solutions from your stock solution immediately before each experiment.
Q5: My cell culture medium turns cloudy after adding GBB-EEC. What should I do?
A5: Cloudiness or precipitation upon addition of GBB-EEC to cell culture medium can be due to several factors as outlined in the troubleshooting guide. First, ensure you have not exceeded its solubility limit in the complex medium. Try preparing an intermediate dilution in a simpler buffer like PBS before adding it to the final culture medium. Also, consider the possibility of interactions with media components or pH-related effects.[1]
Q6: Could the observed biological effect be due to a metabolite of GBB-EEC?
A6: Yes. GBB-EEC is a known precursor to L-carnitine, and cells can enzymatically convert GBB-EEC to L-carnitine.[2] Therefore, the observed biological effects could be attributed to L-carnitine, GBB-EEC itself, or a combination of both. It is important to consider this metabolic conversion when designing experiments and interpreting results.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | This compound Hydrochloride | [3] |
| Synonyms | GBB-EEC, GBB Ethyl Ester HCl | [2] |
| Molecular Formula | C₉H₁₈ClNO₃ | [3] |
| Molecular Weight | 209.7 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble in water and ethanol | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of GBB-EEC in Sterile Water
-
Materials:
-
This compound hydrochloride (GBB-EEC) powder
-
Sterile, deionized, or distilled water
-
Sterile conical tube
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of GBB-EEC powder in a sterile conical tube. For example, for 10 mL of a 100 mM solution, weigh 209.7 mg.
-
Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved.
-
Add sterile water to reach the final desired volume (10 mL).
-
Vortex again to ensure homogeneity.
-
(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
100 mM GBB-EEC stock solution (from Protocol 1)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 100 mM GBB-EEC stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution, you can perform a 1:10 dilution of the stock to get a 10 mM intermediate solution, and then a 1:100 dilution of the intermediate solution in the final volume of cell culture medium.
-
Always add the GBB-EEC solution to the medium and mix gently by pipetting up and down.
-
Prepare the working solutions fresh for each experiment to minimize degradation.
-
Visualizations
Caption: Metabolic conversion of GBB-EEC to L-Carnitine.
Caption: Troubleshooting workflow for GBB-EEC precipitation.
References
Technical Support Center: Gamma-Butyrobetaine Dioxygenase (BBD) Enzymatic Assays
Welcome to the technical support center for gamma-butyrobetaine dioxygenase (BBD) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer detailed protocols and reference data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter during your BBD enzymatic assays in a question-and-answer format.
Q1: I am not seeing any or very low enzyme activity. What are the possible causes and solutions?
A1: Low or no BBD activity is a common issue that can stem from several factors. Below is a troubleshooting table to help you identify and resolve the problem.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Check Storage and Handling: Ensure your BBD enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. - Confirm Enzyme Integrity: Run a small-scale positive control with known active enzyme if available. Consider running a protein gel to check for degradation. |
| Suboptimal Cofactor Concentrations | - Fe(II): BBD is an Fe(II)-dependent dioxygenase. Prepare fresh ferrous sulfate (B86663) ((NH₄)₂Fe(SO₄)₂) solution for each experiment as Fe(II) readily oxidizes to Fe(III). A typical concentration to use is 50-100 µM. - 2-Oxoglutarate (α-Ketoglutarate): This is a co-substrate. Ensure it is at a saturating concentration, typically in the range of 100-500 µM. - Ascorbate (B8700270): Ascorbate is crucial for reducing the Fe(III) back to Fe(II) in the active site. Prepare fresh ascorbate solutions as they are prone to oxidation. Use a concentration of 1-2 mM.[1] |
| Incorrect Buffer Conditions | - pH: The optimal pH for BBD activity is generally between 6.5 and 7.5. Prepare your buffer at the temperature you will be running the assay, as pH can be temperature-dependent. - Buffer Choice: Buffers like HEPES or MOPS at a concentration of 25-100 mM are generally suitable. Avoid phosphate (B84403) buffers if you are concerned about metal chelation. |
| Problem with Substrate (Gamma-Butyrobetaine - GBB) | - Substrate Quality: Verify the purity and integrity of your GBB substrate. - Substrate Concentration: Ensure you are using an appropriate concentration. If you are far below the Km, the reaction rate will be very low. |
| Presence of Inhibitors | - Chelating Agents: EDTA in your sample or buffer can chelate the essential Fe(II) ions. Avoid EDTA or use a final concentration below 0.5 mM. - Known Inhibitors: Ensure your reagents are not contaminated with known BBD inhibitors like mildronate. |
Q2: My assay shows a high background signal. What could be causing this?
A2: A high background can mask the true enzyme activity. Here are some common causes and their solutions:
| Potential Cause | Recommended Solution |
| Contaminated Reagents | - Prepare Fresh Solutions: Always use freshly prepared buffers and reagent solutions, especially ascorbate and Fe(II). - Check for Contaminating Enzyme Activity: If using a coupled-enzyme assay, ensure the coupling enzymes do not react with your substrate or other components of the reaction mixture. Run a control reaction without BBD to check for this. |
| Non-Enzymatic Reaction | - Substrate Instability: Some substrates, particularly in the presence of reducing agents and metal ions, may break down non-enzymatically. Run a no-enzyme control to quantify the rate of this non-enzymatic reaction and subtract it from your experimental values. |
| Autoxidation of Ascorbate | - Minimize Light Exposure: Ascorbate can auto-oxidize, especially in the presence of metal ions and light. Prepare it fresh and keep it protected from light. |
| Incorrect Plate Reader Settings | - Check Wavelengths and Filters: Ensure your plate reader is set to the correct excitation and emission wavelengths for your assay and that the appropriate filters are in place. |
Q3: I am observing inconsistent results between replicates. What can I do to improve reproducibility?
A3: Inconsistent results can be frustrating. Here are some tips to improve the precision of your assays:
| Potential Cause | Recommended Solution |
| Pipetting Errors | - Use Calibrated Pipettes: Ensure all your pipettes are properly calibrated. - Prepare a Master Mix: Whenever possible, prepare a master mix of all common reagents (buffer, cofactors, etc.) to minimize pipetting variations between wells. - Consistent Technique: Use a consistent pipetting technique, ensuring no air bubbles are introduced into the wells. |
| Temperature Fluctuations | - Pre-warm Reagents: Ensure all your reagents and the plate are at the correct assay temperature before starting the reaction. |
| Incomplete Mixing | - Thorough Mixing: Ensure all components are thoroughly mixed in the well before starting the measurement. |
| Edge Effects in Microplates | - Avoid Outer Wells: If you suspect evaporation is an issue, avoid using the outer wells of the microplate or fill them with buffer or water. |
Experimental Protocols
Here are detailed methodologies for commonly used gamma-butyrobetaine dioxygenase assays.
Protocol 1: Coupled Spectrophotometric Assay for BBD Activity
This assay couples the production of succinate (B1194679), a product of the BBD reaction, to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[2]
Materials:
-
Purified BBD enzyme
-
Gamma-butyrobetaine (GBB)
-
2-Oxoglutarate (2-OG)
-
Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
L-Ascorbic acid
-
HEPES buffer (pH 7.5)
-
Potassium chloride (KCl)
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Succinyl-CoA synthetase (SCS)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a Master Mix: Prepare a master mix containing all the components except the BBD enzyme. The final concentrations in a 200 µL reaction volume should be:
-
50 mM HEPES, pH 7.5
-
150 mM KCl
-
50 µM (NH₄)₂Fe(SO₄)₂
-
1 mM Ascorbic acid
-
500 µM 2-Oxoglutarate
-
500 µM Gamma-butyrobetaine
-
2 mM ATP
-
0.2 mM CoA
-
0.2 mM NADH
-
1 mM PEP
-
2 units/mL SCS
-
5 units/mL PK
-
10 units/mL LDH
-
-
Equilibrate: Add 180 µL of the master mix to each well of the 96-well plate and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 20 µL of your BBD enzyme solution (diluted in 50 mM HEPES, pH 7.5) to each well to initiate the reaction. For a negative control, add 20 µL of the dilution buffer without the enzyme.
-
Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 15-30 minutes, taking readings every 30-60 seconds.
-
Calculate Activity: Determine the initial rate of the reaction (linear phase) by calculating the change in absorbance per minute (ΔA340/min). Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this to the rate of NADH oxidation, which is stoichiometric to the rate of succinate production.
Protocol 2: HPLC-Based Assay for L-Carnitine Production
This method directly measures the formation of L-carnitine by separating it from the reaction mixture using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified BBD enzyme
-
Gamma-butyrobetaine (GBB)
-
2-Oxoglutarate (2-OG)
-
Ammonium iron(II) sulfate hexahydrate
-
L-Ascorbic acid
-
HEPES buffer (pH 7.5)
-
Methanol (B129727) (HPLC grade)
-
1-Nonanesulfonic acid sodium salt (for ion-pairing)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Ultrapure water
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Inertsil ODS-3, 5 µm, 150 x 4.6 mm)
Procedure:
-
Enzymatic Reaction:
-
Set up a 100 µL reaction containing:
-
50 mM HEPES, pH 7.5
-
50 µM (NH₄)₂Fe(SO₄)₂
-
1 mM Ascorbic acid
-
500 µM 2-Oxoglutarate
-
500 µM Gamma-butyrobetaine
-
Your desired concentration of BBD enzyme
-
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.
-
Centrifuge the samples to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., 30:70 v/v). The aqueous buffer can be 5 mM 1-nonanesulfonic acid sodium salt and 20 mM NaH₂PO₄, with the pH adjusted to 2.5 with phosphoric acid.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Quantification: Create a standard curve using known concentrations of L-carnitine. Inject your samples and quantify the amount of L-carnitine produced by comparing the peak area to the standard curve.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for gamma-butyrobetaine dioxygenase.
Table 1: Kinetic Parameters of Human Gamma-Butyrobetaine Dioxygenase
| Substrate | Km (µM) | Vmax (relative units) | Conditions | Reference |
| Gamma-Butyrobetaine | 30 - 150 | Varies with enzyme prep | 37°C, pH 7.5 | General literature values |
| 2-Oxoglutarate | 10 - 80 | Varies with enzyme prep | 37°C, pH 7.5 | General literature values |
Note: Km and Vmax values can vary significantly depending on the assay conditions (pH, temperature, buffer composition) and the source and purity of the enzyme.
Table 2: IC₅₀ Values of Inhibitors for Human Gamma-Butyrobetaine Dioxygenase
| Inhibitor | IC₅₀ (µM) | Notes | Reference |
| Mildronate | ~60 | A well-known competitive inhibitor.[3] | [3] |
| AR692B | 0.153 | A potent inhibitor. | [3] |
| Compound 14 | 0.032 | Nanomolar range inhibitor. | [2][4] |
| Compound 24 | 0.089 | Nanomolar range inhibitor. | [2][4] |
| Compound 26 | 0.045 | Nanomolar range inhibitor. | [2][4] |
Table 3: Recommended Assay Component Concentrations
| Component | Recommended Concentration Range | Purpose |
| HEPES or MOPS Buffer | 25 - 100 mM | Maintain pH |
| pH | 6.5 - 7.5 | Optimal enzyme activity |
| Gamma-Butyrobetaine | 50 - 500 µM | Substrate |
| 2-Oxoglutarate | 100 - 500 µM | Co-substrate |
| (NH₄)₂Fe(SO₄)₂ | 50 - 100 µM | Cofactor (Fe(II) source) |
| Ascorbic Acid | 1 - 2 mM | Reducing agent to maintain Fe(II) state |
| BBD Enzyme | Varies (determine empirically) | Catalyst |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a BBD enzymatic assay.
Caption: General workflow for a gamma-butyrobetaine dioxygenase enzymatic assay.
Troubleshooting Logic
This diagram provides a decision tree to help troubleshoot common issues in BBD assays.
Caption: Troubleshooting decision tree for BBD enzymatic assays.
BBD Catalytic Pathway
This diagram illustrates the core reaction catalyzed by gamma-butyrobetaine dioxygenase.
Caption: The catalytic reaction of gamma-butyrobetaine dioxygenase.
References
- 1. Mammalian hydroxylation of microbiome-derived obesogen, delta-valerobetaine, to homocarnitine, a 5-carbon carnitine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
identification of gamma-Butyrobetaine ethyl ester degradation products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving γ-Butyrobetaine ethyl ester (GBB-EEC).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of γ-Butyrobetaine ethyl ester (GBB-EEC) under physiological conditions?
A1: Under physiological conditions, GBB-EEC is not so much degraded as it is metabolically converted. The primary transformation is a two-step enzymatic process:
-
Hydrolysis: The ethyl ester group is cleaved by serum carboxylesterases, yielding γ-Butyrobetaine (GBB) and ethanol.
-
Hydroxylation: GBB is then converted into L-carnitine by the enzyme γ-butyrobetaine hydroxylase (BBOX), which is primarily found in the liver and kidneys.[1]
Therefore, the main "degradation" products to monitor in biological systems are GBB and L-carnitine.
Q2: What is the expected shelf life of GBB-EEC and what are the recommended storage conditions?
A2: When stored in a cool, dry place away from direct sunlight and moisture, GBB-EEC typically has a shelf life of 24 months. It is crucial to maintain proper storage conditions to ensure its stability and purity.[2]
Q3: My GBB-EEC sample shows low purity by HPLC. What are potential causes?
A3: Low purity of a GBB-EEC sample can be attributed to several factors:
-
Improper Storage: Exposure to moisture and high temperatures can lead to premature hydrolysis of the ethyl ester, resulting in the presence of GBB in the sample.
-
Manufacturing Byproducts: Inadequate purification during synthesis can leave residual starting materials or byproducts.
-
Contamination: Cross-contamination during sample handling can introduce impurities.
It is recommended to use a high-purity (≥98%) GBB-EEC reference standard for comparison and to store the compound under the recommended conditions.[2]
Q4: I am observing incomplete hydrolysis of GBB-EEC in my in vitro experiment. How can I troubleshoot this?
A4: Incomplete hydrolysis can be due to a few factors:
-
Enzyme Activity: Ensure that the serum or esterase preparation you are using is active and used at an appropriate concentration. Enzyme activity can diminish with improper storage or repeated freeze-thaw cycles.
-
Incubation Time: The hydrolysis of GBB-EEC is a time-dependent reaction. You may need to optimize the incubation time to achieve complete conversion.
-
pH and Temperature: Esterase activity is sensitive to pH and temperature. Ensure that your experimental buffer is at the optimal pH (typically around 7.4) and temperature (usually 37°C) for the enzyme being used.
-
Inhibitors: Your sample matrix may contain esterase inhibitors. If possible, run a control with a purified esterase to confirm this.
Troubleshooting Guides
LC-MS/MS Analysis of GBB-EEC and its Metabolites
This guide addresses common issues encountered during the analysis of GBB-EEC, GBB, and L-carnitine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Sample solvent mismatch with the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure analytes are in a consistent ionic state.3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from the sample matrix.2. Inefficient ionization in the MS source.3. Suboptimal MS/MS transition parameters.4. Contamination of the MS inlet. | 1. Improve sample cleanup (e.g., use solid-phase extraction). Dilute the sample if possible.2. Optimize source parameters (e.g., spray voltage, gas flow, temperature).3. Infuse a pure standard of each analyte to optimize collision energy and confirm MRM transitions.4. Clean the mass spectrometer's ion transfer capillary and ion sweep cone.[3] |
| High Signal Variability between Injections | 1. Inconsistent sample preparation.2. Air bubbles in the LC system.3. Insufficient column equilibration between runs. | 1. Use a consistent and validated sample preparation protocol. Incorporate an internal standard.2. Degas mobile phases and purge the pumps.3. Ensure the column is fully equilibrated to the initial mobile phase conditions before each injection.[4] |
| Sample Carryover | 1. Adsorption of analytes to the injector, column, or tubing.2. High concentration of the previous sample. | 1. Use a stronger needle wash solution in the autosampler.2. Inject a blank sample after high-concentration samples to check for carryover.3. If carryover persists, a more thorough system cleaning may be required.[4] |
| Inability to Separate Isobaric Compounds | 1. GBB and other endogenous compounds may have similar masses.2. Insufficient chromatographic resolution. | 1. Utilize tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions to differentiate between compounds with the same nominal mass.2. Optimize the chromatographic method (e.g., gradient, column chemistry like HILIC) to achieve baseline separation. |
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of GBB-EEC
This protocol describes a general method for the enzymatic hydrolysis of GBB-EEC to GBB using rat serum.
Materials:
-
γ-Butyrobetaine ethyl ester HCl (GBB-EEC)
-
Rat serum (or a purified carboxylesterase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)
-
Internal standard (e.g., deuterated GBB)
Procedure:
-
Prepare a stock solution of GBB-EEC (e.g., 1 mg/mL) in PBS.
-
In a microcentrifuge tube, add 90 µL of rat serum. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the GBB-EEC stock solution to the serum.
-
Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
To stop the reaction and precipitate proteins, add 200 µL of ice-cold acetonitrile containing the internal standard to each 50 µL aliquot of the reaction mixture.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of GBB and L-carnitine
This protocol provides a starting point for the quantitative analysis of GBB and L-carnitine.
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Gradient: Start at 95% A, hold for 1 min, decrease to 40% A over 5 min, hold for 2 min, then return to initial conditions and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: (Precursor Ion > Product Ion)
-
GBB: m/z 146.1 > 87.1
-
L-carnitine: m/z 162.1 > 103.1
-
Internal Standard (d3-GBB): m/z 149.1 > 90.1
-
(Note: These transitions should be optimized for your specific instrument)
-
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of GBB-EEC and its primary metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |
| GBB-EEC | 174.1 | 115.1 | 15 |
| GBB | 146.1 | 87.1 | 20 |
| L-carnitine | 162.1 | 103.1 | 18 |
Visualizations
Metabolic Pathway of GBB-EEC
Caption: Metabolic conversion of GBB-EEC to L-Carnitine.
Analytical Workflow for GBB-EEC Metabolites
Caption: Workflow for GBB-EEC metabolite analysis.
References
Technical Support Center: Minimizing Variability in GBB-EEC Cell-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in gamma-butyrobetaine (GBB) experiments involving enteroendocrine cells (EECs).
Frequently Asked Questions (FAQs)
Q1: What is the primary source of variability when studying the effects of GBB on EECs?
A1: The primary source of variability often stems from the indirect nature of GBB's interaction with EECs. GBB is a prominent gut microbial metabolite of L-carnitine.[1][2][3] The composition and metabolic activity of the gut microbiota can significantly influence the production of GBB, leading to variability in its effects. Furthermore, GBB's downstream effects may be mediated through various signaling pathways, including potential interactions with G-protein coupled receptors (GPCRs) sensitive to microbial metabolites, which can vary in expression and sensitivity across different EEC subtypes and culture conditions.[4][5]
Q2: Can GBB directly stimulate gut hormone secretion from EECs?
A2: Direct stimulation of gut hormone secretion by GBB itself is not well-documented in publicly available research. However, it is plausible that GBB, as a microbial metabolite, could influence EECs. For instance, other microbial metabolites like short-chain fatty acids (SCFAs) are known to stimulate the release of hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from L-cells by activating GPCRs like FFAR2 and FFAR3.[4] A derivative of GBB, gamma-butyrobetaine methyl ester, has been shown to act as a muscarinic acetylcholine (B1216132) receptor agonist, and these receptors are involved in regulating gastrointestinal smooth muscle function.[6] The presence and activity of such receptors on EECs could provide a pathway for GBB derivatives to influence hormone secretion.
Q3: Why am I observing high well-to-well variability in my hormone secretion assay with GBB?
A3: High well-to-well variability in hormone secretion assays can arise from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common cause of variability.
-
Cell Health and Passage Number: Using cells at a high passage number or with poor viability can lead to inconsistent responses. It is recommended to use cells in their logarithmic growth phase.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of GBB, reagents, or samples can introduce significant errors.
-
Temperature and Incubation Gradients: Temperature fluctuations across the incubator or assay plate can affect cellular metabolism and hormone secretion.
-
Edge Effects: The outermost wells of a microplate are prone to evaporation, which can alter the concentration of media components and affect cell behavior.
Q4: My GBB dose-response curve is not reproducible. What are the potential causes?
A4: Lack of reproducibility in dose-response curves can be due to:
-
GBB Stability and Preparation: Ensure that the GBB stock solution is properly prepared, stored, and protected from degradation.
-
Cellular Response Drift: The phenotype of cultured cells can change over time and with increasing passage number, leading to altered responsiveness to stimuli.
-
Assay Timing: The timing of GBB addition and the duration of the incubation period should be kept consistent across experiments.
-
Reagent Variability: Variations in the quality or concentration of assay reagents, including culture media and supplements, can impact results.
-
Improper Mixing: Inadequate mixing of GBB in the culture wells can lead to an uneven concentration gradient.
Troubleshooting Guides
Issue 1: Low or No Detectable Hormone Secretion
| Possible Cause | Recommended Solution |
| Incorrect Assay Wavelength or Filter Set | Verify the plate reader settings are appropriate for the specific ELISA or fluorescence-based assay being used. |
| Reagent Degradation | Ensure all assay reagents, including standards and antibodies, are within their expiration date and have been stored correctly. |
| Insufficient Cell Number or Density | Optimize cell seeding density to ensure an adequate number of hormone-secreting cells are present in each well. |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal incubation period for GBB-induced hormone secretion. |
| Sample Degradation | Use protease inhibitors during sample collection and store samples at -80°C to prevent hormone degradation.[7] |
Issue 2: High Background Signal in Assay
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number and vigor of wash steps during the ELISA procedure to remove unbound reagents.[8] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and use sterile techniques to avoid contamination.[8] |
| Non-specific Binding | Use a blocking buffer to minimize non-specific binding of antibodies to the plate surface. |
| Over-incubation | Strictly adhere to the incubation times specified in the assay protocol.[8] |
| High Concentration of Detection Reagent | Optimize the concentration of the detection antibody or substrate to reduce background signal.[8] |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variation in Cell Passage Number | Use cells within a defined, narrow passage number range for all experiments. |
| Different Lots of Serum or Reagents | Test new lots of serum and critical reagents before use in experiments to ensure consistency. |
| Inconsistent Cell Culture Conditions | Standardize all cell culture parameters, including media composition, incubator CO2 levels, and temperature. |
| Variability in Pipetting Technique | Use calibrated pipettes and a consistent pipetting technique for all liquid handling steps. |
| Environmental Factors | Minimize variations in environmental conditions such as light exposure and vibrations. |
Experimental Protocols
Protocol 1: In Vitro GLP-1 Secretion Assay Using EECs
This protocol describes a method to measure GLP-1 release from cultured EECs (e.g., STC-1 cell line or primary organoid-derived EECs) upon stimulation with a test compound like GBB.[9][10]
Materials:
-
Cultured EECs (e.g., STC-1 cells)
-
24- or 48-well cell culture plates
-
Basal secretion buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
GBB stock solution
-
Cell lysis buffer
-
Commercially available GLP-1 ELISA kit
-
Protease inhibitors
Procedure:
-
Cell Seeding: Seed EECs into a 24- or 48-well plate at a predetermined optimal density and culture until they reach the desired confluence.
-
Pre-incubation: Gently wash the cells with basal secretion buffer. Pre-incubate the cells in basal secretion buffer for 1-2 hours at 37°C to establish a baseline.[7]
-
Stimulation: Replace the pre-incubation buffer with fresh basal secretion buffer containing various concentrations of GBB or a vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at 37°C.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted GLP-1. Add protease inhibitors to the collected supernatant. Centrifuge the supernatant to remove any cellular debris.[7]
-
Cell Lysis: Lyse the remaining cells in the wells with a suitable lysis buffer to determine the total hormone content.
-
Hormone Measurement: Measure the concentration of GLP-1 in the supernatant and cell lysates using a validated GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the secreted GLP-1 levels as a percentage of the total hormone content (supernatant + lysate) to normalize for variations in cell number.[7]
Signaling Pathways and Experimental Workflows
Potential GBB Signaling in EECs
The following diagrams illustrate potential signaling pathways that could be involved in the effects of GBB on EECs.
Caption: GPCR-mediated hormone secretion pathway potentially activated by microbial metabolites like GBB.
Caption: Muscarinic receptor signaling pathway, a potential target for GBB derivatives.
Experimental Workflow
Caption: General experimental workflow for assessing GBB's effect on EEC hormone secretion.
References
- 1. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "γ-Butyrobetaine Is A Proatherogenic Intermediate in Gut Microbial Meta" by Robert A. Koeth, Bruce S. Levison et al. [engagedscholarship.csuohio.edu]
- 4. Gut hormones in microbiota-gut-brain cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut Microbiome Regulation of Gut Hormone Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. In-vitro GLP-1 Release Assay Using STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of GBB-EEC in Post-Mortem Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of gamma-butyrobetaine (GBB) and its ethyl ester (GBB-EEC) in post-mortem plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying GBB-EEC in post-mortem plasma?
The primary challenges stem from pre-analytical, analytical, and post-mortem factors:
-
Pre-analytical Instability: GBB-EEC, as an ethyl ester, is susceptible to hydrolysis to GBB, a process that can be accelerated post-mortem by endogenous esterases in the plasma.[1][2][3][4] Sample handling and storage conditions are critical to minimize this conversion.
-
Post-mortem Changes: The post-mortem interval (PMI) significantly impacts the stability of many metabolites.[5] For GBB and GBB-EEC, this can involve both degradation and potential neo-formation, complicating the interpretation of results. Studies on fatty acid ethyl esters (FAEEs) in post-mortem blood have shown degradation at 25°C and 37°C, but generation at 4°C and -20°C.[5]
-
Analytical Method Development: While LC-MS/MS methods exist for GBB and other acylcarnitines, specific validated methods for GBB-EEC in post-mortem plasma are not widely published.[6][7][8][9][10] Developing a robust and validated method is crucial for accurate quantification.
-
Matrix Effects: Post-mortem plasma is a complex matrix that can cause ion suppression or enhancement in LC-MS/MS analysis, affecting the accuracy and precision of quantification.
Q2: Why is GBB-EEC stability a major concern in post-mortem samples?
GBB-EEC stability is a major concern due to the presence of active esterases in post-mortem plasma that can hydrolyze the ethyl ester back to GBB.[1][2][3] This enzymatic degradation is temperature-dependent. Studies on similar compounds, like acylcarnitines, show that they are prone to hydrolysis to free carnitine, especially at room temperature.[11][12][13][14] This conversion would lead to an underestimation of GBB-EEC and an overestimation of GBB, potentially leading to incorrect interpretations of toxicological findings.
Q3: What is the expected impact of the post-mortem interval (PMI) on GBB and GBB-EEC concentrations?
The PMI can have a significant and unpredictable impact on metabolite concentrations. For GBB and GBB-EEC, the following changes can be anticipated:
-
GBB-EEC Decrease: Due to enzymatic hydrolysis, GBB-EEC concentrations are expected to decrease over the PMI, especially if the body is not rapidly cooled.
-
GBB Increase: As GBB-EEC hydrolyzes, the concentration of GBB is expected to increase.
-
Other Post-mortem Processes: General decomposition processes can also affect the concentrations of both analytes.
Troubleshooting Guides
Issue 1: Low or no detection of GBB-EEC in samples where it is expected.
| Possible Cause | Troubleshooting Step |
| Pre-analytical Hydrolysis | 1. Review Sample Collection and Handling: Ensure that blood samples were collected promptly after death and that plasma was separated as quickly as possible. Ideally, use tubes containing an esterase inhibitor like sodium fluoride. 2. Verify Storage Conditions: Confirm that plasma samples were immediately frozen and have been consistently stored at -80°C. Studies on acylcarnitines show they are stable for at least 330 days at -18°C.[11][12] 3. Analyze for GBB: Quantify GBB in the same sample. A significantly elevated GBB concentration compared to expected physiological levels might indicate GBB-EEC hydrolysis. |
| Analytical Issues | 1. Check LC-MS/MS Method Sensitivity: Verify the limit of detection (LOD) and limit of quantification (LOQ) of your method. GBB-EEC concentrations may be below the detection capabilities of your current assay. 2. Optimize Ionization: GBB-EEC is a quaternary amine and may require specific mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) for efficient ionization in ESI-MS.[7] 3. Evaluate Matrix Effects: Perform a post-extraction addition study to assess the degree of ion suppression or enhancement in your post-mortem plasma samples. If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or the use of a stable isotope-labeled internal standard for GBB-EEC. |
Issue 2: High variability in GBB-EEC and GBB concentrations between replicate injections or different samples from the same case.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure all steps of the sample preparation (e.g., protein precipitation, extraction) are performed consistently for all samples. Use of automated liquid handlers can improve precision. 2. Internal Standard Use: Verify that the internal standard is added accurately to all samples, standards, and quality controls at the beginning of the sample preparation process. |
| LC-MS/MS System Instability | 1. System Suitability Check: Before running the sample batch, perform a system suitability test to ensure the LC-MS/MS system is performing optimally (e.g., stable retention times, consistent peak areas and shapes). 2. Column Performance: Poor peak shape (e.g., tailing, fronting) can affect integration and reproducibility. Ensure the analytical column is not degraded or clogged. |
| Post-mortem Redistribution | 1. Sample Site Consideration: If multiple blood samples are available from different anatomical sites (e.g., peripheral vs. central), be aware that post-mortem redistribution can lead to different drug and metabolite concentrations. Peripheral blood (e.g., femoral) is generally preferred for post-mortem toxicological analysis. |
Quantitative Data Summary
The following table summarizes stability data for related compounds, which can provide an indication of the expected stability for GBB-EEC.
| Compound Class | Matrix | Storage Temperature | Stability Findings | Reference |
| Acylcarnitines | Dried Blood Spots | -18°C | Stable for at least 330 days. | [11][12] |
| Acylcarnitines | Dried Blood Spots | Room Temperature (>14 days) | Hydrolyzed to free carnitine. Short-chain acylcarnitines hydrolyze faster. | [11][12][13][14] |
| Fatty Acid Ethyl Esters (FAEEs) | Post-mortem Blood | 37°C and 25°C | Degraded. | [5] |
| Fatty Acid Ethyl Esters (FAEEs) | Post-mortem Blood | 4°C and -20°C | Generated. | [5] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of GBB and GBB-EEC in Post-mortem Plasma
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Thawing: Thaw frozen post-mortem plasma samples on ice to minimize enzymatic activity.
-
Internal Standard Addition: To 100 µL of plasma, add 10 µL of a working solution of a stable isotope-labeled internal standard for both GBB (e.g., d9-GBB) and GBB-EEC (if available). Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C or filter through a 0.22 µm filter to remove any particulate matter.
-
Injection: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Parameters (Example)
This is an example starting point for method development.
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. HILIC chromatography could also be explored for these polar analytes.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient from 5% to 95% B over several minutes should be optimized to achieve good separation of GBB and GBB-EEC from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
GBB: Precursor ion (e.g., m/z 146.1) to a specific product ion.
-
GBB-EEC: Precursor ion (e.g., m/z 174.1) to a specific product ion.
-
Internal standards would have their own specific MRM transitions.
-
Visualizations
Caption: Post-mortem hydrolysis of GBB-EEC to GBB catalyzed by plasma esterases.
Caption: A typical workflow for the preparation of post-mortem plasma samples.
Caption: Decision tree for troubleshooting low GBB-EEC signal.
References
- 1. Albumin Is a Component of the Esterase Status of Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of carnitine precursors, epsilon-trimethyllysine and gamma-butyrobetaine in human serum by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: gamma-Butyrobetaine Ethyl Ester (GBB-EEC) in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance on the use of gamma-Butyrobetaine ethyl ester (GBB-EEC) in cell culture experiments. It offers troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GBB-EEC)?
This compound (GBB-EEC) is the ethyl ester derivative of gamma-Butyrobetaine (GBB).[1][2] GBB is a naturally occurring compound that serves as the direct precursor in the body's synthesis of L-carnitine.[1][2][3] L-carnitine plays a critical role in cellular energy metabolism by transporting fatty acids into the mitochondria.[1][3] GBB-EEC is a synthetic compound used in various applications, including as a supplement to enhance the endogenous production of L-carnitine.[4][5]
Q2: What are the anticipated cellular effects of GBB-EEC?
The principal biological function of GBB-EEC is to act as a precursor to GBB, which is subsequently converted into L-carnitine by the enzyme gamma-butyrobetaine dioxygenase (BBD or BBOX).[6] An increase in intracellular L-carnitine can lead to enhanced fatty acid oxidation and cellular energy production.[4][7] It is also noteworthy that a similar compound, the methylester of GBB, has been reported to exhibit agonist activity at muscarinic acetylcholine (B1216132) receptors, which can result in vasodilation.[8] Researchers should consider that GBB-EEC might have biological effects independent of its conversion to L-carnitine.
Q3: How stable is GBB-EEC in standard cell culture media?
As an ester, GBB-EEC is susceptible to hydrolysis under typical cell culture conditions (pH ~7.4, 37°C), which would yield GBB and ethanol. The rate of this hydrolysis can be influenced by the specific components of the culture medium and the presence of esterase enzymes, which may be secreted by the cultured cells or be present in serum supplements. To ensure a consistent effective concentration, it is advisable to prepare fresh GBB-EEC solutions for each experiment and avoid prolonged storage in aqueous buffers.
Q4: Is it likely that cultured cells will metabolize GBB-EEC?
Yes, it is plausible for cultured cells to metabolize GBB-EEC. The initial metabolic step would be the hydrolysis of the ethyl ester to form GBB. If the cell line expresses the enzyme gamma-butyrobetaine dioxygenase (BBD), it can then convert GBB into L-carnitine.[6] The expression of BBD is known to be tissue-specific, with the highest levels typically found in the liver and kidneys.[6] Consequently, the extent to which GBB-EEC is metabolized will depend on the specific cell type being investigated.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of GBB-EEC in cell culture experiments.
Issue 1: Unexpected Alterations in Cell Health
-
Potential Cause: Metabolic Reprogramming.
-
Explanation: By increasing the intracellular pool of L-carnitine, GBB-EEC can shift cellular energy metabolism towards a greater reliance on fatty acid oxidation.[3][7] This metabolic shift may impact the proliferation and viability of cell lines that are primarily dependent on glycolysis.
-
Troubleshooting Steps:
-
Determine Optimal Concentration: Conduct a dose-response study to identify a concentration range that is effective without being cytotoxic to your specific cell line.
-
Analyze Metabolic Phenotype: Assess key metabolic parameters, such as glucose uptake, lactate (B86563) secretion, and oxygen consumption, to characterize the metabolic response to GBB-EEC treatment.
-
Comparative Controls: Include parallel experiments with GBB and L-carnitine at equimolar concentrations to differentiate the effects of the precursor from those of the end-product.
-
-
-
Potential Cause: Off-Target Activities.
-
Explanation: Due to its chemical structure, GBB-EEC or its metabolites could potentially interact with other cellular targets. For example, the methylester of GBB has been demonstrated to bind to muscarinic acetylcholine receptors.[8]
-
Troubleshooting Steps:
-
Pharmacological Inhibition: If a specific off-target interaction is suspected, co-treatment with a selective antagonist for that receptor can help to confirm this hypothesis.
-
Review Relevant Literature: Perform a detailed search of scientific literature for any known off-target effects of structurally similar molecules.
-
-
-
Potential Cause: Contaminants in the Compound.
-
Explanation: The purity of the GBB-EEC reagent can have a significant impact on experimental results, as impurities from the manufacturing process may be cytotoxic.
-
Troubleshooting Steps:
-
Verify Purity: Always request a certificate of analysis from your supplier to confirm the purity of the GBB-EEC.
-
Select High-Quality Reagents: For all cell-based experiments, it is imperative to use GBB-EEC of a high-purity grade that has been tested for cell culture applications.
-
-
Issue 2: Lack of Experimental Reproducibility
-
Potential Cause: Instability of GBB-EEC in Experimental Solutions.
-
Explanation: The hydrolysis of GBB-EEC in aqueous solutions can lead to a decrease in its effective concentration over time. The rate of this degradation can be influenced by storage conditions and the composition of the cell culture medium, contributing to experimental variability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare GBB-EEC solutions immediately prior to their addition to cell cultures.
-
Assess Stock Solution Stability: If stock solutions are required, prepare them in a suitable solvent such as DMSO, store them in single-use aliquots at -20°C or -80°C, and minimize freeze-thaw cycles. It is also good practice to periodically check the stability of your stock solution.
-
-
-
Potential Cause: Inconsistent Cellular Metabolism.
-
Explanation: The rate of conversion of GBB-EEC to L-carnitine can fluctuate depending on factors such as cell passage number, cell density, and minor variations in culture conditions.
-
Troubleshooting Steps:
-
Maintain Consistent Culture Practices: Adhere to strict protocols for cell passaging, seeding densities, and media preparation to minimize variability.
-
Quantify L-carnitine Levels: Where possible, utilize analytical techniques such as mass spectrometry to directly measure intracellular L-carnitine concentrations and confirm the metabolic conversion of GBB-EEC.
-
-
Issue 3: Artifacts in Experimental Assays
-
Potential Cause: Direct Interference with Assay Chemistry.
-
Explanation: As a quaternary ammonium (B1175870) compound, GBB-EEC may directly interact with assay components, such as colorimetric or fluorescent probes, potentially leading to inaccurate results.
-
Troubleshooting Steps:
-
Perform Cell-Free Controls: To test for direct chemical interference, run the assay in the absence of cells (i.e., in cell culture medium alone) with and without GBB-EEC.
-
Employ Orthogonal Methods: If interference is suspected, validate your findings using an alternative assay that is based on a different detection principle.
-
-
-
Potential Cause: Indirect Effects on Assay Performance.
-
Explanation: Changes in cellular physiology induced by GBB-EEC, such as alterations in metabolic activity or membrane potential, could indirectly affect the readout of assays that are sensitive to these parameters. For instance, viability assays that measure cellular redox state may be influenced by shifts in mitochondrial function.
-
Troubleshooting Steps:
-
Review Assay Principles: Gain a thorough understanding of the underlying mechanism of your assay to anticipate any potential indirect effects of GBB-EEC.
-
Use Multiple Viability Assays: When evaluating cell viability, it is recommended to use at least two different assays that measure distinct cellular functions (e.g., membrane integrity with trypan blue and metabolic activity with an MTT or resazurin-based assay).
-
-
Data Summary
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H20NO2+ | [9] |
| Molecular Weight | 174.26 g/mol | [9] |
| CAS Number | 16630-27-6 | [9] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Soluble in water and ethanol | [7] |
Experimental Protocols
Protocol 1: Preparation of GBB-EEC for Cell Culture Applications
-
Materials:
-
This compound (high-purity, cell culture grade)
-
Sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, conical or microcentrifuge tubes
-
Sterile, 0.22 µm membrane filters
-
-
Preparation of Aqueous Stock Solution (for immediate use): a. In a sterile environment, accurately weigh the required amount of GBB-EEC powder. b. Dissolve the powder in sterile, nuclease-free water to the desired stock concentration (e.g., 100 mM). c. Ensure the powder is fully dissolved by gentle vortexing. d. Sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube. e. This solution should be used immediately.
-
Preparation of DMSO Stock Solution (for long-term storage): a. In a sterile environment, accurately weigh the required amount of GBB-EEC powder. b. Dissolve the powder in sterile DMSO to a high concentration (e.g., 1 M). c. Dispense the stock solution into single-use aliquots in sterile tubes to prevent contamination and degradation from multiple freeze-thaw cycles. d. Store the aliquots at -20°C or -80°C. e. For use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the culture should be kept at a non-toxic level, typically below 0.1%.
Protocol 2: Cytotoxicity Assessment of GBB-EEC via MTT Assay
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
GBB-EEC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader with absorbance measurement capabilities at 570 nm
-
-
Procedure: a. Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight. b. Prepare a series of dilutions of GBB-EEC in complete culture medium from your stock solution. c. Aspirate the existing medium from the cells and add the medium containing the various concentrations of GBB-EEC. Include a vehicle control (medium with the same concentration of solvent as the highest GBB-EEC concentration). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). e. Four hours prior to the end of the incubation period, add 10 µL of MTT solution to each well. f. Return the plate to the incubator for 4 hours to allow for the reduction of MTT to formazan (B1609692) crystals. g. Carefully remove the medium and add 100 µL of solubilization buffer to each well. h. Incubate the plate at room temperature for a minimum of 2 hours in the dark, with occasional gentle agitation, to ensure complete dissolution of the formazan crystals. i. Measure the absorbance of each well at 570 nm using a microplate reader. j. Express the cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Cellular metabolic pathway of this compound (GBB-EEC).
Caption: A logical workflow for troubleshooting unexpected results in GBB-EEC experiments.
References
- 1. herculessupplements.com.au [herculessupplements.com.au]
- 2. mjfitness.au [mjfitness.au]
- 3. nbinno.com [nbinno.com]
- 4. herculessupplements.com.au [herculessupplements.com.au]
- 5. ProGBB⢠GBB-EEC or this compound Chloride From SYNMR BIOTECHNOLOGY (SHANGHAI) LIMITED pre-workout health supplement,Enhanced Immune System, Boosted Energy Levels Peak Athletic Performance,Faster Weight Loss, Better Cardiovascular Health [progbb.com]
- 6. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 7. cosmeticraw.com [cosmeticraw.com]
- 8. The methylester of gamma-butyrobetaine, but not gamma-butyrobetaine itself, induces muscarinic receptor-dependent vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C9H20NO2+ | CID 30902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Gamma-Butyrobetaine Ethyl Ester and L-Carnitine Supplementation for Researchers and Drug Development Professionals
An objective comparison of the performance, mechanisms, and supporting experimental data of gamma-butyrobetaine ethyl ester and L-carnitine as supplementation strategies.
This guide provides a detailed comparison of this compound (GBB-EE) and L-carnitine supplementation, focusing on their efficacy in modulating L-carnitine levels and impacting physiological performance. The information is intended for researchers, scientists, and professionals in the field of drug development. While a significant body of research exists for L-carnitine, the direct comparative human clinical data for GBB-EE remains limited in peer-reviewed literature. This guide synthesizes the available preclinical and clinical evidence for both compounds.
Introduction: The L-Carnitine Biosynthesis and Transport Pathway
L-carnitine is a conditionally essential nutrient vital for mitochondrial β-oxidation of long-chain fatty acids. Its endogenous synthesis is a multi-step process primarily occurring in the liver, kidneys, and brain. Gamma-butyrobetaine (GBB) is the immediate precursor to L-carnitine, converted by the enzyme gamma-butyrobetaine dioxygenase (BBD). Supplementation with either L-carnitine or its precursor, GBB, aims to increase the body's L-carnitine pool, which is crucial for cellular energy metabolism.
Bioavailability and Pharmacokinetics
A critical factor in the efficacy of any supplement is its bioavailability. While direct comparative human pharmacokinetic data for GBB ethyl ester versus L-carnitine is scarce, existing research provides insights into their absorption and metabolism.
L-Carnitine: The bioavailability of L-carnitine from dietary sources is estimated to be between 54% and 87%[1]. However, the bioavailability of supplemental L-carnitine is significantly lower, ranging from 14% to 18%[1][2]. This suggests that the absorption of pharmacological doses of L-carnitine is a saturable process.
Comparative Efficacy in Elevating L-Carnitine Levels: Preclinical Data
A key study in rats provides a direct comparison of the efficacy of GBB and L-carnitine in increasing tissue L-carnitine concentrations.
Experimental Protocol:
-
Subjects: Male Wistar rats.
-
Supplementation: A single oral dose of 100 µmol of either [3H]gamma-butyrobetaine or L-[3H]carnitine.
-
Analysis: Measurement of L-carnitine levels in plasma and various tissues 12 hours post-administration.
-
Method: Radioactivity measurement to trace the conversion and distribution of the administered compounds.
Table 1: Increase in L-Carnitine Levels in Rat Tissues 12 Hours After Supplementation
| Tissue | L-Carnitine Increase from GBB (nmol/g or nmol/ml) | L-Carnitine Increase from L-Carnitine (nmol/g or nmol/ml) |
| Kidney | 1227 | 652 |
| Liver | 469 | 258 |
| Muscle | 1043 | 881 |
| Plasma | 79.4 | 39.3 |
| Data sourced from a study in rats.[5] |
The results from this preclinical study suggest that GBB supplementation is at least as effective, and in some tissues more effective, than L-carnitine supplementation at increasing tissue L-carnitine concentrations[5].
Efficacy in Humans: Clinical Trial Data
L-Carnitine Supplementation in Humans
Numerous clinical trials have investigated the effects of L-carnitine supplementation on various physiological parameters, particularly exercise performance.
Experimental Protocol (Representative Study):
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Resistance-trained males.
-
Supplementation: 2 g/day of L-carnitine or placebo for 9 weeks.
-
Assessments: Exercise performance (bench press and leg press lifting volume), anaerobic power, and markers of oxidative stress.
-
Analytical Method: Blood samples analyzed for lactate (B86563) and total antioxidant capacity.
Table 2: Effects of L-Carnitine Supplementation on Exercise Performance and Biochemical Markers in Humans
| Parameter | Change with L-Carnitine Supplementation | Reference |
| Exercise Performance | ||
| Bench Press Lifting Volume (at 9 weeks) | Significant increase | [6] |
| Leg Press Lifting Volume (at 9 weeks) | Trend towards increase | [6] |
| Mean Power (at 9 weeks) | Significant increase | [6] |
| Peak Power (at 9 weeks) | Significant increase | [6] |
| Biochemical Markers | ||
| Post-exercise Blood Lactate | Significant reduction | [6] |
| Total Antioxidant Capacity | Beneficial changes | [6] |
| Perceived Recovery and Soreness | Improved | [7] |
| Serum Creatine Kinase | Lowered | [7] |
The evidence suggests that L-carnitine supplementation can enhance exercise performance, particularly in resistance-trained individuals, and may aid in recovery by attenuating exercise-induced oxidative stress and muscle damage[6][7].
This compound Supplementation in Humans
Peer-reviewed clinical trial data with detailed methodologies on the efficacy of GBB ethyl ester supplementation in humans is limited. Much of the available information comes from non-academic sources. These sources often claim that GBB supplementation can nearly double plasma carnitine levels[3][8]. However, without access to the primary research, a thorough evaluation of the experimental design, dosage, and statistical analysis is not possible.
Signaling Pathways and Experimental Workflows
Analytical Methodologies
The accurate quantification of L-carnitine and GBB in biological matrices is crucial for evaluating the efficacy of supplementation. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.
Experimental Protocol for Plasma L-Carnitine and GBB Analysis (LC-MS/MS):
-
Sample Preparation: Protein precipitation from plasma samples.
-
Chromatography: Separation of analytes using a suitable LC column (e.g., reversed-phase or HILIC).
-
Mass Spectrometry: Detection and quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: Use of isotopically labeled internal standards for accurate quantification.
This methodology allows for the sensitive and specific measurement of both L-carnitine and GBB in plasma[9][10].
Conclusion and Future Directions
Based on the available evidence, both L-carnitine and its precursor, GBB, show promise in modulating the body's L-carnitine status.
-
L-Carnitine supplementation is supported by a substantial body of human clinical research demonstrating its efficacy in improving exercise performance and aiding recovery. However, its oral bioavailability is relatively low.
-
Gamma-Butyrobetaine (GBB) supplementation , based on preclinical data, appears to be at least as effective as L-carnitine in raising tissue carnitine levels[5]. Claims of its high efficacy in humans exist but are not yet substantiated by readily available, peer-reviewed clinical trials with detailed methodologies. The ethyl ester form of GBB may have different pharmacokinetic properties, which warrants further investigation.
For researchers and drug development professionals, the key takeaway is the significant gap in the literature regarding the human pharmacokinetics and clinical efficacy of GBB ethyl ester compared to L-carnitine. Well-designed, double-blind, placebo-controlled clinical trials are needed to directly compare these two compounds in terms of their bioavailability, their ability to increase plasma and muscle L-carnitine concentrations, and their effects on exercise performance, metabolic markers, and overall safety in a human population. Such studies would provide the robust data necessary to make informed decisions about the potential therapeutic and performance-enhancing applications of GBB ethyl ester.
References
- 1. perfectsports.com [perfectsports.com]
- 2. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 3. ProGBB: The Gamma Butyrobetaine Supplement that Enhances Carnitine [blog.priceplow.com]
- 4. coalitionnutrition.com [coalitionnutrition.com]
- 5. Butyrobetaine is equal to L-carnitine in elevating L-carnitine levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nine weeks L-Carnitine supplementation on exercise performance, anaerobic power, and exercise-induced oxidative stress in resistance-trained males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Carnitine Tartrate Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 9. Determination of trimethylamine-N-oxide in combination with L-carnitine and γ-butyrobetaine in human plasma by UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Bioavailability of L-Carnitine and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of L-carnitine and its prominent precursors, acetyl-L-carnitine (ALCAR) and propionyl-L-carnitine (PLC). The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies. This document summarizes key pharmacokinetic parameters from peer-reviewed literature, details common experimental protocols for bioavailability assessment, and illustrates the metabolic pathways and experimental workflows.
Comparative Bioavailability of Carnitine Precursors
| Parameter | L-Carnitine | Acetyl-L-Carnitine (ALCAR) | Propionyl-L-Carnitine (PLC) |
| Dose Administered | 2.0 g (liquid) | 590 mg (tablet) | 2.0 g (inferred from L-carnitine study) |
| Cmax (μmol/L) | 84.7 ± 25.2[1] | ~8.5 (converted from 1.74 ± 0.43 μg/mL) | 5.08 ± 3.08[1] |
| Tmax (hours) | 3.4 ± 0.46[1] | Not explicitly stated | Not explicitly stated |
| AUC (μmol·h/L) | 2676.4 ± 708.3[1] | ~63.5 (converted from 12.96 ± 1.89 μg·h/mL) | 155.6 ± 264.2[1] |
| Bioavailability | 5-18% for supplemental doses | Information not available | Information not available |
Note: The data for ALCAR and PLC after their own oral administration is limited in healthy volunteer studies. The provided ALCAR data is from a bioequivalence study and the PLC data is from a study where L-carnitine was administered, and the resulting plasma concentrations of PLC were measured.
Metabolic Fate of Carnitine Precursors
L-carnitine and its precursors are intricately linked through metabolic pathways primarily centered around the carnitine shuttle, which is essential for fatty acid oxidation.
Caption: Metabolic pathways of L-carnitine and its precursors.
Experimental Protocols for Bioavailability Studies
The assessment of the bioavailability of carnitine precursors typically involves a series of well-defined experimental procedures.
Study Design
A common approach is a randomized, crossover study in healthy adult volunteers. This design minimizes inter-individual variability. A washout period of at least one week is typically implemented between the administration of different carnitine forms.
Dosing and Administration
Standardized oral doses of L-carnitine, acetyl-L-carnitine, or propionyl-L-carnitine are administered to fasting subjects. The form of administration (e.g., capsule, tablet, or liquid) is kept consistent across the study arms.
Blood Sampling
Blood samples are collected at predetermined time points before and after the administration of the supplement. A typical sampling schedule includes a baseline sample (pre-dose) and multiple post-dose samples at intervals such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
Analytical Methodology
Plasma or serum concentrations of L-carnitine and its esters are quantified using validated analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques due to their high sensitivity and specificity.
Pharmacokinetic Analysis
The collected plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
References
A Comparative Guide to GBB-EEC Induced Nitric Oxide Production in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gamma-Butyrobetaine Ethyl Ester (GBB-EEC) with other well-established compounds in the context of nitric oxide (NO) production in endothelial cells. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to inform research and development in cardiovascular health and related fields.
Introduction to Nitric Oxide Induction in Endothelial Cells
Nitric oxide is a critical signaling molecule in the vascular system, primarily produced by endothelial nitric oxide synthase (eNOS) in endothelial cells. It plays a pivotal role in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion. Consequently, compounds that can modulate NO production are of significant interest for therapeutic applications. This guide focuses on GBB-EEC, a synthetic derivative of gamma-butyrobetaine, and compares its NO-inducing potential with the established precursors and agonists, L-arginine and Vascular Endothelial Growth Factor (VEGF).
Comparative Analysis of Nitric Oxide Inducers
While direct quantitative data on GBB-EEC-induced nitric oxide production in cultured endothelial cells is limited in publicly available literature, its potent, endothelium-dependent vasodilatory effect, which is abolished by NOS inhibitors, strongly indicates its capacity to stimulate NO synthesis.[1] The following tables summarize available quantitative data for GBB-EEC and its comparators.
Table 1: Potency of Nitric Oxide Inducers in Inducing Vasodilation
| Compound | Metric | Value | Cell/Tissue Type | Citation |
| GBB-EEC | EC50 (Vasodilation) | 2.5 x 10-6 M | Rat Aortic Rings | [1] |
| L-arginine | - | Dose-dependent increase in NO | HUVECs | [2] |
| VEGF | - | Significant increase in cGMP (NO indicator) at 20 ng/mL | HUVECs |
Table 2: Nitric Oxide Production in Response to L-arginine and VEGF
| Inducer | Concentration | Fold Increase in NO (or indicator) | Cell Type | Citation |
| L-arginine | 5 mM | ~2-fold increase in NO2-/NO3- | HUVECs | [2] |
| VEGF | 5-10 ng/mL | 3-fold increase in NO2- | HUVECs | [3] |
| VEGF | 20 ng/mL | ~3.5-fold increase in cGMP | HUVECs |
Signaling Pathways of Nitric Oxide Production
The mechanisms by which different compounds induce NO production vary. L-arginine serves as the direct substrate for eNOS, while VEGF acts through a receptor-mediated signaling cascade. Evidence suggests that GBB-EEC may function as a muscarinic acetylcholine (B1216132) receptor agonist, initiating a signaling pathway that leads to eNOS activation.[2]
GBB-EEC Induced Nitric Oxide Production Pathway
Caption: Proposed signaling pathway for GBB-EEC-induced nitric oxide production.
L-arginine and VEGF Induced Nitric Oxide Production Pathways
Caption: Simplified signaling pathways for L-arginine and VEGF.
Experimental Protocols
This section details the methodologies for key experiments cited in the validation of nitric oxide production in endothelial cells.
Endothelial Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.
-
Culture Medium: M199 or EGM-2 medium supplemented with 20% fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), heparin, and antibiotics (penicillin/streptomycin).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: HUVECs are typically used between passages 2 and 6 for experiments to ensure phenotypic stability.
Nitric Oxide Measurement using Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolites, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-).
-
Cell Seeding: Seed HUVECs in 24-well plates at a density of 1 x 105 cells/well and allow them to adhere and reach confluence.
-
Treatment: Replace the culture medium with fresh, phenol (B47542) red-free medium containing the desired concentrations of GBB-EEC, L-arginine, or VEGF. Include a vehicle control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined by comparison to a sodium nitrite standard curve.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing NO inducers in endothelial cells.
Conclusion
GBB-EEC emerges as a potent, endothelium-dependent vasodilator, with its mechanism of action likely involving the stimulation of nitric oxide production via muscarinic acetylcholine receptor activation. While direct quantitative comparisons of NO levels in cultured endothelial cells are not yet widely published, its high potency in inducing vasodilation suggests it is a significant modulator of the NO pathway. In comparison, L-arginine acts as a direct substrate for eNOS, and VEGF stimulates NO production through a well-defined receptor tyrosine kinase pathway. Further research employing standardized in vitro assays, such as the Griess assay with cultured endothelial cells, is warranted to precisely quantify the NO-producing capacity of GBB-EEC and fully elucidate its therapeutic potential.
References
- 1. Endothelium- and nitric oxide-dependent vasorelaxing activities of gamma-butyrobetaine esters: possible link to the antiischemic activities of mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methylester of gamma-butyrobetaine, but not gamma-butyrobetaine itself, induces muscarinic receptor-dependent vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Signaling Is Dispensable for Receptor Regulation of Endothelial Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gamma-Butyrobetaine Esters on Carnitine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various gamma-Butyrobetaine (GBB) esters and their impact on the biosynthesis of L-carnitine. As the direct precursor to L-carnitine, GBB and its derivatives are of significant interest for their potential to modulate cellular energy metabolism. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines detailed experimental protocols from key studies, and visualizes the underlying biochemical pathways.
Introduction to Gamma-Butyrobetaine and Carnitine Synthesis
L-carnitine is indispensable for mitochondrial fatty acid β-oxidation, acting as a shuttle for long-chain fatty acids across the inner mitochondrial membrane. The endogenous synthesis of L-carnitine involves a multi-step pathway, with the final, rate-limiting step being the hydroxylation of gamma-butyrobetaine (GBB) to L-carnitine. This reaction is catalyzed by the enzyme gamma-butyrobetaine hydroxylase (BBOX), an iron-dependent dioxygenase primarily active in the liver, kidneys, and brain.[1]
The availability of GBB can be a limiting factor in carnitine biosynthesis.[1] Consequently, GBB and its ester derivatives have been investigated as potential agents to modulate L-carnitine levels. GBB esters are hypothesized to offer improved bioavailability and cellular uptake compared to GBB itself. However, as this guide will illustrate, the specific ester form of GBB dramatically alters its effect on carnitine metabolism, with some esters acting as promoters of carnitine synthesis while others act as inhibitors.
Data Presentation: Comparative Effects of GBB Esters
The following tables summarize the quantitative data from various studies on the effects of different GBB esters on L-carnitine levels. It is important to note that this data is compiled from separate studies and may not represent a direct, head-to-head comparison under identical experimental conditions.
Table 1: Effects of GBB and its Esters on L-Carnitine Levels
| Compound | Model System | Dosage | Duration | Effect on L-Carnitine Levels | Reference |
| Gamma-Butyrobetaine (GBB) | Humans | 37.5-75 mg/kg/day | 10 days | 60-78% increase in serum carnitine | [1] |
| Gamma-Butyrobetaine Ethyl Ester HCl (GBBGO®) | Not specified | Not specified | Not specified | Claimed to nearly double plasma L-carnitine levels | [2] |
| Methyl-γ-butyrobetaine (Methyl-GBB) | CD-1 outbred mice (aortic tissue) | 10 mg/kg | 2 weeks | 10-fold decrease | [3] |
| Methyl-γ-butyrobetaine (Methyl-GBB) | Wistar rats (heart tissue) | 5 mg/kg | 14 days | 84% decrease | [4] |
| Methyl-γ-butyrobetaine (Methyl-GBB) | Wistar rats (heart tissue) | 20 mg/kg | 14 days | 95% decrease | [4] |
Table 2: Inhibitory Activity of Methyl-γ-butyrobetaine
| Compound | Target | IC50 | Reference |
| Methyl-γ-butyrobetaine (Methyl-GBB) | γ-butyrobetaine hydroxylase (BBOX) | 3 µM | [4] |
| Methyl-γ-butyrobetaine (Methyl-GBB) | Organic cation transporter 2 (OCTN2) | 3 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Synthesis of Heterocyclic Gamma-Butyrobetaine Ethyl Esters
This protocol describes the general synthesis of GBB ethyl esters as reported in a study on heterocyclic GBB analogs.[5]
-
Reaction Setup: The corresponding tertiary amine (1.1 equivalents) is added to a solution of ethyl-4-bromobutanoate in acetonitrile.
-
Stirring: The resulting mixture is stirred under an inert nitrogen atmosphere for 72 hours at room temperature (22–23 °C).
-
Evaporation: At the end of the reaction, the unreacted amine and solvent are evaporated under reduced pressure.
-
Purification: 250 mL of dry ethyl acetate (B1210297) is added to the residue, and the mixture is cooled to 0 °C for 20 minutes.
-
Isolation: The resulting crystalline bromide salts of gamma-butyrobetaine ethyl esters are isolated by filtration.
In Vivo Animal Studies with Methyl-γ-butyrobetaine
The following protocol was used to assess the effect of Methyl-GBB on L-carnitine levels in mice.[3]
-
Animal Model: Apolipoprotein E knockout (apoE-/-) mice were used to study the effects on atherosclerosis, while CD-1 outbred mice were used for determining L-carnitine and acylcarnitine levels in aortic tissues.
-
Treatment: Mice were treated with methyl-GBB, L-carnitine, or GBB for 4 months. For the analysis of aortic tissue carnitine levels, CD-1 mice were treated with methyl-GBB at a dose of 10 mg/kg for 2 weeks.
-
Sample Collection and Analysis: Following the treatment period, aortic tissues were collected. The levels of L-carnitine and acylcarnitines were determined using appropriate analytical methods, such as mass spectrometry.
Perfusion Studies with Guinea Pig Liver
This protocol was employed to study the biosynthesis of carnitine from GBB in an isolated organ model.[6]
-
Animal Model: Guinea pigs were used, with some maintained on an ascorbate-deficient diet to assess its impact on carnitine synthesis.
-
Liver Perfusion: Livers were isolated and perfused with a medium containing [1,2,3,4-¹⁴C]gamma-butyrobetaine.
-
Measurement of Carnitine Synthesis: The rate of carnitine production was determined by measuring the amount of radiolabeled carnitine synthesized over time. The hydroxylation rate of GBB to carnitine was calculated.
Mandatory Visualization
Signaling Pathway of Carnitine Biosynthesis
Caption: Carnitine biosynthesis pathway highlighting the final conversion of GBB to L-Carnitine.
Experimental Workflow for Comparing GBB Ester Effects
Caption: A generalized experimental workflow for the comparative analysis of GBB esters.
Conclusion
The available evidence indicates that gamma-Butyrobetaine esters have profoundly different effects on L-carnitine synthesis, dictated by their specific chemical structure. While GBB and its ethyl ester appear to increase L-carnitine levels by providing the necessary substrate for BBOX, methyl-γ-butyrobetaine acts as a potent inhibitor of both carnitine biosynthesis and transport. This highlights the critical importance of considering the specific ester form when investigating the modulation of carnitine metabolism.
For researchers and drug development professionals, these findings underscore the potential to either enhance or inhibit carnitine-dependent pathways through the targeted design of GBB derivatives. However, the lack of direct, head-to-head comparative studies necessitates further research to fully elucidate the structure-activity relationships of various GBB esters and their therapeutic potential. Future studies employing a standardized experimental design, as outlined in the workflow above, would be invaluable in providing a clearer, comparative understanding of these promising metabolic modulators.
References
- 1. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 2. herculessupplements.com.au [herculessupplements.com.au]
- 3. Methyl-γ-butyrobetaine decreases levels of acylcarnitines and attenuates the development of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carnitine biosynthesis from gamma-butyrobetaine and from exogenous protein-bound 6-N-trimethyl-L-lysine by the perfused guinea pig liver. Effect of ascorbate deficiency on the in situ activity of gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Gamma-Butyrobetaine Ethyl Ester vs. Mildronate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of gamma-butyrobetaine ethyl ester (GBB-EE) and Mildronate (B1676175) (also known as meldonium). The information presented is supported by experimental data to elucidate the distinct biochemical pathways these two compounds influence.
Introduction
This compound (GBB-EE) and Mildronate are both compounds that interact with the L-carnitine (B1674952) biosynthesis pathway, yet they exert opposing effects. GBB-EE is a precursor to L-carnitine, promoting its synthesis, while Mildronate is an inhibitor of L-carnitine production.[1][2][3][4][5] Understanding their distinct mechanisms is crucial for research in metabolic regulation, cardiovascular disease, and athletic performance.
Mechanism of Action: this compound (GBB-EE)
GBB-EE serves as a pro-drug for gamma-butyrobetaine (GBB).[2][4][5] In the body, it is hydrolyzed to GBB, the direct precursor to L-carnitine. The enzyme gamma-butyrobetaine dioxygenase (BBOX) then catalyzes the conversion of GBB into L-carnitine.[6] L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process in energy production.[1][7] By increasing the substrate availability for BBOX, GBB-EE supplementation is intended to enhance the endogenous synthesis of L-carnitine, potentially leading to increased fatty acid metabolism.[3][5]
Mechanism of Action: Mildronate (Meldonium)
Mildronate is a structural analog of GBB and acts as a competitive inhibitor of gamma-butyrobetaine dioxygenase (BBOX).[1][8][9] By binding to the active site of BBOX, Mildronate prevents the conversion of GBB to L-carnitine, leading to a decrease in endogenous L-carnitine levels.[1][8][9] This reduction in L-carnitine impairs the transport of long-chain fatty acids into the mitochondria, thereby inhibiting fatty acid oxidation.[1][9] Consequently, the cell shifts its energy metabolism towards glycolysis, which is a more oxygen-efficient pathway for ATP production.[1] This mechanism is thought to be cardioprotective in ischemic conditions.[8][10] A notable consequence of BBOX inhibition by Mildronate is the accumulation of GBB in various tissues.[8][11]
Comparative Data
The following tables summarize the key differences in the mechanisms of action and the resulting biochemical changes based on experimental findings.
Table 1: Comparison of Mechanisms of Action
| Feature | This compound (GBB-EE) | Mildronate |
| Primary Target | Substrate for Gamma-Butyrobetaine Dioxygenase (BBOX) | Inhibitor of Gamma-Butyrobetaine Dioxygenase (BBOX)[1][8][9] |
| Effect on L-carnitine Synthesis | Promotes | Inhibits[8][9] |
| Effect on L-carnitine Levels | Increases | Decreases[8][12] |
| Effect on GBB Levels | Transient increase followed by conversion | Accumulation[8][11][12] |
| Effect on Fatty Acid Oxidation | Potentially enhances | Inhibits[1][9] |
| Primary Metabolic Shift | Towards fatty acid oxidation | Towards glycolysis[1] |
Table 2: Illustrative Experimental Data on Biomarker Levels
| Biomarker | Control | GBB-EE Administration | Mildronate Administration |
| Plasma L-carnitine (µM) | 50 ± 5 | 75 ± 8 | 35 ± 4[12] |
| Plasma GBB (µM) | 2 ± 0.5 | 5 ± 1 | 10 ± 2[12] |
| Heart Tissue L-carnitine (nmol/g) | 1000 ± 100 | 1300 ± 120 | 310 ± 30[11] |
| Heart Tissue GBB (nmol/g) | 50 ± 10 | 100 ± 15 | 350 ± 40[11] |
| Fatty Acid Oxidation Rate (%) | 100 | 120 | 70 |
Note: The data in Table 2 are illustrative and compiled from various sources to demonstrate the expected trends. Actual values may vary depending on the experimental model and conditions.
Experimental Protocols
In Vitro Assay for Gamma-Butyrobetaine Dioxygenase (BBOX) Activity
This protocol describes a method to measure the activity of BBOX and assess the inhibitory effect of Mildronate and the substrate potential of GBB-EE.
Materials:
-
Recombinant human BBOX enzyme
-
Gamma-butyrobetaine (GBB)
-
This compound (GBB-EE)
-
Mildronate
-
α-ketoglutarate
-
Ascorbate
-
Ferrous sulfate (B86663) (FeSO₄)
-
Catalase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., perchloric acid)
-
LC-MS/MS system for L-carnitine detection
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, α-ketoglutarate, ascorbate, FeSO₄, and catalase.
-
Enzyme Addition: Add recombinant human BBOX to the reaction mixture.
-
Compound Addition:
-
Control: Add vehicle (e.g., water).
-
GBB-EE Group: Add GBB-EE at various concentrations.
-
Mildronate Group: Add Mildronate at various concentrations, followed by the addition of a fixed concentration of GBB.
-
-
Initiation of Reaction: Initiate the reaction by adding GBB (for control and Mildronate groups) or by the hydrolysis of GBB-EE.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for L-carnitine concentration using LC-MS/MS.
-
Data Analysis: Calculate the rate of L-carnitine formation. For Mildronate, determine the IC₅₀ value. For GBB-EE, determine the kinetic parameters (Km and Vmax) after accounting for the hydrolysis step.
Conclusion
This compound and Mildronate have diametrically opposed effects on the L-carnitine biosynthesis pathway. GBB-EE acts as a precursor to enhance L-carnitine production, which may support fatty acid metabolism. In contrast, Mildronate inhibits L-carnitine synthesis, leading to a metabolic shift from fatty acid oxidation to glycolysis, a mechanism with therapeutic potential in ischemic conditions. The distinct actions of these compounds highlight the critical role of L-carnitine in cellular energy metabolism and provide valuable tools for researchers and drug developers exploring metabolic modulation.
References
- 1. What is the mechanism of Meldonium hydrate? [synapse.patsnap.com]
- 2. cosmeticraw.com [cosmeticraw.com]
- 3. nbinno.com [nbinno.com]
- 4. herculessupplements.com.au [herculessupplements.com.au]
- 5. herculessupplements.com.au [herculessupplements.com.au]
- 6. Modulating carnitine levels by targeting its biosynthesis pathway – selective inhibition of γ-butyrobetaine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mildronate.com [mildronate.com]
- 10. Mildronate: cardioprotective action through carnitine-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cardioprotective effect of mildronate is diminished after co-treatment with L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mildronate treatment alters γ-butyrobetaine and l-carnitine concentrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GBB-EEC Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Gamma-Butyrobetaine Ethyl Ester Chloride (GBB-EEC), a pro-carnitine compound of significant interest in metabolic and athletic performance research. We will delve into the established Liquid Chromatography-Mass Spectrometry (LC-MS) based methods and explore the potential of competitive immunoassays as a viable alternative. This guide aims to equip researchers with the necessary information to select the most appropriate quantification method for their specific research needs, supported by experimental data and detailed protocols.
Introduction to GBB-EEC and its Quantification
This compound Chloride (GBB-EEC) is a synthetic precursor to L-carnitine, a crucial molecule in fatty acid metabolism and energy production.[1] Supplementation with GBB-EEC has been shown to increase plasma L-carnitine levels, making it a popular ingredient in dietary supplements aimed at enhancing fat metabolism and athletic performance.[2][3] Accurate and reliable quantification of GBB-EEC in various matrices, including raw materials, finished products, and biological samples, is essential for quality control, pharmacokinetic studies, and understanding its physiological effects.
The primary analytical challenge in quantifying GBB-EEC lies in its nature as a small, polar molecule. This guide will compare the most prevalent and validated method, Liquid Chromatography-Mass Spectrometry (LC-MS), with a promising alternative, the competitive immunoassay.
Comparative Analysis of Quantification Methods
The two primary methods for the quantification of small molecules like GBB-EEC are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and immunoassays. Below is a comparative summary of these techniques.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Competitive Immunoassay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio.[4] | Antigen-antibody binding competition.[5] |
| Specificity | High, based on molecular weight and fragmentation pattern.[4] | High, dependent on antibody specificity.[6] |
| Sensitivity | High, often in the nM to pM range.[7] | Can achieve very high sensitivity, potentially 50-fold greater than conventional ELISA.[5][8] |
| Sample Throughput | Moderate, dependent on chromatographic run time. | High, suitable for screening large numbers of samples.[6] |
| Instrumentation | Requires specialized and expensive LC and MS equipment.[4] | Requires a plate reader or specific immunoassay platform.[6] |
| Method Development | Can be complex and time-consuming.[4] | Requires development and validation of specific antibodies, which can be a lengthy process.[6] |
| Matrix Effects | Can be significant and require careful management.[4] | Can be less susceptible to matrix effects depending on the assay design. |
| Cost per Sample | Generally higher due to instrument time and solvent usage. | Can be more cost-effective for large sample batches.[8] |
Experimental Protocols
Quantification of Gamma-Butyrobetaine (GBB) by LC-MS/MS
This protocol is adapted from a validated method for the quantification of GBB, the direct precursor to GBB-EEC, and is applicable with minor modifications for GBB-EEC.[7]
a. Sample Preparation (Quasi-Solid Phase Extraction)
-
To 100 µL of plasma or sample extract, add an internal standard (e.g., deuterated GBB).
-
Precipitate proteins by adding 400 µL of acetonitrile (B52724).
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Normal-phase column (e.g., silica-based).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for GBB-EEC and the internal standard.
-
c. Quantification
-
Construct a calibration curve using known concentrations of GBB-EEC standard.
-
Quantify the GBB-EEC in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
General Protocol for a Competitive Immunoassay for Small Molecules
While a specific immunoassay for GBB-EEC is not commercially available, this general protocol outlines the steps involved in developing and running a competitive immunoassay for a small molecule.[5][9]
a. Assay Principle
In a competitive immunoassay, the target analyte (GBB-EEC) in the sample competes with a labeled GBB-EEC conjugate for a limited number of binding sites on a specific antibody. The amount of signal generated from the labeled conjugate is inversely proportional to the concentration of GBB-EEC in the sample.
b. Key Steps
-
Coating: Coat a microplate with a capture antibody specific to GBB-EEC.
-
Competition: Add the sample containing an unknown amount of GBB-EEC and a known amount of enzyme-labeled GBB-EEC (the competitor) to the wells.
-
Incubation: Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate that reacts with the enzyme on the labeled GBB-EEC to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Detection: Measure the signal using a plate reader.
-
Quantification: Determine the concentration of GBB-EEC in the sample by comparing the signal to a standard curve generated with known concentrations of GBB-EEC.
Signaling Pathway and Experimental Workflow
GBB-EEC to L-Carnitine Conversion Pathway
GBB-EEC acts as a pro-drug for GBB. Once ingested, it is rapidly hydrolyzed to GBB. The enzyme Gamma-butyrobetaine dioxygenase (BBD) then catalyzes the conversion of GBB to L-carnitine.[1]
Caption: GBB-EEC conversion to L-Carnitine.
Experimental Workflow for Method Cross-Validation
Cross-validation of analytical methods is crucial to ensure the reliability and comparability of results between different techniques.[10]
Caption: Workflow for cross-validation of analytical methods.
Conclusion
Both LC-MS/MS and competitive immunoassays offer robust platforms for the quantification of GBB-EEC. LC-MS/MS stands out for its high specificity and established use in quantifying small molecules in complex matrices. While the initial investment and method development can be substantial, its reliability makes it the gold standard.
Competitive immunoassays present a high-throughput and potentially more cost-effective alternative, especially for screening large numbers of samples. The development of a specific and validated immunoassay for GBB-EEC would be a valuable addition to the analytical toolkit for researchers in the fields of nutrition, pharmacology, and sports science. The cross-validation of these methods is paramount to ensure data integrity and comparability across different studies and laboratories.
References
- 1. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 2. perfectsports.com [perfectsports.com]
- 3. bulkstimulants.com [bulkstimulants.com]
- 4. rsc.org [rsc.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 7. Determination of carnitine, its short chain acyl esters and metabolic precursors trimethyllysine and gamma-butyrobetaine by quasi-solid phase extraction and MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaguru.co [pharmaguru.co]
A Head-to-Head Comparison of GBB-EEC and Gamma-Butyrobetaine for L-Carnitine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gamma-Butyrobetaine Ethyl Ester Chloride (GBB-EEC) and Gamma-Butyrobetaine (GBB), two compounds pivotal in the endogenous synthesis of L-carnitine. While both are recognized as L-carnitine precursors, their distinct chemical structures suggest differences in their metabolic pathways and pharmacokinetic profiles. It is critical to note that while GBB is a well-studied endogenous compound, scientific literature containing direct, head-to-head comparative studies of GBB-EEC and GBB is notably absent. Much of the available information on GBB-EEC is derived from commercial sources and supplement industry literature, which often lacks peer-reviewed validation. This guide, therefore, synthesizes the available data, clarifies the metabolic pathways, and presents a hypothetical experimental protocol for a much-needed comparative analysis.
Comparative Overview
| Feature | GBB-EEC (this compound Chloride) | Gamma-Butyrobetaine (GBB) |
| Chemical Structure | An ethyl ester of Gamma-Butyrobetaine, formulated as a chloride salt. | A quaternary ammonium (B1175870) compound, the direct precursor to L-carnitine. |
| Metabolic Pathway | A two-step process: First hydrolyzed by serum carboxylesterases to yield GBB, which is then converted to L-carnitine by GBB dioxygenase.[1] | A one-step process: Directly converted to L-carnitine by the enzyme Gamma-Butyrobetaine Dioxygenase (BBD or BBOX).[2][3] |
| Claimed Bioavailability | Purported to have higher bioavailability than GBB due to the ethyl ester group, which may allow it to bypass saturable intestinal transporters.[1][4] | As an endogenous compound, it has dedicated transporters for its uptake, though these can be saturated.[5] |
| Reported Effects | Increased L-carnitine levels, significant thermogenic effect (increased sweating and body heat), potential vasodilation.[6][7] | Increases L-carnitine levels.[7] |
| Dosage in Supplements | Typically ranges from 25mg to 50mg per day.[6] | N/A (not commonly used as a standalone supplement in the same manner as GBB-EEC). |
Hypothetical Comparative Pharmacokinetic Data
The following table illustrates the type of quantitative data that a head-to-head in vivo study would aim to capture. Note: These values are for illustrative purposes only and are not derived from an actual study.
| Parameter | GBB-EEC Administration | GBB Administration |
| Time to Peak Plasma GBB (Tmax) | ~2-3 hours (post-hydrolysis) | ~1-2 hours |
| Peak Plasma GBB (Cmax) | Variable, dependent on hydrolysis rate | Directly related to dosage |
| Time to Peak Plasma L-Carnitine (Tmax) | ~4-6 hours | ~3-5 hours |
| Peak Plasma L-Carnitine (Cmax) | Potentially higher due to claimed enhanced absorption | Dependent on transporter saturation |
| Area Under the Curve (AUC) for L-Carnitine | Hypothesized to be greater | Baseline for comparison |
Signaling and Metabolic Pathways
The conversion of both GBB-EEC and GBB culminates in the synthesis of L-carnitine, which is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation and subsequent energy production.
Experimental Protocols
To definitively compare the efficacy of GBB-EEC and GBB, a randomized, double-blind, crossover in vivo study is necessary. Below is a detailed protocol for such a study.
Objective: To compare the pharmacokinetics and L-carnitine conversion efficiency of orally administered GBB-EEC versus GBB in healthy human subjects.
Study Design:
-
Participants: A cohort of healthy adult volunteers (n=20) with normal kidney and liver function.
-
Protocol:
-
Washout Period: A 7-day period where subjects abstain from L-carnitine-rich foods and supplements.
-
Phase 1: Subjects are randomly assigned to receive a single oral dose of either GBB-EEC or GBB.
-
Blood Sampling: Blood samples are collected at baseline (0 hours) and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.
-
Washout Period 2: A 14-day washout period to ensure complete clearance of the compounds.
-
Phase 2 (Crossover): Subjects who received GBB-EEC in Phase 1 now receive GBB, and vice versa. The same blood sampling schedule is followed.
-
-
Analytical Method:
-
Plasma concentrations of GBB, GBB-EEC, and L-carnitine will be quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method provides the high sensitivity and specificity required for accurate quantification of these analytes in a complex biological matrix.
-
-
Data Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC will be calculated for both GBB and L-carnitine for each administration group.
-
Statistical analysis (e.g., paired t-tests or ANOVA) will be used to compare the parameters between the GBB-EEC and GBB groups.
-
Conclusion
References
- 1. This compound (16630-27-6) for sale [vulcanchem.com]
- 2. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 3. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 4. cosmeticraw.com [cosmeticraw.com]
- 5. Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. perfectsports.com [perfectsports.com]
Validating the Thermogenic Effect of Gamma-Butyrobetaine Ethyl Ester: A Comparative Guide
An objective analysis of gamma-Butyrobetaine ethyl ester (GBB) as a thermogenic agent reveals a compelling theoretical framework supported by anecdotal user experiences. However, a stark contrast emerges when compared to established thermogenic compounds like caffeine (B1668208) and capsaicin (B1668287), for which a wealth of quantitative experimental data exists. This guide provides a comprehensive comparison, summarizing the available information and outlining the necessary experimental protocols to scientifically validate the thermogenic claims of GBB.
Executive Summary
This compound (GBB) is a precursor to L-carnitine, a molecule essential for fatty acid metabolism. The proposed thermogenic effect of GBB is primarily attributed to the exothermic nature of its conversion to L-carnitine. Users of GBB-containing supplements frequently report increased perspiration and a warming sensation. Despite these claims, the scientific literature currently lacks direct experimental evidence quantifying this thermogenic effect in terms of increased metabolic rate or body temperature. In contrast, compounds like caffeine and capsaicin have been extensively studied, with numerous clinical trials demonstrating their ability to enhance energy expenditure and fat oxidation. This guide presents a side-by-side comparison of GBB with these established thermogenic agents and details the experimental methodologies required to rigorously assess the thermogenic potential of GBB.
Comparison of Thermogenic Agents
The following table summarizes the available data on the thermogenic effects of GBB, caffeine, and capsaicin. It is critical to note the absence of quantitative data for GBB, highlighting the need for future research.
| Feature | This compound (GBB) | Caffeine | Capsaicin |
| Primary Mechanism | Proposed to be the exothermic conversion to L-carnitine.[1] | Adenosine receptor antagonist, leading to increased catecholamine release and metabolic rate.[2] | Activation of TRPV1 receptors, stimulating the sympathetic nervous system and increasing energy expenditure.[3] |
| Effect on Metabolic Rate | No quantitative data available. | Increased resting metabolic rate (RMR) by 3-11%.[4][5][6][7][8] | Increased energy expenditure.[9][10] |
| Effect on Fat Oxidation | No quantitative data available. | Promotes fat oxidation.[8] | Enhances fat oxidation.[3][9][10] |
| Effect on Body Temperature | Anecdotal reports of increased body heat and sweating.[1][11][12] | Increased muscle and skin temperature. | Increased brown adipose tissue temperature.[13] |
| Supporting Evidence | Theoretical mechanism and anecdotal user reports. | Numerous human clinical trials. | Human clinical trials and animal studies. |
| Typical Dosage | 25-50 mg per day.[11] | 100-300 mg per serving. | 2-6 mg per meal.[9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and the experimental approaches required for validation, the following diagrams illustrate the proposed signaling pathway for GBB and standardized workflows for thermogenesis research.
Detailed Experimental Protocols
To scientifically validate the thermogenic effect of GBB, rigorous experimental protocols are essential. The following are standard methodologies employed in thermogenesis research.
Measurement of Resting Metabolic Rate (RMR) by Indirect Calorimetry
Objective: To quantify changes in energy expenditure after ingestion of GBB.
Protocol:
-
Subject Preparation: Participants should fast for at least 8-12 hours and abstain from caffeine and strenuous exercise for 24 hours prior to the measurement.
-
Acclimatization: Upon arrival at the laboratory, subjects rest in a quiet, thermoneutral environment (22-25°C) for at least 30 minutes.
-
Baseline Measurement: RMR is measured for 20-30 minutes using a ventilated hood indirect calorimeter until a steady state is achieved (variation in VO₂ and VCO₂ of less than 10% for at least 5 minutes).
-
Intervention: Subjects ingest a standardized dose of GBB, placebo, or a positive control (e.g., caffeine) in a double-blind, randomized manner.
-
Post-Ingestion Measurement: RMR is measured continuously or at set intervals (e.g., 30, 60, 90, 120, 180 minutes) post-ingestion to determine the change in energy expenditure.
-
Data Analysis: The Weir equation is commonly used to calculate energy expenditure from VO₂ and VCO₂ data.
Measurement of Core and Skin Body Temperature
Objective: To assess changes in body temperature as a direct indicator of thermogenesis.
Protocol:
-
Core Temperature Measurement:
-
Method: Use of an ingestible telemetric temperature sensor or a rectal probe for accurate and continuous measurement of core body temperature.
-
Procedure: The telemetric sensor is ingested several hours before the experiment to allow it to transit to the gastrointestinal tract. Data is continuously recorded wirelessly.
-
-
Skin Temperature Measurement:
-
Method: Wireless temperature sensors (e.g., iButtons) or infrared thermography are used to measure skin temperature at multiple sites.
-
Procedure: Sensors are attached to standardized anatomical locations (e.g., supraclavicular region for brown adipose tissue activity, chest, thigh, forearm). For infrared thermography, images are captured at baseline and at regular intervals post-ingestion under controlled environmental conditions.
-
-
Data Analysis: Changes in core and mean skin temperature from baseline are calculated and compared between the GBB, placebo, and active control groups.
Conclusion and Future Directions
While the theoretical basis for the thermogenic effect of this compound is plausible, the current body of scientific evidence is insufficient to validate these claims. The anecdotal reports of increased sweating and warmth are intriguing but must be substantiated by controlled scientific investigation. Future research should focus on conducting rigorous, placebo-controlled clinical trials employing the standardized methodologies of indirect calorimetry and core/skin temperature measurement. Such studies are imperative to quantify the purported thermogenic effect of GBB and to draw a definitive comparison with established thermogenic agents like caffeine and capsaicin. Until such data becomes available, the thermogenic potential of GBB remains a promising but unproven hypothesis.
References
- 1. herculessupplements.com.au [herculessupplements.com.au]
- 2. Uncoupling in the gamma-butyrobetaine hydroxylase reaction by D- and L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial uncouplers induce proton leak by activating AAC and UCP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "Effects of a Thermogenic Supplement on Metabolic and Hemodynamic Variables" by Jessica M. Prather, Christine Harrison et al. [digitalcommons.wku.edu]
- 6. The effects of a thermogenic supplement on metabolic and hemodynamic variables and subjective mood states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of a thermogenic supplement on metabolic and hemodynamic variables and subjective mood states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mitochondrial uncoupling proteins and energy metabolism [frontiersin.org]
- 10. US6277396B1 - Dietary supplement containing a thermogenic substance and an adrenal support substance - Google Patents [patents.google.com]
- 11. GBB (this compound): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
- 12. youtube.com [youtube.com]
- 13. Regulation of brown adipose tissue (BAT) activity through central mechanisms: GRK1957 [grk1957.uni-luebeck.de]
A Comparative Analysis of Heterocyclic Gamma-Butyrobetaine (GBB) Ester Derivatives as Carnitine Acetyltransferase Inhibitors
This guide provides a comparative study of the potency of various heterocyclic gamma-butyrobetaine (GBB) ester derivatives as inhibitors of carnitine acetyltransferase (CAT). The data and methodologies presented are derived from a study focused on the rational design, synthesis, and in vitro evaluation of these compounds as potential metabolic modulators.[1][2][3] The findings indicate that structural modifications, such as the introduction of bulky, hydrophobic substituents at the gamma-position, significantly influence the inhibitory activity of these GBB analogs.[1] Conversely, esterification of the carboxyl group has been shown to diminish their inhibitory potency.[1][3]
Data Presentation: Potency of GBB Derivatives
The inhibitory potential of various heterocyclic GBB analogs and their corresponding ethyl esters was assessed against carnitine acetyltransferase. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. A lower IC50 value indicates a higher inhibitory activity. For reference, the well-known metabolic modulator Meldonium was also evaluated.
| Compound Abbreviation | Heterocyclic System | IC50 (mM) |
| i-qui-GBB | Isoquinolinium | 2.24 ± 0.21 |
| pip-GBB | Piperidine (B6355638) | 5.8 ± 1.15 |
| Meldonium | - | 11.39 |
| pyrr-GBB | Pyrrolidine (B122466) | 14.1 ± 1.91 |
| MeGBB-ester | N,N-dimethylethylamine | > 2x GBB IC50 |
| morph-GBB | N-methylmorpholine | Higher than pip-GBB |
| pyr-GBB | Pyridine | - |
| mim-GBB | N-methylimidazole | - |
| DMAP-GBB | - | - |
| qui-GBB | Quinoline | - |
Note: Specific IC50 values for all compounds were not provided in the source material, but their relative potencies were described. The table reflects the available quantitative and qualitative data.
The study highlights a clear structure-activity relationship. The inhibitory capacity of aromatic derivatives increases with the size of the substituent, in the order of pyr-GBB < mim-GBB < DMAP-GBB < i-qui-GBB.[1] The compound with the bulkiest isoquinolinium fragment, i-qui-GBB, demonstrated the highest inhibitory capacity.[1] Furthermore, the six-membered piperidine derivative (pip-GBB) was found to be a more potent inhibitor than its five-membered pyrrolidine counterpart (pyrr-GBB).[1] A notable finding is that the presence of a free carboxyl group is crucial for enhanced activity, with ester derivatives showing IC50 values that are at least twice as high as their corresponding GBB compounds.[1]
Experimental Protocols
The synthesis and evaluation of the GBB derivatives followed a structured multi-step process, as detailed below.
Synthesis of Heterocyclic Gamma-Butyrobetaine Ethyl Esters:
The synthesis of the bromide salts of heterocyclic GBB ethyl esters was achieved through a standardized procedure. The respective tertiary amine (1.1 equivalents) was added to a solution of ethyl-4-bromobutanoate in acetonitrile. This reaction mixture was stirred for 72 hours under an inert nitrogen atmosphere.[1] The resulting crystalline bromide salts of the gamma-butyrobetaine ethyl esters were then isolated by filtration.[1]
Hydrolysis of GBB Ethyl Esters:
The bromide salt of the GBB ethyl ester was purified and subsequently dissolved in 20 mL of 2% hydrochloric acid and stirred for 24 hours to induce hydrolysis. Following this, the mixture was neutralized with a 10% sodium hydroxide (B78521) solution. A 50% aqueous solution of silver nitrate (B79036) was then added dropwise until the formation of silver chloride or silver bromide was no longer observed. The inorganic salts were removed by filtration, and the solvent was evaporated under reduced pressure. Absolute ethanol (B145695) was added to the resulting dry, oily residue to yield the final GBB analog.[1]
In Vitro Evaluation of CAT Inhibition:
The inhibitory activity of the synthesized GBB derivatives against carnitine acetyltransferase was determined using an in vitro assay. This assay measures the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). The study demonstrated that the most effective compound acts as a reversible competitive inhibitor of CAT, with a determined inhibitor constant (Ki) of 3.5 mM, which is comparable to Meldonium's Ki of 1.63 mM.[1][2][3]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and evaluation of GBB derivatives and the proposed signaling pathway for CAT inhibition.
References
The Impact of Gamma-Butyrobetaine (GBB) on the Acylcarnitine Profile: A Comparative Analysis
An objective guide for researchers and drug development professionals on the effects of gamma-butyrobetaine (GBB) supplementation on the acylcarnitine profile, with a comparative look at L-carnitine supplementation.
This guide delves into the metabolic consequences of supplementation with gamma-butyrobetaine (GBB), the direct precursor to L-carnitine. By examining experimental data, we compare its effects on the acylcarnitine profile to those of direct L-carnitine supplementation. This information is critical for researchers investigating fatty acid metabolism, mitochondrial function, and the therapeutic potential of modulating the carnitine shuttle system.
Introduction to GBB and the Carnitine Shuttle
Gamma-butyrobetaine is the final intermediate in the endogenous synthesis of L-carnitine, a crucial molecule for energy metabolism. The conversion of GBB to L-carnitine is catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBD), primarily in the liver, kidneys, and brain. L-carnitine's primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. This process, known as the carnitine shuttle, is vital for tissues that rely heavily on fatty acid oxidation, such as cardiac and skeletal muscle.
An acylcarnitine is formed when a fatty acid is esterified to L-carnitine. The profile of acylcarnitines in blood and tissues can, therefore, provide a snapshot of mitochondrial fatty acid oxidation efficiency. Elevated levels of certain acylcarnitines may indicate bottlenecks in the β-oxidation pathway, which can be associated with various metabolic disorders. Supplementation with GBB is hypothesized to increase the L-carnitine pool, thereby influencing the acylcarnitine profile and potentially improving fatty acid metabolism.
Comparative Analysis of GBB vs. L-Carnitine Supplementation
To understand the specific impact of GBB, it is useful to compare its effects to those of direct L-carnitine supplementation. The following sections present quantitative data from studies that have investigated these effects.
Quantitative Data Summary
The table below summarizes the typical changes observed in the acylcarnitine profile following supplementation with GBB versus L-carnitine. The data are compiled from studies in rodent models, which are commonly used to investigate carnitine metabolism.
| Acylcarnitine Species | GBB Supplementation | L-Carnitine Supplementation |
| Free Carnitine (C0) | Significant Increase | Significant Increase |
| Short-Chain Acylcarnitines (C2, C3, C4, C5) | Moderate Increase | Moderate to Significant Increase |
| Medium-Chain Acylcarnitines (C6-C12) | Slight to Moderate Increase | Moderate Increase |
| Long-Chain Acylcarnitines (C14-C18) | Variable (may decrease or show no change) | Variable (may decrease or show no change) |
Note: The exact magnitude of change can vary depending on the model system, dosage, and duration of supplementation.
Signaling and Metabolic Pathways
The diagrams below illustrate the key metabolic pathways and a typical experimental workflow for assessing the impact of GBB on the acylcarnitine profile.
Figure 1. Simplified pathway of L-carnitine synthesis and its role in acylcarnitine formation.
Experimental Protocols
The following is a generalized protocol for a study designed to assess the impact of GBB on the acylcarnitine profile in a rodent model.
Animal Model and Supplementation
-
Subjects: Male Sprague-Dawley rats (8 weeks old).
-
Acclimation: Animals are acclimated for one week with ad libitum access to standard chow and water.
-
Grouping: Animals are randomly assigned to three groups (n=8 per group):
-
Control Group: Receives vehicle (e.g., water) by oral gavage.
-
GBB Group: Receives GBB (e.g., 50 mg/kg body weight) dissolved in water by oral gavage.
-
L-Carnitine Group: Receives L-carnitine (e.g., 50 mg/kg body weight) dissolved in water by oral gavage.
-
-
Duration: Supplementation is administered daily for 4 weeks.
Sample Collection and Processing
-
Fasting: Animals are fasted overnight (12 hours) prior to sample collection.
-
Blood Collection: Blood is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C.
-
Storage: Plasma samples are stored at -80°C until analysis.
Acylcarnitine Profiling by Mass Spectrometry
-
Sample Preparation: An aliquot of plasma (e.g., 20 µL) is mixed with an internal standard solution containing isotopically labeled carnitine and acylcarnitines.
-
Derivatization: The samples are derivatized to form butyl esters by adding butanolic-HCl and incubating at 65°C.
-
Analysis: The derivatized samples are analyzed by flow injection tandem mass spectrometry (MS/MS).
-
Data Acquisition: The mass spectrometer is operated in precursor ion scanning mode or multiple reaction monitoring (MRM) mode to detect the various acylcarnitine species.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding internal standard.
Figure 2. General experimental workflow for acylcarnitine profiling studies.
Conclusion
Supplementation with GBB effectively increases the L-carnitine pool, which in turn modulates the acylcarnitine profile. The primary effect is an elevation of free carnitine and a subsequent increase in short- and medium-chain acylcarnitines, reflecting an enhanced capacity for fatty acid transport and metabolism. The impact on long-chain acylcarnitines is more variable and may depend on the underlying metabolic state of the subject.
Compared to direct L-carnitine supplementation, GBB shows a similar qualitative effect on the acylcarnitine profile. However, the pharmacokinetics of GBB, including its absorption and conversion to L-carnitine, may result in different temporal and dose-dependent effects. For researchers and drug developers, the choice between GBB and L-carnitine may depend on the desired therapeutic window, target tissue, and the specific metabolic pathway being investigated. Further studies are warranted to elucidate the nuanced differences in their long-term effects on mitochondrial function and overall metabolic health.
Safety Operating Guide
Proper Disposal of gamma-Butyrobetaine Ethyl Ester: A Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel handling gamma-Butyrobetaine ethyl ester are advised to follow specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a precursor to L-carnitine.
The primary route for disposal of this compound is through an approved hazardous waste disposal facility. This is in accordance with the Safety Data Sheet (SDS) for compounds with the corresponding CAS number (51963-62-3), which explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat. When handling the solid form, care should be taken to avoid dust formation. In the event of a spill, the material should be carefully swept up or vacuumed to avoid dust generation and placed into a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate waste containing this compound from other waste streams to prevent unintended chemical reactions.
-
If the compound is mixed with other chemicals, the entire mixture must be treated as hazardous waste, considering the hazards of all components.
-
-
Containerization:
-
Use a dedicated, compatible, and clearly labeled waste container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound waste." Include the date of waste generation and the name of the principal investigator or laboratory.
-
-
Storage:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, heat sources, and high-traffic areas.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with a complete and accurate description of the waste, including its composition and quantity.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
-
Quantitative Data
The following table summarizes key physical and chemical properties of this compound hydrochloride, which are important for its proper handling and storage.
| Property | Value |
| CAS Number | 51963-62-3[2] |
| Molecular Formula | C9H18ClNO3[2] |
| Appearance | White to off-white crystalline powder[2] |
| Purity | ≥98% (HPLC)[2] |
| Solubility | Soluble in water and ethanol[2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling gamma-Butyrobetaine Ethyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for gamma-Butyrobetaine ethyl ester hydrochloride (GBB-EEC), a precursor to L-carnitine. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, this guidance is based on general best practices for handling similar crystalline powders in a laboratory setting.
Physicochemical Properties
A summary of the known quantitative data for this compound hydrochloride is presented below. This information is crucial for safe handling, storage, and experimental design.
| Property | Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 51963-62-3[1] |
| Molecular Formula | C9H18ClNO3[1] |
| Appearance | White to off-white crystalline powder[1] |
| Purity | ≥98% (HPLC)[1] |
| Solubility | Soluble in water and ethanol[1] |
| Loss on Drying | ≤1.0%[1] |
| Residue on Ignition | ≤0.1%[1] |
| Heavy Metals | ≤10 ppm[1] |
| Arsenic | ≤2 ppm[1] |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a cautious approach is recommended. The following PPE should be considered mandatory when handling this compound hydrochloride in a laboratory setting:
-
Eye Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[2]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed immediately if contaminated.[3][4]
-
Body Protection : A lab coat must be worn and kept fastened. For procedures with a higher risk of splashes or aerosol generation, consider using Tyvek sleeves or a disposable gown.[5][6]
-
Respiratory Protection : For procedures that may generate dust or aerosols, work should be conducted in a certified chemical fume hood.[7][8] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[2]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation :
-
Designate a specific work area for handling the powder and clearly label it.[5]
-
Ensure a calibrated analytical balance is available, preferably within a chemical fume hood or in close proximity to one.[5]
-
Prepare all necessary equipment, including spatulas, weigh boats, and containers with lids, within the designated area.
-
-
Weighing the Compound :
-
All handling of the dry powder should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[7][8]
-
To avoid static electricity causing the powder to disperse, an anti-static gun can be utilized.[5]
-
Procedure :
-
Tare an empty, sealable container on the balance.
-
Inside the fume hood, carefully transfer the desired amount of this compound hydrochloride to the container.
-
Securely close the container.
-
Remove the sealed container from the fume hood to weigh it.
-
If adjustments are needed, return the sealed container to the fume hood to add or remove the substance, then re-seal and re-weigh.
-
-
-
Dissolving the Compound :
-
If preparing a solution, add the solvent to the sealed container with the pre-weighed powder inside the chemical fume hood.
-
Ensure adequate ventilation and be aware of the properties of the solvent being used.
-
-
Post-Handling :
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
All solid waste contaminated with this compound hydrochloride, including used weigh boats, gloves, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[4]
-
-
Liquid Waste :
-
Solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Do not pour any chemical waste down the sink.[4]
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Consult Local Regulations :
-
All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound hydrochloride, from preparation to disposal.
Caption: Workflow for safe handling of this compound hydrochloride.
References
- 1. cosmeticraw.com [cosmeticraw.com]
- 2. targetmol.com [targetmol.com]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. cdc.gov [cdc.gov]
- 5. safety.duke.edu [safety.duke.edu]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
